(1S)-1-cyclobutylethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-cyclobutylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPCAYJUYSJJS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1563594-44-4 | |
| Record name | (1S)-1-cyclobutylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S)-1-cyclobutylethan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (1S)-1-cyclobutylethan-1-ol
Foreword
This compound is a chiral secondary alcohol that has garnered attention as a valuable synthetic intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates both a stereogenic center and a strained cyclobutane ring, makes it a compelling building block for creating complex, three-dimensional molecules. The cyclobutane moiety is increasingly recognized in drug design as a metabolically robust bioisostere and a rigid scaffold capable of orienting pharmacophoric elements in a precise manner.[1] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and analytical considerations for this compound, tailored for researchers and professionals in drug development.
Physicochemical and Chiroptical Properties
The fundamental properties of this compound define its behavior in chemical systems. While some experimental data is sparse, key properties can be tabulated based on data for the racemic mixture and established chemical principles.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1563594-44-4 | [1] |
| Appearance | Expected to be a colorless liquid | - |
| Boiling Point | 144.5 °C (for racemate) | [3] |
| Density | ~1.0 g/cm³ (for racemate) | [3] |
| Specific Rotation ([α]D) | Data not available in literature. The value would be equal in magnitude but opposite in sign to its (1R)-enantiomer. It must be determined experimentally via polarimetry. | [4][5] |
| LogP | 1.09 (Calculated for racemate) | [3] |
Note: The lack of a published specific rotation value underscores the niche character of this specific enantiomer. For any synthetic endeavor, experimental determination of this value is a critical step for characterization and establishing enantiomeric purity.
Spectroscopic Analysis
Structural elucidation relies on standard spectroscopic techniques. Below are the expected spectral data based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural confirmation. The expected chemical shifts in CDCl₃ are detailed below.
Expected ¹H NMR (CDCl₃, 400-500 MHz) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.5-3.7 | Quintet or dq | 1H | H -C-OH | The proton on the stereocenter, coupled to the methyl group and the methine proton on the cyclobutane ring. |
| ~2.4-2.6 | Quintet | 1H | CH -cyclobutyl | The single proton on the cyclobutane ring attached to the stereocenter. |
| ~1.7-2.1 | Multiplet | 4H | CH₂ (x2) | The two methylene groups on the cyclobutane ring adjacent to the substituted carbon. |
| ~1.5-1.7 | Multiplet | 2H | CH₂ | The single methylene group on the cyclobutane ring opposite the substituted carbon. |
| ~1.1-1.2 | Doublet | 3H | CH₃ | The methyl group protons, coupled to the proton on the stereocenter. |
| Variable (~1.5-3.0) | Broad Singlet | 1H | OH | The hydroxyl proton; its shift is concentration and solvent dependent. |
Expected ¹³C NMR (CDCl₃, 100-125 MHz) Data:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~73-75 | C -OH |
| ~45-47 | C H-cyclobutyl |
| ~25-27 | C H₂ (x2) |
| ~22-24 | C H₃ |
| ~18-20 | C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the O-H and C-O stretching frequencies of the alcohol.
| Frequency (cm⁻¹) | Description of Vibration |
|---|---|
| ~3350 (broad) | O-H stretch (hydrogen-bonded) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1100 (strong) | C-O stretch (secondary alcohol) |
Enantioselective Synthesis: A Core Workflow
The most reliable and widely adopted method for producing enantiomerically pure this compound is the asymmetric reduction of its prochiral precursor, 1-cyclobutylethan-1-one (also known as cyclobutyl methyl ketone). Asymmetric transfer hydrogenation, particularly using Noyori-type catalysts, represents the state-of-the-art for this transformation due to its high efficiency, excellent enantioselectivity, and operational simplicity.[6][7]
The causality behind this choice lies in the catalyst's mechanism. A chiral ligand, typically a tosylated diamine, coordinates to a ruthenium center. This complex facilitates the transfer of hydrogen from a donor (like 2-propanol or a formic acid/triethylamine mixture) to the ketone in a stereochemically controlled manner, favoring one of the two enantiotopic faces of the carbonyl group.[3][6]
Caption: Workflow for Enantioselective Synthesis.
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established Noyori-type asymmetric transfer hydrogenation procedures. Researchers should optimize conditions for their specific setup.
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 1-cyclobutylethan-1-one (1.0 eq).
-
Solvent and Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (which acts as both solvent and hydrogen source). The solution should be degassed prior to use.
-
Catalyst Addition: Add the chiral ruthenium catalyst, for instance, RuCl (0.005-0.01 eq). The choice of the (S,S)-ligand is critical for obtaining the (S)-alcohol.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure by NMR and IR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Stereochemical Integrity and Analysis
Ensuring the enantiopurity of the final product is paramount, especially in a drug development context.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound. The principle involves passing a solution of the compound through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times and thus, separation.
Typical HPLC Method Parameters:
-
Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for separating chiral alcohols.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Key Chemical Transformations
The hydroxyl group of this compound serves as a versatile functional handle for subsequent synthetic manipulations.
-
Oxidation: The secondary alcohol can be cleanly oxidized back to the parent ketone, 1-cyclobutylethan-1-one, using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. This transformation is useful if the alcohol needs to be temporarily protected or if the ketone itself is a desired intermediate.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions (Sₙ2), typically proceeding with inversion of configuration to yield (1R)-substituted products.
-
Esterification: Reaction with an acyl chloride or carboxylic acid (under Fischer esterification conditions) yields the corresponding ester, which can be a key step in building more complex molecular architectures.
Applications in Drug Development
The structural features of this compound make it a valuable building block for pharmaceutical candidates.
-
Rigid Scaffold: The cyclobutane ring provides a conformationally restricted scaffold. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Metabolic Stability: The four-membered ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or other cyclic systems.
-
Vectorial Orientation: The defined stereocenter allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a protein's binding pocket. Its use has been noted in the synthesis of kinase inhibitors where precise substituent geometry is essential for activity.[1]
Safety and Handling
Based on the data for the racemic mixture, 1-cyclobutylethanol is a flammable liquid and vapor that causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
GHS Hazard Statements: H226, H315, H319, H335[4]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a potent chiral building block whose value is derived from its unique combination of a stereogenic center and a strained carbocyclic ring. While detailed characterization data for this specific enantiomer is not widely published, its synthesis via well-established asymmetric reduction methodologies is straightforward. Its utility as a synthetic intermediate, particularly for constructing metabolically stable and conformationally constrained drug candidates, ensures its continued relevance for researchers and scientists in the field of drug discovery and development.
References
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ResearchGate. (2025). Synthesis, Characterization, and Electronic and Structural Calculations of Some 1,4-Disubstituted Cyclopenta[d][2][8]oxazines. Retrieved from a valid URL.
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Introduction: The Analytical Imperative for Chiral Secondary Alcohols
An In-depth Technical Guide to the Spectroscopic Characterization of (1S)-1-cyclobutylethan-1-ol
In the landscape of modern drug development and asymmetric synthesis, the precise structural and stereochemical elucidation of chiral molecules is paramount. This compound, a chiral secondary alcohol, represents a structural motif whose characterization demands a multi-faceted analytical approach. The absolute configuration at the stereocenter dictates its biological activity and chemical reactivity, making unambiguous identification essential. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles, field-proven experimental protocols, and the causal relationships between molecular structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For chiral molecules like this compound, NMR not only confirms the carbon-hydrogen framework but can also be adapted to verify its specific stereochemistry.[2][3]
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of NMR data is critically dependent on meticulous sample preparation.[4] The following protocol ensures the acquisition of high-resolution spectra suitable for detailed structural analysis.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Sample Depth & Handling: The final sample height in the tube should be approximately 4-5 cm.[4] Wipe the exterior of the tube clean before inserting it into the spinner turbine.
-
Spectrometer Setup: Place the sample in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, perform shimming to optimize magnetic field homogeneity, and tune the probe for the desired nucleus (¹H or ¹³C).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the signals for protons on the oxygen-bearing carbon are deshielded by the electronegative oxygen and typically appear in the 3.4-4.5 ppm range.[5][6] The proton of the hydroxyl group itself is variable and often appears as a broad singlet, which can be exchanged with D₂O to confirm its identity.[6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.4 - 3.6 | Doublet of Quartets (dq) or Multiplet | 1H | CH-OH | Coupled to the adjacent methyl protons (quartet) and the methine proton on the cyclobutane ring (doublet). |
| ~ 2.2 - 2.5 | Multiplet | 1H | CH (cyclobutyl) | Methine proton on the cyclobutane ring adjacent to the stereocenter. |
| ~ 1.7 - 2.1 | Multiplet | 4H | CH₂ (cyclobutyl) | Diastereotopic methylene protons on the cyclobutane ring. |
| ~ 1.5 - 1.7 | Multiplet | 2H | CH₂ (cyclobutyl) | Methylene protons on the cyclobutane ring. |
| ~ 1.2 - 1.3 | Doublet | 3H | CH₃ | Coupled to the single proton on the adjacent CH-OH group. |
| Variable (e.g., 1.5 - 3.0) | Broad Singlet | 1H | O-H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O shake.[6] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.[7] Due to the chirality, all six carbon atoms in this compound are chemically non-equivalent and should produce six distinct signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8]
| Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~ 70 - 75 | CH (positive) | C H-OH | The carbinol carbon is significantly deshielded by the attached oxygen atom.[6][9] |
| ~ 45 - 50 | CH (positive) | C H (cyclobutyl) | Methine carbon of the cyclobutane ring. |
| ~ 25 - 30 | CH₂ (negative) | C H₂ (cyclobutyl) | The two methylene carbons adjacent to the methine carbon are diastereotopic and will have slightly different shifts. |
| ~ 23 - 26 | CH₃ (positive) | C H₃ | The methyl group carbon. |
| ~ 15 - 20 | CH₂ (negative) | C H₂ (cyclobutyl) | The single methylene carbon opposite the point of substitution. |
Confirming Absolute Stereochemistry
While standard NMR confirms the molecular structure, assigning the absolute (S)-configuration requires specialized techniques. One established method is the use of a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[2] By converting the alcohol into two diastereomeric Mosher's esters (one with (R)-Mosher's acid and one with (S)-Mosher's acid), the resulting diastereomers will exhibit measurably different chemical shifts in their NMR spectra, allowing for the unambiguous assignment of the original alcohol's stereocenter.[2][10][11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to specific molecular vibrations, providing a characteristic "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)
For liquid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[13][14]
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.[13]
-
Sample Application: Place 1-2 drops of the liquid alcohol directly onto the ATR crystal, ensuring the entire surface is covered.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[14]
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.[12]
Spectral Analysis
The IR spectrum of a single enantiomer is identical to that of its racemate.[15] Therefore, the gas-phase IR spectrum of 1-cyclobutylethanol available from the NIST Chemistry WebBook is representative.[16] The key is to identify the characteristic absorptions that confirm the alcohol functionality.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~ 3300 - 3600 | Strong, Broad | O-H Stretch | Indicative of the hydroxyl group, broadened due to hydrogen bonding.[5] |
| ~ 2850 - 3000 | Strong | C-H Stretch | Aliphatic C-H stretching from the ethyl and cyclobutyl groups. |
| ~ 1050 - 1260 | Strong | C-O Stretch | Characteristic of a secondary alcohol.[5] |
| ~ 1450 | Medium | C-H Bend | Methylene scissoring vibrations. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[17] For volatile compounds like 1-cyclobutylethan-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method.
Principles of EI-MS Fragmentation of Cyclic Alcohols
In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation. For cyclic alcohols, characteristic fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of a bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant pathway for alcohols as it leads to a resonance-stabilized oxonium ion.[20][21]
-
Ring Cleavage: Fragmentation of the cyclobutane ring itself.[18][19]
Predicted Mass Spectrum
The molecular weight of C₆H₁₂O is 100.16 g/mol .[22] The EI mass spectrum is predicted to show a weak or absent molecular ion peak at m/z 100 due to the instability of the initial radical cation.[19] The major fragments are anticipated as follows:
| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Identity of Fragment | Fragmentation Pathway |
| 100 | Low to Absent | [C₆H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 85 | Medium | [C₅H₉O]⁺ | α-Cleavage: Loss of •CH₃ radical |
| 82 | Medium | [C₆H₁₀]⁺• | Dehydration: Loss of H₂O |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage or α-cleavage (loss of •C₃H₅O)[18][19] |
| 45 | High | [C₂H₅O]⁺ | α-Cleavage: Loss of •C₄H₇ (cyclobutyl) radical |
| 43 | High | [C₃H₇]⁺ | Fragmentation of the cyclobutyl ring |
The base peak (most abundant fragment) is likely to be at m/z 45, 57, or 43, resulting from the formation of highly stable secondary carbocations or resonance-stabilized oxonium ions.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise carbon-hydrogen framework and, with chiral auxiliaries, can establish the absolute stereochemistry. IR spectroscopy provides rapid confirmation of the essential alcohol functional group. Finally, mass spectrometry determines the molecular weight and offers structural clues through predictable fragmentation patterns characteristic of cyclic secondary alcohols. Together, these techniques provide a self-validating system for the complete and unambiguous characterization of this important chiral building block.
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Homework.Study.com. Does stereochemistry matter with NMR?. [Link]
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Tormena, C. F. et al. (2004). Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II). ResearchGate. [Link]
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An In-depth Technical Guide to the Physical Properties of (1S)-1-Cyclobutylethan-1-ol
Introduction
(1S)-1-Cyclobutylethan-1-ol is a chiral secondary alcohol that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates a stereogenic center directly attached to a strained cyclobutane ring, presents a unique combination of steric and electronic properties. This makes it a valuable synthon for constructing complex molecular architectures with precise three-dimensional control.[1] For professionals in drug development, understanding the physical properties of such an intermediate is not merely an academic exercise; it is fundamental to reaction design, process scale-up, purification, and analytical characterization. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, explains the scientific principles behind them, and details the authoritative experimental protocols required for their verification.
Core Physicochemical and Computed Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. While extensive experimental data for this specific chiral intermediate is not broadly published, we can consolidate known identifiers with highly reliable computed properties to form a robust profile.
| Property | Value | Source |
| IUPAC Name | (1S)-1-cyclobutylethanol | [1] |
| Synonyms | (S)-1-cyclobutylethan-1-ol | N/A |
| CAS Number | 1563594-44-4 | [1] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Solid (racemate) | [3] |
| Boiling Point | Not experimentally reported. Estimated based on analogous alcohols to be in the range of 150-165 °C at atmospheric pressure. | [4][5] |
| Density | Not experimentally reported. Estimated to be ~0.9 g/mL. | N/A |
| Water Solubility | Low to moderate. As a small alcohol, it is expected to have some solubility due to hydrogen bonding, but the C6 hydrocarbon structure limits miscibility.[5][6][7] | N/A |
| logP (Octanol/Water) | 1.605 (Crippen Method, Calculated) | [8] |
| Hydrogen Bond Donor | 1 | [2] |
| Hydrogen Bond Acceptor | 1 | [2] |
| InChI Key | PFGPCAYJUYSJJS-YFKPBYRVSA-N | [1] |
Expertise in Context: The Significance of Hydrogen Bonding
The physical properties of this compound are dominated by the presence of the hydroxyl (-OH) group. This polar functional group allows the molecule to act as both a hydrogen bond donor (via the hydrogen) and acceptor (via the oxygen's lone pairs).[4][5] This intermolecular hydrogen bonding is significantly stronger than the van der Waals forces present in hydrocarbons of similar molecular weight.[4] Consequently, more energy is required to overcome these forces, leading to a substantially higher boiling point than non-polar analogues like cyclohexane or hexane.[4] Similarly, this ability to form hydrogen bonds with water molecules accounts for its partial solubility, a property that diminishes rapidly as the non-polar alkyl chain length increases in alcohols.[6][7][9]
Stereochemistry and Optical Activity: The Defining Property
The most critical physical property of this compound is its chirality. The prefix "(1S)" denotes the absolute configuration at the stereocenter (the carbon atom bonded to the -OH group), as defined by the Cahn-Ingold-Prelog priority rules. Its non-superimposable mirror image is the (1R)-enantiomer.
Enantiomers possess identical physical properties such as boiling point, density, and solubility in achiral solvents.[10] However, they are distinguished by their interaction with plane-polarized light. A solution of a pure enantiomer will rotate the plane of this light, a phenomenon known as optical activity .[10]
-
Dextrorotatory (+): Rotates light in a clockwise direction.
-
Levorotatory (-): Rotates light in a counter-clockwise direction.
The direction and magnitude of rotation are intrinsic properties of the molecule. While the specific rotation for this compound is not reported in public databases, it is axiomatically understood that it will be equal in magnitude and opposite in sign to its (1R)-enantiomer.
Caption: Workflow for measuring optical activity using a polarimeter.
Analytical and Spectroscopic Characterization Profile
Confirming the identity, structure, and purity of this compound requires a multi-technique analytical approach. Below are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key features would include:
-
A doublet for the methyl (-CH₃) protons.
-
A multiplet (likely a quartet of doublets) for the methine proton (-CHOH).
-
A series of complex multiplets for the seven protons of the cyclobutyl ring.
-
A singlet for the hydroxyl (-OH) proton, which may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR: The carbon NMR spectrum should reveal six distinct signals, corresponding to the six carbon atoms in the molecule:
-
One signal for the methyl carbon.
-
One signal for the carbinol carbon (-CHOH).
-
Three distinct signals for the cyclobutyl carbons (due to symmetry, two pairs of carbons might be equivalent or nearly so, depending on ring puckering dynamics).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Based on data for the racemic 1-cyclobutylethanol, the following characteristic absorptions are expected[11][12]:
-
~3350 cm⁻¹ (broad): A strong, broad peak indicative of the O-H stretching vibration, characteristic of an alcohol and broadened by hydrogen bonding.
-
~2850-3000 cm⁻¹ (strong): Multiple sharp peaks corresponding to the C-H stretching of the alkyl groups.
-
~1090 cm⁻¹ (strong): A C-O stretching vibration, typical for a secondary alcohol.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 100. Key fragmentation patterns for secondary alcohols often include the loss of an alkyl group or a water molecule. A prominent peak at m/z = 85 (loss of the methyl group) and m/z = 82 (loss of water) would be anticipated.
Caption: A typical analytical workflow for synthesis and verification.
Authoritative Experimental Protocols
The trustworthiness of a chiral intermediate hinges on rigorous, validated analytical methods. The following protocols describe how a researcher would experimentally determine the key physical properties related to its stereochemical integrity.
Protocol 1: Determination of Specific Rotation [α]
Causality: The specific rotation is a standardized physical constant for a chiral compound. This protocol ensures reproducibility by controlling for concentration, path length, temperature, and wavelength, as these variables directly influence the observed rotation.[13] The sodium D-line (589 nm) is the historical and most common standard wavelength used for this purpose.[13]
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound. Dissolve the sample in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform) in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is homogenous. This creates a precisely known concentration (c) in g/mL.
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 30 minutes to ensure a stable light output.
-
Calibration (Blank Measurement): Fill the polarimeter cell (with a known path length, l, typically 1 decimeter) with the pure solvent used in Step 1. Place the cell in the polarimeter and take a reading. This "blank" value should be zeroed out to correct for any slight rotation caused by the solvent or the cell itself.
-
Sample Measurement: Empty and dry the cell, then rinse it with a small amount of the sample solution. Fill the cell with the sample solution, ensuring no air bubbles are in the light path.
-
Data Acquisition: Place the filled cell back into the instrument and record the observed rotation (α). Take at least three independent readings and average them to minimize random error. Note the temperature (T) during the measurement.
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l)
-
[α]ᵀλ = Specific rotation at temperature T and wavelength λ (D-line)
-
α = Observed rotation in degrees
-
c = Concentration in g/mL
-
l = Path length in decimeters (dm)
-
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Causality: Enantiomeric excess (% ee) is a measure of the purity of a chiral sample. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this measurement. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[14][15]
Methodology:
-
Column Selection: Select an appropriate chiral column. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral alcohols.[14]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 hexane:isopropanol mixture. The mobile phase must be filtered and degassed to prevent damage to the pump and detector.
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., ~1 mg/mL). It is also necessary to have a sample of the racemate (a 50:50 mixture of both enantiomers) to establish the retention times for both the (S) and (R) forms.
-
Instrument Setup: Set up the HPLC system with the chiral column, an appropriate flow rate (e.g., 1.0 mL/min), and a UV detector set to a wavelength where the analyte absorbs (typically low UV, ~210 nm, for alcohols without a chromophore).
-
Analysis:
-
First, inject the racemic sample to determine the retention times (t_R) and resolution of the two enantiomer peaks.
-
Next, inject the this compound sample under the identical conditions.
-
-
Data Analysis and Calculation:
-
Identify the two peaks in the chromatogram corresponding to the (S) and (R) enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Handling, Storage, and Safety
As a secondary alcohol, this compound should be handled with standard laboratory precautions. Based on GHS data for the racemate, it is considered a flammable liquid and may cause skin and eye irritation.[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chiral building block whose utility is defined by its precise three-dimensional structure. While a complete set of experimentally determined physical constants is not available in the public domain, its properties can be reliably predicted based on established chemical principles. More importantly, the analytical protocols outlined in this guide provide the necessary framework for researchers to rigorously verify the identity, purity, and stereochemical integrity of this compound in their own laboratories. This commitment to robust analytical validation is paramount to ensuring the reliability and reproducibility of its application in the synthesis of next-generation pharmaceuticals and complex molecules.
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The Art of the Strained Ring: A Technical Guide to the Synthesis of Chiral Cyclobutane Derivatives
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and natural product synthesis. Its inherent ring strain and unique three-dimensional geometry bestow novel pharmacological properties and provide a powerful platform for accessing diverse chemical space. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral cyclobutane derivatives. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings, practical experimental considerations, and the strategic application of these methodologies in the synthesis of complex, biologically active molecules. Detailed, field-proven protocols, comparative data, and mechanistic visualizations are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular architectures.
Introduction: The Rising Prominence of the Four-Membered Ring
Historically, the synthesis of cyclobutanes was often perceived as a formidable challenge due to the inherent ring strain of approximately 26 kcal/mol. However, this very strain is now recognized as a key attribute, rendering cyclobutanes as versatile synthetic intermediates that can undergo a variety of ring-opening and rearrangement reactions.[1] In the context of drug discovery, the rigid, puckered conformation of the cyclobutane ring provides a unique scaffold for the precise spatial arrangement of pharmacophoric elements, often leading to enhanced binding affinity, improved metabolic stability, and novel intellectual property.[2]
This guide will navigate the principal strategies for the asymmetric construction of chiral cyclobutane rings, with a focus on methods that offer high levels of stereocontrol and functional group tolerance. We will explore the nuances of [2+2] cycloaddition reactions, the elegance of ring contraction strategies, and the burgeoning field of C-H functionalization.
The Workhorse: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition, the formal combination of two unsaturated systems to form a cyclobutane ring, stands as the most direct and widely employed strategy for their construction. This transformation can be initiated through various means, each with its own set of advantages and mechanistic considerations.
Photochemical [2+2] Cycloadditions: Harnessing the Power of Light
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high stereospecificity.[3] The reaction is typically initiated by the photoexcitation of an enone to its triplet state, which then engages with an alkene in a stepwise fashion through a 1,4-diradical intermediate.
A significant challenge in asymmetric photocycloadditions is overcoming the racemic background reaction that occurs from direct photoexcitation of the substrate.[4] A dual-catalyst system, employing a visible-light-absorbing photosensitizer and a chiral Lewis acid co-catalyst, has emerged as an elegant solution to this problem.[4]
Mechanism of a Dual-Catalyst Enantioselective Photochemical [2+2] Cycloaddition:
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The Pivotal Role of (1S)-1-Cyclobutylethan-1-ol: A Chiral Synthon in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Chiral alcohols, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures. This guide delves into the synthesis, properties, and applications of (1S)-1-cyclobutylethan-1-ol, a chiral secondary alcohol featuring a unique cyclobutane moiety. The incorporation of the strained four-membered ring imparts distinct conformational constraints and metabolic stability, making it an attractive scaffold in drug design.[1] This document provides a comprehensive overview of stereoselective synthetic routes, detailed experimental protocols, and the strategic application of this chiral synthon in the development of therapeutic agents.
Introduction: The Significance of Chiral Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable motif in modern drug discovery.[1] Its rigid, puckered three-dimensional structure offers a unique conformational landscape that can be exploited to enhance the pharmacological properties of small molecules.[1] When incorporated into drug candidates, the cyclobutane scaffold can improve metabolic stability, modulate receptor binding affinity, and serve as a bioisosteric replacement for other functional groups.[1]
The introduction of chirality to the cyclobutane framework further expands its utility, allowing for the precise spatial arrangement of pharmacophoric elements. This compound, with its stereocenter adjacent to the cyclobutane ring, is a prime example of a chiral building block that provides access to a diverse range of enantiomerically pure cyclobutane derivatives.[2] Its strategic importance lies in its ability to serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[3]
Stereoselective Synthesis of this compound
The efficient and stereocontrolled synthesis of this compound is paramount to its application in drug discovery. The primary strategies for its preparation involve the asymmetric reduction of the prochiral precursor, cyclobutyl methyl ketone.
Asymmetric Transfer Hydrogenation (ATH) via Noyori-Type Catalysis
A highly effective and widely adopted method for the synthesis of this compound is the Noyori-type asymmetric transfer hydrogenation (ATH) of cyclobutyl methyl ketone.[2] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand and utilizes a hydrogen donor such as 2-propanol or a formic acid/triethylamine mixture.[4]
The mechanism of Noyori ATH involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of hydride delivery to the carbonyl carbon, resulting in the formation of one enantiomer of the alcohol in high excess.[4]
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The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Chiral Cyclobutyl Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a rigid scaffold that can enhance metabolic stability, improve binding affinity, and offer novel intellectual property. This in-depth technical guide navigates the fascinating journey of chiral cyclobutyl systems, from their initial discovery and the early struggles to control their stereochemistry, to the sophisticated asymmetric synthetic strategies that now grant chemists precise control over their architecture. We will explore the pivotal historical milestones, delve into the mechanistic underpinnings of key synthetic transformations, and provide detailed protocols for the synthesis of these valuable building blocks, underscoring their profound impact on the development of next-generation therapeutics.
The Dawn of the Four-Membered Ring: A Historical Perspective
The story of cyclobutane is one of perseverance against the prevailing theories of the time. In the late 19th century, the Baeyer strain theory suggested that small rings would be highly unstable and thus difficult to synthesize. However, the allure of these unique structures spurred chemists to challenge this dogma.
The First Synthesis: Willstätter's Breakthrough
The first successful synthesis of the parent cyclobutane was reported in 1907 by the German chemist and Nobel laureate Richard Willstätter, along with his colleague James Bruce.[1][2][3][4][5] Their approach involved the hydrogenation of cyclobutene, which itself was obtained through a multi-step synthesis from cyclobutanedicarboxylic acid. This seminal work opened the door to the exploration of the fundamental properties of the cyclobutane ring.
The Emergence of Stereochemistry and the First Chiral Cyclobutane
While the synthesis of the parent achiral cyclobutane was a significant achievement, the control of stereochemistry remained a formidable challenge. The first documented resolution of a chiral cyclobutane derivative was that of trans-cyclobutane-1,2-dicarboxylic acid.[6] This landmark achievement was accomplished through classical resolution, reacting the racemic acid with a chiral amine to form diastereomeric salts that could be separated by fractional crystallization.[7][8] This early work, though laborious, demonstrated that stable, optically active cyclobutane compounds could be isolated, paving the way for future investigations into their asymmetric synthesis.
The Photochemical Revolution: The [2+2] Cycloaddition
A pivotal moment in the history of cyclobutane synthesis was the discovery of the [2+2] photocycloaddition. The first example of such a reaction, the photodimerization of thymoquinone, was observed by C. T. Liebermann in 1877.[9] This reaction, where two alkene units combine under the influence of light to form a cyclobutane ring, would eventually become one of the most powerful tools for constructing this motif.[10][11][12][13] Early examples of intermolecular [2+2] photocycloadditions in the 1960s further expanded the synthetic utility of this transformation.[9]
The Evolution of Asymmetric Synthesis: Taming the Chiral Cyclobutane
The ability to selectively synthesize a single enantiomer of a chiral molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5][14][15][16][17] The development of asymmetric methods for constructing chiral cyclobutanes has been a major focus of synthetic organic chemistry over the past few decades.
Early Approaches: Chiral Auxiliaries and Substrate Control
Initial forays into the asymmetric synthesis of cyclobutanes often relied on the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Photochemical [2+2] cycloadditions using alkenes bearing chiral substituents were among the early strategies explored to induce chirality.[6]
The Rise of Catalytic Asymmetric Methods
A significant leap forward came with the advent of catalytic asymmetric methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. A wide array of catalytic systems have been developed for the enantioselective synthesis of cyclobutanes.[18][19]
Key Catalytic Strategies Include:
-
Catalyzed [2+2] Cycloadditions: The development of chiral Lewis acids and transition metal catalysts has enabled highly enantioselective [2+2] cycloadditions between various alkenes and other unsaturated partners.[18]
-
Ring Expansion of Cyclopropylcarbinyl Precursors: Chiral catalysts can mediate the stereospecific rearrangement of cyclopropylcarbinyl systems to afford enantioenriched cyclobutanes.
-
Asymmetric Functionalization of Prochiral Cyclobutanes: This strategy involves the desymmetrization of a prochiral cyclobutane substrate using a chiral catalyst to introduce a new stereocenter.
Modern Synthetic Methodologies: A Toolkit for the 21st-Century Chemist
Contemporary approaches to chiral cyclobutane synthesis are characterized by their high levels of stereocontrol, broad substrate scope, and operational simplicity.
Enantioselective [2+2] Photocycloadditions
Visible-light photocatalysis has revolutionized the field of [2+2] cycloadditions, offering a milder and more sustainable alternative to traditional UV-light-mediated reactions.[19] Chiral photosensitizers and catalysts have been developed that can mediate highly enantioselective intramolecular and intermolecular cycloadditions.
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition Cascade [19]
This protocol describes a one-pot cascade reaction to synthesize enantioenriched oxa-[1][10]-bicyclic heptanes.
Materials:
-
Cinnamyl alcohol (1.0 equiv)
-
Allyl acetate (1.2 equiv)
-
[Ir(cod)Cl]₂ (2.5 mol%)
-
Chiral phosphoramidite ligand (5.0 mol%)
-
3,5-Cl₂C₆H₃CO₂H (10 mol%)
-
Ir(dFppy)₃ (photocatalyst, 1.0 mol%)
-
Toluene (solvent)
-
Blue LEDs
Procedure:
-
To a reaction vessel, add the cinnamyl alcohol, allyl acetate, [Ir(cod)Cl]₂, chiral phosphoramidite ligand, 3,5-Cl₂C₆H₃CO₂H, and Ir(dFppy)₃.
-
Add toluene to achieve the desired concentration.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Irradiate the reaction mixture with blue LEDs.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Caption: Workflow for the cascade synthesis of chiral cyclobutanes.
Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes.[18] The release of ring strain provides a powerful thermodynamic driving force for a variety of transformations. Chiral catalysts can control the stereochemical outcome of BCB ring-opening reactions, leading to the formation of highly enantioenriched cyclobutane products.
Asymmetric C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, and its application to the asymmetric synthesis of chiral cyclobutanes is a rapidly developing area. Chiral catalysts can direct the selective functionalization of specific C-H bonds on a prochiral cyclobutane scaffold, providing a highly efficient route to chiral derivatives.
The Impact of Chiral Cyclobutanes in Drug Discovery
The unique properties of the cyclobutane ring have made it an increasingly popular motif in drug design. Its rigid, puckered conformation can lock a molecule into a bioactive conformation, leading to improved potency and selectivity. Furthermore, the replacement of more flexible or planar moieties, such as gem-dimethyl groups or aromatic rings, with a cyclobutane can enhance metabolic stability and improve pharmacokinetic properties.
Table 1: Examples of Drugs and Clinical Candidates Containing a Chiral Cyclobutane Moiety
| Compound Name | Therapeutic Area | Key Structural Feature |
| Boceprevir | Hepatitis C | Chiral 3-aminocyclobutanol |
| Apalutamide | Prostate Cancer | Chiral spirocyclic cyclobutane |
| PF-06651600 | Autoimmune Diseases | Chiral 3-substituted cyclobutylamine |
Future Outlook
The field of chiral cyclobutane synthesis continues to evolve at a rapid pace. The development of new catalytic systems, the exploration of novel synthetic strategies, and the application of computational methods for catalyst design and reaction optimization will undoubtedly lead to even more efficient and selective methods for constructing these valuable building blocks. As our ability to synthesize complex chiral cyclobutanes with exquisite control improves, so too will their impact on the discovery and development of innovative medicines that address unmet medical needs.
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The Cyclobutane Ring: A Strained Scaffold for Unlocking Biological Potential and Designing Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane motif, a four-membered carbocycle, has long been recognized for its inherent ring strain and unique puckered conformation.[1][2] While historically underutilized in medicinal chemistry due to perceived instability and synthetic challenges, a growing body of evidence has repositioned the cyclobutane ring as a powerful tool in drug discovery.[3] Its incorporation into molecular scaffolds can confer significant advantages in potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the biological significance of cyclobutane-containing molecules, from their origins in unique natural products to their strategic deployment in approved therapeutics. We will explore the fundamental physicochemical properties of the cyclobutane ring, detail its role in diverse biological activities, and provide practical insights into the synthesis and evaluation of these compelling molecules.
The Cyclobutane Scaffold: Unique Properties and Strategic Advantages
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties, which differ significantly from more common cycloalkanes like cyclopentane and cyclohexane.
Conformational Rigidity and Puckered Structure
Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol.[1][5] This strain forces the ring into a non-planar, puckered or "butterfly" conformation to alleviate torsional strain.[5] This inherent rigidity is a key advantage in drug design, as it can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[5] The defined three-dimensional structure of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with their biological targets.[6]
Improving Pharmacokinetic Properties
The strategic incorporation of a cyclobutane ring can significantly enhance a drug candidate's pharmacokinetic profile. By replacing metabolically labile groups (e.g., isopropyl or tert-butyl groups) with a cyclobutane moiety, medicinal chemists can block sites of metabolism, leading to increased metabolic stability and a more favorable half-life.[4][7] For instance, replacing a cyclohexyl amine with a difluorocyclobutanyl amine in the development of the IDH1 inhibitor ivosidenib was a key strategy to decrease metabolic clearance.[4]
Furthermore, the carbon-rich, three-dimensional nature of the cyclobutane scaffold can be used to access and effectively occupy hydrophobic pockets within enzyme active sites or receptor binding sites, which may not be accessible to flatter, more aromatic systems.[6]
Cyclobutanes in Nature: A Source of Diverse Bioactivity
Cyclobutane rings, though relatively rare, are found in a fascinating array of natural products from bacteria, fungi, plants, and marine organisms, where they contribute to a wide range of biological activities.[1][8]
Ladderane Fatty Acids in Anammox Bacteria
One of the most striking examples of cyclobutanes in nature is the ladderane lipids found in the membranes of anaerobic ammonium-oxidizing (anammox) bacteria.[9] These unique fatty acids contain multiple linearly fused cyclobutane rings, such as in pentacycloanammoxic acid.[9] These lipids form an exceptionally dense and impermeable membrane, which is believed to protect the bacterium from the toxic intermediates, like hydrazine, involved in the anammox process.[9]
Bioactive Alkaloids and Terpenoids
A variety of cyclobutane-containing alkaloids have been isolated from both terrestrial and marine species, exhibiting a broad spectrum of biological effects including antimicrobial, antibacterial, and antitumor activities.[8] For example, sceptrin, an antimicrobial agent isolated from the marine sponge Agelas sceptrum, is a dimeric alkaloid featuring a central cyclobutane ring.[1] Its mechanism of action involves the disruption of bacterial cell membranes.
The Dark Side of Cyclobutanes: DNA Damage and Repair
The formation of cyclobutane rings is not always beneficial. Exposure to ultraviolet (UV) radiation can induce a [2+2] cycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) in a DNA strand, forming a cyclobutane pyrimidine dimer (CPD) .[8] These lesions are the most common type of UV-induced DNA damage and can block DNA replication and transcription, leading to mutations and cell death.
Fortunately, cells have evolved sophisticated mechanisms to repair these lesions. The Nucleotide Excision Repair (NER) pathway is a major mechanism for removing CPDs in humans. This multi-step process involves recognition of the DNA distortion, excision of the damaged segment, and synthesis of a new DNA strand.
Apalutamide: A Non-Steroidal Antiandrogen
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. [10]It functions as a competitive inhibitor of the androgen receptor (AR), which is a key driver of prostate cancer cell growth. Apalutamide binds to the ligand-binding domain of the AR with high affinity, preventing androgen binding and subsequent receptor activation. [10]This action inhibits the nuclear translocation of the AR, its binding to DNA, and AR-mediated gene transcription. [10]The spirocyclic cyclobutane ring is a central feature of apalutamide's structure, contributing to its high binding affinity and antagonist activity.
| Compound | Cell Line (Prostate Cancer) | IC50 (µM) | Reference |
| Apalutamide | C4-2B | 24.7 | [5] |
| Apalutamide | MDVR (Enzalutamide-resistant) | 50.82 | [5] |
| Apalutamide | AbiR (Abiraterone-resistant) | 43.97 | [5] |
| Apalutamide | ApaR (Apalutamide-resistant) | 47.96 | [5] |
| Apalutamide | LNCaP | 0.174 | [11] |
| Apalutamide | PSN1 | 0.06 | [11] |
Experimental Protocols: Synthesis and Biological Evaluation
This section provides a representative workflow for the synthesis and biological evaluation of a cyclobutane-containing molecule, using a cyclobutane-based integrin antagonist as an example. [1]
Workflow Overview
Synthesis of a Cyclobutane-Based Integrin Antagonist Scaffold
[1] This protocol is adapted from the synthesis of cyclobutane-based RGD-mimetics.
Step 1: Synthesis of Cyclobutene Intermediate
-
To a stirred solution of the starting aldehyde (e.g., derived from ethyl levulinate) (1.0 eq) in acetonitrile (MeCN), add diethylamine (2.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the resulting suspension at room temperature for 2 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclobutene intermediate.
Step 2: Reduction and Functionalization
-
Dissolve the cyclobutene intermediate in a suitable solvent (e.g., methanol).
-
Perform a reduction of the double bond using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Follow with standard deprotection and functionalization steps (e.g., Friedlander synthesis) to install the desired pharmacophoric groups, yielding the cyclobutane core scaffold.
Step 3: Coupling with Side Chains
-
Couple the cyclobutane core scaffold with the desired arginine and aspartic acid mimetic side chains using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF.
-
Purify the final compound by preparative HPLC.
In Vitro Cytotoxicity Evaluation using MTS Assay
This protocol describes a general method for assessing the cytotoxicity of a synthesized compound against a cancer cell line.
Reagent Preparation:
-
MTS Reagent: Prepare a 2 mg/mL solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) in Dulbecco's Phosphate-Buffered Saline (DPBS), pH 6.0-6.5.
-
PES Solution: Prepare a solution of the electron coupling agent, phenazine ethosulfate (PES), in the MTS solution to a final concentration of 0.21 mg/mL.
-
Filter-sterilize the final MTS/PES solution and store protected from light at -20°C.
Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized cyclobutane-containing compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and fit the data using a non-linear regression model to determine the IC50 value.
Conclusion and Future Perspectives
The cyclobutane ring has firmly established its place as a valuable scaffold in modern drug discovery. Its unique conformational rigidity and ability to enhance pharmacokinetic properties offer a powerful strategy to address challenges in potency, selectivity, and metabolic stability. From the complex ladderane lipids of anammox bacteria to life-saving drugs like carboplatin and apalutamide, the biological significance of cyclobutane-containing molecules is undeniable. As synthetic methodologies continue to advance, enabling more facile access to diverse and complex cyclobutane structures, the exploration of this strained yet versatile ring system will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers poised to harness the unique potential of the cyclobutane scaffold in their drug development endeavors.
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Methodological & Application
Application Notes & Protocols for the Enantioselective Synthesis of (1S)-1-Cyclobutylethan-1-ol
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Chiral alcohols, in particular, serve as crucial building blocks for a vast array of complex molecules. (1S)-1-cyclobutylethan-1-ol is a valuable chiral synthon, featuring a stereocenter adjacent to a strained cyclobutane ring. This structural motif is of significant interest in medicinal chemistry, as the cyclobutane moiety can act as a bioisostere for other groups, influencing the pharmacological profile of a drug candidate.[1][2] The precise control of the stereochemistry at the hydroxyl-bearing carbon is paramount, as different enantiomers of a chiral molecule can exhibit dramatically different biological activities.
This guide provides an in-depth exploration of robust and scalable methods for the enantioselective synthesis of this compound, focusing on the asymmetric reduction of the prochiral precursor, cyclobutyl methyl ketone. We will dissect the mechanistic underpinnings of leading catalytic systems, provide detailed, field-tested protocols, and outline the analytical procedures required to validate the stereochemical purity of the final product.
Part 1: Strategic Approaches to Asymmetric Reduction
The conversion of a prochiral ketone to a chiral alcohol is a fundamental transformation in asymmetric synthesis.[3][4] For cyclobutyl methyl ketone, three primary strategies have proven to be highly effective: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction. Each approach offers a unique set of advantages concerning operational simplicity, catalyst availability, and substrate scope.
| Method | Catalyst System | Reductant | Key Advantages | Considerations |
| CBS Reduction | Chiral Oxazaborolidine (e.g., (R)-Me-CBS) | Borane (BH₃·THF or BH₃·SMe₂) | High enantioselectivity for a wide range of ketones, predictable stereochemistry, commercially available catalysts.[5][6] | Requires stoichiometric borane, strict anhydrous conditions are crucial, boron-containing byproducts require specific workup.[7][8] |
| Noyori Hydrogenation | Ru(II)-Chiral Diphosphine (e.g., Ru-(S)-BINAP) | Hydrogen Gas (H₂) | High atom economy, very high enantioselectivity, applicable on an industrial scale.[9][10][11] | Requires specialized high-pressure hydrogenation equipment, catalyst can be sensitive to impurities.[12] |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Cofactor (NAD(P)H), often regenerated using a sacrificial alcohol (e.g., isopropanol). | Extremely high selectivity, mild aqueous reaction conditions (green chemistry), no heavy metal contamination.[13][14] | Enzyme specificity can vary, requires optimization of pH, temperature, and cofactor regeneration.[15] |
Part 2: Mechanistic Insights & Protocol Deep Dive
A profound understanding of the reaction mechanism is critical for troubleshooting and optimization. Here, we explore the causality behind the stereochemical control exerted by each catalytic system.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective addition of a hydride from a borane source to the ketone.[16][17]
Mechanism of Stereocontrol: The reaction's high fidelity stems from a well-defined, six-membered ring transition state.[7][8]
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane (BH₃), activating it as a more potent hydride donor and increasing the Lewis acidity of the ring's boron atom.[7][8]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic boron atom of the catalyst. This coordination occurs preferentially via the lone pair of the carbonyl oxygen that is sterically more accessible, positioning the larger substituent (cyclobutyl) away from the chiral framework of the catalyst.[8]
-
Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon. This occurs through a rigid, chair-like six-membered transition state, leading to the formation of the chiral alkoxyborane with predictable stereochemistry.[7]
-
Catalyst Regeneration: The product is released, regenerating the catalyst for the next cycle.
To synthesize this compound, the (R)-CBS catalyst is required, which directs the hydride addition to the Re-face of the ketone.
Experimental Protocol: CBS Reduction of Cyclobutyl Methyl Ketone
-
Safety Precaution: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents, as water can negatively impact enantioselectivity.[7][8]
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. The volume should be sufficient to create a ~0.5 M solution with respect to the ketone.
-
Cooling: Cool the reaction mixture to -30 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 0.6 eq.) dropwise to the catalyst solution while maintaining the internal temperature below -25 °C. Stir for 10 minutes.
-
Substrate Addition: In a separate flame-dried flask, prepare a solution of cyclobutyl methyl ketone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Concentrate the solution under reduced pressure. To the residue, add diethyl ether and 1M HCl. Stir for 30 minutes. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes a ruthenium catalyst bearing a C₂-symmetric chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[9][11][12] It is a highly efficient process that uses molecular hydrogen as the reductant.[18]
Mechanism of Stereocontrol: The enantioselectivity arises from the chiral environment created by the BINAP ligand around the ruthenium center.[9]
-
Precatalyst Activation: The RuCl₂[(S)-BINAP] precatalyst reacts with H₂ to form the active Ru-hydride catalytic species.
-
Substrate Coordination: The ketone coordinates to the chiral ruthenium catalyst. The C₂-symmetry of the BINAP ligand creates a chiral pocket that forces the ketone to bind in a specific orientation to minimize steric interactions between its substituents (cyclobutyl and methyl) and the phenyl groups of the ligand.
-
Hydrogenation: Hydrogen is delivered to the carbonyl carbon from the coordinated ruthenium hydride, forming the desired alcohol enantiomer.
-
Product Release: The product alcohol is released, and the catalyst is ready for another cycle.
For the synthesis of this compound, the (S)-BINAP ligand is used.
Experimental Protocol: Noyori Hydrogenation of Cyclobutyl Methyl Ketone
-
Safety Precaution: This procedure involves the use of flammable hydrogen gas at high pressure and must be performed in a specialized high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.
-
Reactor Charging: In a glovebox, charge a glass liner for the autoclave with RuCl₂[(S)-BINAP] (0.005 - 0.01 eq.) and cyclobutyl methyl ketone (1.0 eq.).
-
Solvent Addition: Add degassed, anhydrous methanol to the liner.
-
Assembly: Seal the glass liner inside the stainless-steel autoclave.
-
Purging: Remove the autoclave from the glovebox, connect it to a hydrogen line, and purge the system by pressurizing with H₂ (e.g., to 10 atm) and then venting (repeat 3-5 times) to remove all air.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 80 atm H₂) and heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete in 12-24 hours.
-
Shutdown and Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the autoclave, remove the contents, and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography as described in the CBS protocol.
Biocatalytic Reduction
Biocatalysis leverages the exquisite selectivity of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to perform chemical transformations.[14] These enzymes use a nicotinamide cofactor (NADH or NADPH) as the hydride source. For the process to be synthetically useful, the expensive cofactor must be regenerated in situ. A common strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol is added in large excess. The enzyme oxidizes the isopropanol to acetone, regenerating the required NADH/NADPH cofactor, which then reduces the target ketone.[15]
Stereochemical Control (Prelog's Rule): The stereochemical outcome is determined by the specific enzyme used. Many ADHs follow Prelog's rule, delivering the hydride to the Re-face of the ketone to produce the (S)-alcohol. Others, known as anti-Prelog enzymes, deliver the hydride to the Si-face to yield the (R)-alcohol.[19] For the synthesis of this compound, a Prelog-selective ADH is required.
Experimental Protocol: Biocatalytic Reduction
-
Note: Many companies sell screening kits containing a variety of KREDs with different selectivities. This protocol is a general guideline.
-
Setup: To a flask, add phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reagents: Add NADP⁺ (or NAD⁺, depending on enzyme preference, ~1 mg), the ketoreductase enzyme preparation (as specified by the manufacturer), and isopropanol (10-20% v/v).
-
Substrate Addition: Add cyclobutyl methyl ketone (1.0 eq., e.g., 10-50 mM final concentration). A co-solvent like DMSO (<5% v/v) may be needed to aid solubility.
-
Reaction: Seal the flask and shake or stir at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction by taking aliquots, extracting with ethyl acetate, and analyzing by GC.
-
Workup: Once the reaction is complete, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or MTBE). Mix thoroughly and separate the layers. Extract the aqueous layer two more times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography if necessary.
Part 3: Analysis of Enantiomeric Purity
Confirming the success of an enantioselective synthesis requires a robust analytical method to determine the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique.[20][21][22]
Principle of Chiral HPLC: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. A CSP creates a chiral environment within the column. The two enantiomers interact diastereomerically with the CSP, leading to different strengths of interaction and, consequently, different retention times, allowing for their separation and quantification.[21] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile for separating chiral alcohols.[20]
Protocol: Determination of Enantiomeric Excess
-
Sample Preparation: Prepare a stock solution of the synthesized 1-cyclobutylethan-1-ol in the HPLC mobile phase (e.g., 1 mg/mL). Also prepare a sample of the racemic alcohol (synthesized via reduction with NaBH₄) for method development and peak identification.
-
HPLC Conditions (Example):
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralcel OD-H (or similar polysaccharide-based column).
-
Mobile Phase: 98:2 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the racemic sample first to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas for the two enantiomers observed in the chromatogram.
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
ee (%) = |(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)| * 100.[21]
-
Conclusion
The enantioselective synthesis of this compound can be achieved with high fidelity using several powerful catalytic methods. The choice between CBS reduction, Noyori hydrogenation, and biocatalysis will depend on the specific requirements of the laboratory, including scale, available equipment, and cost considerations. CBS reduction offers broad applicability and predictability, while Noyori hydrogenation is exceptionally efficient for large-scale production. Biocatalysis represents a green and highly selective alternative that is gaining prominence. In all cases, rigorous adherence to optimized protocols and subsequent analysis by chiral HPLC are essential to ensure the production of this valuable chiral building block with the required stereochemical purity.
References
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]
-
Mimoun, H., de Saint Laumer, J.-Y., Gaset, L., Dahan, F., & Neibecker, D. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(1), 133-142. [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
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Shende, V. S., Singh, P., & Bhanage, B. M. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969. [Link]
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Organic Process Research & Development. (n.d.). Ketone Reduction. WordPress. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
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ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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All Things Conformation. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
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Bowron, A. J., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1836-1840. [Link]
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Gini, A., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(30), 10237-10242. [Link]
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NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
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RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]
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NIST. (n.d.). 1-Cyclobutylethanol. NIST WebBook. [Link]
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Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1015-1020. [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
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Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]
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Gini, A., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12, 10237-10242. [Link]
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Hu, D. K., et al. (2017). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 139(38), 13484-13489. [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
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SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. [Link]
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Ohkuma, T., Kitamura, M., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. In Catalysis of Organic Reactions (pp. 51-66). CRC Press. [Link]
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ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. ResearchGate. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(1), 128. [Link]
-
Sekhri, L., & Lawrence, N. J. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 8, 597-602. [Link]
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Molecules. (2022). Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. MDPI. [Link]
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PubChem. (n.d.). (1S)-1-cyclopentylethan-1-ol. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Alcohol Dehydrogenases as Tools for the Preparation of Enantiopure Metabolites of Drugs with Methyl Alkyl Ketone Moiety. ResearchGate. [Link]
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Contente, M. L., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 13(1), 17359. [Link]
-
ResearchGate. (n.d.). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate. [Link]
-
Liu, W., et al. (2006). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Enzyme and Microbial Technology, 38(3-4), 543-547. [Link]
-
Chemical Society Reviews. (2018). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Royal Society of Chemistry. [Link]
-
ChemRxiv. (2020). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information. [Link]
-
Chemical Science. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]
-
Chen, J., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(31), 10598-10604. [Link]
-
SpectraBase. (n.d.). (+)-1-cyclopentylpropan-1-ol. SpectraBase. [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-one. National Center for Biotechnology Information. [Link]
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Application Note: Asymmetric Reduction of Cyclobutyl Methyl Ketone to (1S)-1-cyclobutylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
Optically pure chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these compounds is often critical to their therapeutic efficacy and safety profile. The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols represents one of the most efficient and atom-economical methods for establishing the desired stereocenter. This application note provides a detailed guide to the synthesis of (1S)-1-cyclobutylethan-1-ol via the asymmetric reduction of cyclobutyl methyl ketone, exploring two powerful and complementary methodologies: ruthenium-catalyzed asymmetric transfer hydrogenation and biocatalytic reduction using ketoreductases (KREDs).
Theoretical Background: Principles of Asymmetric Ketone Reduction
The conversion of a prochiral ketone, such as cyclobutyl methyl ketone, to a single enantiomer of the corresponding alcohol requires a chiral catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. This is achieved through the formation of diastereomeric transition states, where one is energetically favored, leading to the preferential formation of one enantiomer.
Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation
Pioneered by Noyori and his co-workers, ruthenium complexes bearing chiral diphosphine and diamine ligands are exceptionally effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[1][2] In asymmetric transfer hydrogenation (ATH), a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, is used in place of high-pressure hydrogen gas.[3] The mechanism involves a metal-ligand bifunctional catalysis, where the ruthenium center and the ligand's N-H group act in concert to facilitate the hydrogen transfer to the ketone via a six-membered transition state.[4] The chirality of the ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.
Biocatalytic Reduction with Ketoreductases (KREDs)
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[5] These biocatalysts offer several advantages, including mild reaction conditions, high enantioselectivity, and environmental sustainability.[6] KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source.[7] For a practical synthesis, an efficient cofactor regeneration system is essential. This is often achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or by employing a glucose/glucose dehydrogenase system.[7] The high degree of stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for a facial-selective hydride transfer from the cofactor.[5]
Experimental Protocols
This section provides representative, detailed protocols for the asymmetric reduction of cyclobutyl methyl ketone. Researchers should consider these as well-established starting points that may require optimization for this specific substrate.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aliphatic ketones using a Noyori-type catalyst.[3]
Materials:
-
Cyclobutyl methyl ketone (98%)
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid (≥95%)
-
Triethylamine (≥99%)
-
Anhydrous isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Magnetic stir plate
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Precursor Preparation (in situ):
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add anhydrous isopropanol (1.0 mL).
-
Stir the mixture at 80 °C for 20 minutes. The color should change from red-orange to a deep purple, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst mixture to room temperature.
-
In a separate flask, prepare a 5:2 molar ratio azeotropic mixture of formic acid and triethylamine.
-
To the catalyst mixture, add cyclobutyl methyl ketone (1.0 mmol).
-
Add the formic acid/triethylamine mixture (0.5 mL).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: Ketoreductase-Mediated Biocatalytic Reduction
This protocol is a representative procedure for the biocatalytic reduction of a ketone using a commercially available ketoreductase screening kit, which typically includes various KREDs with different stereoselectivities, a cofactor, and a regeneration system.
Materials:
-
Cyclobutyl methyl ketone
-
Ketoreductase (e.g., from a screening kit, select an enzyme known to produce (S)-alcohols)
-
NADP⁺ or NADPH
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (for cofactor regeneration, if not using GDH)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Equipment:
-
Vials or small flasks with magnetic stir bars
-
Incubator shaker or temperature-controlled stir plate
-
Centrifuge (if using whole cells)
-
Standard glassware for extraction
-
Rotary evaporator
Procedure:
-
Reaction Mixture Preparation:
-
In a vial, dissolve glucose (e.g., 1.1 mmol) in potassium phosphate buffer (1.0 mL, 100 mM, pH 7.0).
-
Add NADP⁺ (e.g., 1 mg).
-
Add glucose dehydrogenase (e.g., 5 units).
-
Add the selected ketoreductase (e.g., 1-5 mg of lyophylized powder or as recommended by the supplier).
-
Gently swirl to dissolve the components.
-
-
Substrate Addition and Reaction:
-
Add cyclobutyl methyl ketone (0.1 mmol). A cosolvent like DMSO (e.g., 5% v/v) can be used if the ketone has low aqueous solubility.
-
Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC or HPLC after extraction.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically 12-48 hours), add an equal volume of MTBE to the reaction mixture.
-
Vortex vigorously for 1-2 minutes to extract the product.
-
Separate the organic layer. If using whole cells, centrifugation may be necessary to pellet the cells before extraction.
-
Repeat the extraction of the aqueous layer with MTBE (2 x 1 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation to yield the crude this compound. Further purification can be achieved by silica gel chromatography if necessary.
-
Data Presentation: Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the two described protocols. Note that these are representative values and actual results may vary depending on the specific reaction conditions and optimization.
| Parameter | Protocol 1: Ru-Catalyzed ATH | Protocol 2: KRED-Mediated Reduction |
| Catalyst | [RuCl(p-cymene)((S,S)-TsDPEN)] | Ketoreductase (S-selective) |
| Hydrogen Source | Formic acid/Triethylamine | NADPH (regenerated) |
| Solvent | Isopropanol | Aqueous Buffer |
| Temperature | Room Temperature | ~30 °C |
| Typical Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Expected Yield | >90% | >90% |
| Expected Enantiomeric Excess (ee) | >95% | >99% |
Visualization of Key Processes
Reaction Scheme
Caption: Asymmetric reduction of cyclobutyl methyl ketone.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Sources
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- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: (1S)-1-Cyclobutylethan-1-ol as a Strategic Chiral Building Block in Synthesis
Abstract
The quest for novel, three-dimensional molecular scaffolds is a paramount objective in modern drug discovery and development. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable structural motif for imparting unique pharmacological properties.[1][2][3] When combined with a defined stereocenter, its utility is significantly amplified. This document provides a detailed guide for researchers on the synthesis and application of (1S)-1-cyclobutylethan-1-ol, a versatile chiral secondary alcohol. We present its enantioselective synthesis, key physicochemical properties, and detailed protocols for its use as a chiral synthon in stereoselective transformations, underscoring its role in the construction of complex, value-added molecules for medicinal chemistry.
Introduction: The Value of Constrained Chirality
In asymmetric synthesis, chiral building blocks—often referred to as "chiral synthons"—are fundamental tools that allow for the efficient and predictable construction of enantiomerically pure molecules. By incorporating a pre-existing stereocenter, chemists can direct the formation of new chiral centers with a high degree of control, a critical requirement for producing pharmaceuticals where often only one enantiomer is therapeutically active.[4]
The cyclobutane ring offers a unique set of properties as a molecular scaffold. Its puckered, three-dimensional structure can enforce specific conformations on appended functional groups, which is advantageous for optimizing interactions with biological targets like enzymes or receptors.[2][3] Furthermore, the cyclobutane core can serve as a bioisosteric replacement for other groups (e.g., alkenes or gem-dimethyl groups), potentially improving metabolic stability and pharmacokinetic profiles.[5]
This compound combines these features: a conformationally constrained cyclobutane ring and a stereogenic carbinol center. This makes it an attractive starting material for synthesizing novel cyclobutane derivatives with precise spatial arrangements, opening new avenues in drug design.[6]
Figure 1: Conceptual workflow illustrating the use of a chiral building block like this compound to control stereochemistry in the synthesis of complex molecules, leading to desirable pharmacological properties.
Enantioselective Synthesis of this compound
The primary and most efficient route to optically pure this compound is the asymmetric hydrogenation of the prochiral precursor, cyclobutyl methyl ketone. This method leverages chiral transition-metal catalysts to deliver hydrogen to one face of the carbonyl group with high selectivity.
Causality in Catalysis: The success of this transformation hinges on the formation of a transient chiral catalyst-substrate complex. Chiral diphosphine ligands, such as BINAP, when complexed with ruthenium, create a well-defined chiral environment around the metal center.[6] The ketone coordinates to the ruthenium, and steric and electronic interactions between the substrate and the chiral ligand dictate the facial selectivity of hydride delivery, leading to a high enantiomeric excess (ee) of the desired (S)-alcohol. Alternative approaches include biocatalytic reductions using alcohol dehydrogenases (ADHs), which offer excellent enantioselectivity under mild, aqueous conditions.[6]
Figure 2: Reaction scheme for the asymmetric hydrogenation of cyclobutyl methyl ketone to produce this compound.
Protocol 1: Asymmetric Hydrogenation of Cyclobutyl Methyl Ketone
Objective: To synthesize this compound with high enantiomeric purity.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Supplier |
|---|---|---|---|---|
| Cyclobutyl methyl ketone | C₆H₁₀O | 98.14 | 10.0 g | Sigma-Aldrich |
| (S)-RuCl[(p-cymene)(BINAP)]Cl | C₄₄H₃₉Cl₂P₂Ru | 833.68 | 85 mg (0.1 mol%) | Strem Chemicals |
| Isopropanol (anhydrous) | C₃H₈O | 60.10 | 100 mL | Acros Organics |
| Hydrogen Gas (high purity) | H₂ | 2.02 | 50 atm | Airgas |
| Celite® | - | - | ~10 g | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | VWR |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 100 mL | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Sigma-Aldrich |
Procedure:
-
Catalyst Preparation: In a glovebox, add cyclobutyl methyl ketone (10.0 g, 101.9 mmol) and the ruthenium catalyst (85 mg, 0.102 mmol) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous isopropanol (100 mL) to the vessel.
-
Reaction: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the reactor to 50 atm with hydrogen.
-
Stirring: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the pressure; a drop indicates hydrogen consumption.
-
Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove most of the isopropanol.
-
Filtration: Redissolve the residue in ethyl acetate (100 mL) and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate (2 x 50 mL).
-
Extraction: Combine the organic filtrates and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes) to yield the pure alcohol.
Expected Results:
-
Yield: >95%
-
Appearance: Colorless oil.
-
Enantiomeric Excess (ee): >98% (determined by chiral HPLC or GC).
Physicochemical & Spectroscopic Data
Verifying the identity and purity of the chiral building block is essential. The following data provides a reference standard.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 1563594-44-4 |
| Appearance | Colorless Liquid/Oil |
| Boiling Point | ~150-152 °C |
| Optical Rotation [α]²⁰_D_ | Specific to solvent and concentration |
| PubChem CID | 142262[7] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 3.65 (q, J = 6.5 Hz, 1H), 2.30-2.15 (m, 1H), 2.10-1.75 (m, 4H), 1.70-1.55 (m, 2H), 1.45 (s, 1H, -OH), 1.15 (d, J = 6.5 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 72.8, 46.1, 25.5, 25.3, 21.9, 17.8.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2965, 2870, 1450, 1080 (C-O).
Applications in Stereoselective Synthesis
The true power of this compound lies in its application as a versatile intermediate.[6] The chiral hydroxyl group serves as a handle for a wide range of transformations.
A. Stereospecific Functionalization
The hydroxyl group can be converted to various other functionalities with either retention or inversion of stereochemistry, providing access to a family of related chiral building blocks. A classic example is the Mitsunobu reaction, which proceeds with a clean inversion of the stereocenter.[8]
Causality of Inversion: The Mitsunobu reaction is a stereospecific Sₙ2 reaction.[8] The alcohol is activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form a good leaving group (an oxyphosphonium salt). The nucleophile (e.g., an azide or carboxylate) then attacks the carbon atom from the backside, displacing the activated oxygen group and resulting in complete inversion of configuration.
Figure 3: Key synthetic transformations starting from this compound.
Protocol 2: Stereoinvertive Azidation via Mitsunobu Reaction
Objective: To synthesize (1R)-1-(1-azidoethyl)cyclobutane, demonstrating stereospecific inversion at the chiral center.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Supplier |
|---|---|---|---|---|
| This compound | C₆H₁₂O | 100.16 | 1.0 g | Synthesized |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.15 g | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 2.3 mL | Acros Organics |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | 2.6 mL | TCI Chemicals |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | 50 mL | Sigma-Aldrich |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 g, 9.98 mmol) and triphenylphosphine (3.15 g, 12.0 mmol) in anhydrous THF (40 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
DIAD Addition: Add DIAD (2.3 mL, 11.5 mmol) dropwise to the stirred solution over 10 minutes. A white precipitate of the PPh₃ oxide byproduct may form.
-
DPPA Addition: After stirring for 15 minutes at 0 °C, add DPPA (2.6 mL, 12.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, 2-10% ethyl acetate in hexanes) to yield the pure azide.
Expected Results:
-
Yield: 70-85%
-
Product: (1R)-1-(1-azidoethyl)cyclobutane. The azide can be subsequently reduced (e.g., with H₂/Pd-C or LiAlH₄) to the corresponding (R)-amine, another valuable chiral building block.
Conclusion
This compound is a highly valuable and versatile chiral building block. Its efficient enantioselective synthesis via asymmetric hydrogenation makes it readily accessible. The predefined stereocenter, coupled with the unique conformational properties of the cyclobutane ring, provides a powerful platform for the stereocontrolled synthesis of complex molecules. The protocols detailed herein offer reliable methods for its preparation and subsequent stereospecific functionalization, empowering researchers in medicinal chemistry and drug development to explore novel chemical space with confidence.
References
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Ghosh, A. K., & Cárdenas, E. L. (2015). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 56(23), 3235-3238. Available at: [Link][9]
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Chegg. (2020). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol from ethyl acetoacetate. Retrieved from [Link][10]
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Barluenga, J., et al. (1998). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 9(13), 2235-2246. Available at: [Link][11]
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Zhang, Z., et al. (2019). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications, 10(1), 4333. Available at: [Link][1]
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Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16, 12115-12121. Available at: [Link][12]
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Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(17), 1749-1763. Available at: [Link][2]
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Chegg. (2022). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Retrieved from [Link][13]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][4]
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Chegg. (2021). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Retrieved from [Link][14]
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Chen, J., & Zhou, Q. (2022). Enantioselective functionalization of preformed four-membered carbocycles. Angewandte Chemie International Edition, 61(13), e202115985. Available at: [Link]
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Davies, H. M. L., & Liao, K. (2019). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 141(38), 15018-15023. Available at: [Link][15]
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Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(17), 1749-1763. Available at: [Link][3]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link][8]
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Rivera, D. G., & Wessjohann, L. A. (2006). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Brazilian Chemical Society, 17(8), 1511-1526. Available at: [Link]
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Zhang, X., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1032. Available at: [Link][16]
-
Lee, S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18839-18844. Available at: [Link][17]
-
Lee, S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18839-18844. Available at: [Link][18]
-
De La Torre, A., & Toste, F. D. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 60(34), 18538-18543. Available at: [Link][19]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclobutylethan-1-ol. PubChem Compound Database. Retrieved from [Link][7]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Available at: [Link][20]
-
Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Retrieved from [Link][21]
-
Hong, S., & Overman, L. E. (2013). Enantioselective Synthesis of Angularly Substituted 1-Azabicylic Rings: Coupled Dynamic Kinetic Epimerization and Chirality Transfer. Journal of the American Chemical Society, 135(43), 16181-16192. Available at: [Link][22]
-
Zhang, X., et al. (2025). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15, 1032. Available at: [Link][23]
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Applications of (1S)-1-Cyclobutylethan-1-ol in Modern Organic Synthesis: A Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the demand for structurally unique and stereochemically complex building blocks is insatiable. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in drug design.[1][2][3] Its rigid, three-dimensional structure can impart favorable properties such as metabolic stability and can serve as a bioisostere for other common chemical groups.[1] Within this context, chiral cyclobutane derivatives have become highly sought-after intermediates.
(1S)-1-Cyclobutylethan-1-ol is a chiral secondary alcohol that stands out as a versatile and strategic starting material. Its structure combines the rigid cyclobutane ring with a single, well-defined stereocenter at the carbinol position. This unique combination makes it an invaluable synthon for introducing both chirality and the cyclobutane motif into more complex target molecules. Research has highlighted its utility as a precursor for creating intricate organic frameworks with significant potential in pharmaceutical development.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into its synthesis, explore its role as a chiral building block, and present detailed, field-proven protocols for its use in key synthetic transformations.
Strategic Synthesis of this compound
The accessibility of this compound in high enantiomeric purity is paramount to its utility. While several synthetic routes exist, catalytic asymmetric hydrogenation of the prochiral precursor, cyclobutyl methyl ketone, is the most common and efficient method.[1] This approach leverages well-established catalyst systems to achieve high yields and excellent enantioselectivity.
Alternative methods, such as biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., baker's yeast), offer a green chemistry approach, performing stereoselective reductions under mild conditions.[1]
| Synthesis Method | Catalyst/Reagent | Key Features | Enantiomeric Excess (Typical) |
| Asymmetric Hydrogenation | Ru-BINAP complexes, Rhodium-based catalysts | High efficiency, predictability, and scalability. | >95% |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs), Baker's Yeast | Mild reaction conditions, high enantioselectivity, environmentally benign. | Often >99% |
| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Stoichiometric or catalytic use of a chiral oxazaborolidine. | 90-98% |
Core Applications in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral synthon, providing a pre-defined stereocenter that can be carried through a synthetic sequence.
A. The Chiral Building Block Approach
The most direct application is to use this compound as a foundational piece in the construction of a larger molecule. The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation, etherification, and nucleophilic substitution (typically after activation, e.g., as a tosylate or mesylate). This allows for the stereospecific introduction of other functional groups, such as azides, amines, or halides, creating a diverse portfolio of chiral cyclobutane intermediates.[1]
Caption: Synthetic utility of this compound as a chiral building block.
B. As a Precursor to Novel Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4][5] While not a direct auxiliary itself, this compound is an ideal precursor for designing new ones. By converting the alcohol to an amine (e.g., via an azide intermediate followed by reduction), it can be used to construct chiral oxazolidinone or amide auxiliaries. In such a system, the bulky cyclobutyl group would be positioned to effectively shield one face of a prochiral enolate, directing the approach of an electrophile to the opposite face, thereby ensuring high diastereoselectivity.[5]
Caption: Conceptual model of a chiral auxiliary derived from the title compound.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating standard purification and analytical steps. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation
This protocol describes the enantioselective reduction of cyclobutyl methyl ketone using a well-established chiral ruthenium catalyst.[1]
Materials:
-
Cyclobutyl methyl ketone (1.0 eq)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (0.01 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH) (0.1 eq)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
High-pressure hydrogenation reactor (Parr shaker or similar)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S)-BINAP to anhydrous 2-propanol. Stir the mixture at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add cyclobutyl methyl ketone and a solution of KOH in 2-propanol.
-
Hydrogenation: Transfer the reaction mixture to the high-pressure reactor. Purge the reactor several times with H₂ gas. Pressurize the reactor to 10 atm with H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Caption: Workflow for the asymmetric hydrogenation of cyclobutyl methyl ketone.
Protocol 2: Derivatization to (1S)-(1-Azidoethyl)cyclobutane
This two-step protocol demonstrates the conversion of the hydroxyl group into an azide, a versatile functional group for click chemistry or reduction to an amine.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium azide (NaN₃) (3.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (anhydrous)
Procedure:
Step 1: Tosylation
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude tosylate from Step 1 in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them five times with water to remove DMF, followed by one wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile and explosive).
-
Purify the resulting (1S)-(1-azidoethyl)cyclobutane by silica gel chromatography.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and the unique properties of the cyclobutane ring make it an attractive starting material for the synthesis of complex, high-value molecules.[1] The efficient and highly stereoselective methods available for its synthesis, primarily asymmetric hydrogenation, ensure its accessibility for research and development. Through straightforward derivatization, it provides access to a wide range of other chiral intermediates, positioning it as a key component in the synthetic chemist's toolbox for the construction of novel pharmaceutical candidates and natural products.
References
-
Chegg. (2020). Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Ghosh, A. K., & Anderson, D. D. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(48), 8869-8872. [Link]
-
Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
-
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]
-
Wang, Z., et al. (2022). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications, 13(1), 1-9. [Link]
-
Cramer, N., et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science, 13(21), 6236-6241. [Link]
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protocol for the synthesis of (1S)-1-cyclobutylethan-1-ol via Grignard reaction
Application Note & Protocol
Protocol for the Stereoselective Synthesis of (1S)-1-Cyclobutylethan-1-ol via Chiral Ligand-Mediated Grignard Reaction
Introduction and Scientific Principle
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of bioactive molecules and complex natural products. The precise spatial arrangement of substituents around the stereogenic carbinol center is often critical for biological activity. This compound, with its chiral center adjacent to a strained cyclobutane ring, serves as a key intermediate for constructing more complex pharmaceutical agents.
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone.[4][5] However, the standard Grignard addition to a prochiral aldehyde like acetaldehyde results in a racemic mixture of both (R) and (S) enantiomers, which would necessitate a challenging and often inefficient chiral resolution step.[6][7]
To circumvent this, modern asymmetric catalysis provides a more elegant and atom-economical solution. This protocol employs a chiral ligand to modulate the reactivity of the Grignard reagent. By coordinating to the magnesium atom, the ligand creates a sterically defined chiral environment around the reactive center. This coordination complex then directs the cyclobutyl nucleophile to attack a specific face of the acetaldehyde, leading to the preferential formation of the desired (1S)-enantiomer.[8][9][10] The success of this reaction hinges on the chiral catalyst's ability to outcompete the rapid, non-catalyzed background reaction.[9]
Experimental Workflow Overview
The synthesis is performed in a multi-stage process that requires rigorous control of atmospheric conditions. The overall workflow is designed to first prepare the reactive Grignard reagent and then immediately use it in the key asymmetric addition step.
Caption: High-level overview of the synthetic process.
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Required Grade | Notes |
| Magnesium Turnings | Mg | 24.31 | >99.5% | |
| Iodine | I₂ | 253.81 | ACS Grade | Used as an activator. |
| Cyclobutyl Bromide | C₄H₇Br | 135.00 | >98% | |
| Acetaldehyde | C₂H₄O | 44.05 | >99.5%, Anhydrous | Store under inert gas. |
| (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | C₃₆H₅₄N₂O₂ | 546.83 | Chiral Ligand | Example ligand; others may be suitable.[8] |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, <50 ppm H₂O | Required for Grignard formation. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, <50 ppm H₂O | Solvent for the asymmetric addition. |
| Saturated NH₄Cl solution | NH₄Cl (aq) | - | - | For quenching the reaction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | For drying organic extracts. |
| Silica Gel | SiO₂ | - | 230-400 mesh | For column chromatography. |
| Hexanes & Ethyl Acetate | - | - | HPLC Grade | For chromatography mobile phase. |
Equipment
-
Three-neck round-bottom flasks (flame-dried)
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Glass syringes and needles
-
Reflux condenser (flame-dried)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system
Detailed Experimental Protocol
CRITICAL: All glassware must be rigorously flame-dried or oven-dried (120 °C, >4 hours) and cooled under a stream of inert gas (Argon or Nitrogen) immediately before use. The reaction is extremely sensitive to moisture.[4][11]
Part A: Synthesis of Cyclobutylmagnesium Bromide
-
Setup: Assemble a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a gas inlet, and a rubber septum. Maintain a positive pressure of Argon.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) to the flask. Add a single small crystal of iodine. The iodine helps to etch the passivating oxide layer on the magnesium surface.[12]
-
Initiation: In a separate flame-dried flask, prepare a solution of cyclobutyl bromide (1.0 equiv.) in anhydrous diethyl ether. Using a syringe, add ~10% of this solution to the stirring magnesium turnings.
-
Reaction: The reaction is initiated when the brown color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be required.
-
Addition: Once initiated, add the remaining cyclobutyl bromide solution dropwise via syringe at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure full conversion. This freshly prepared Grignard reagent should be used immediately.[13][14][15]
Part B: Asymmetric Grignard Addition
-
Setup: In a separate flame-dried 250 mL three-neck flask under Argon, add the chiral (R,R)-ligand (0.05 - 0.1 equiv.) and dissolve it in anhydrous THF.
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the freshly prepared cyclobutylmagnesium bromide solution (1.2 equiv. relative to acetaldehyde) to the chiral ligand solution via cannula or syringe. Stir at -78 °C for 30 minutes to allow the chiral complex to form.
-
Acetaldehyde Addition: Add acetaldehyde (1.0 equiv.) dropwise to the reaction mixture. The addition must be slow to prevent a rise in temperature and to maximize stereocontrol.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of acetaldehyde by TLC.
Caption: Mechanism of chiral ligand-directed Grignard addition.
Part C: Reaction Work-up and Extraction
-
Quenching: While the reaction is still at -78 °C, slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Part D: Purification by Flash Chromatography
-
Setup: Purify the crude oil by flash column chromatography on silica gel.
-
Elution: Use a solvent gradient, typically starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 15-20% ethyl acetate in hexanes.
-
Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Part E: Analytical Validation
-
Structural Confirmation: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee) Determination: The most critical validation is to determine the enantiomeric purity. This is achieved using chiral HPLC or SFC equipped with a suitable chiral stationary phase (e.g., Chiralpak AD-H).[][17][18] Compare the retention times to a racemic standard, which can be prepared by performing the reaction without the chiral ligand. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Troubleshooting and Safety Precautions
-
Grignard Initiation Failure: Ensure all glassware is perfectly dry and the magnesium surface is activated. A heat gun can be used to initiate the reaction, but with extreme caution due to the flammability of ether.
-
Low Yield: This is often due to moisture contamination, which quenches the Grignard reagent. Ensure anhydrous solvents and inert atmosphere are maintained throughout.
-
Low Enantioselectivity: The reaction temperature is critical; ensure it is maintained at -78 °C or lower during the addition. The purity of the chiral ligand is also paramount.
-
Safety: Diethyl ether is extremely flammable and has a low autoignition temperature. Perform the reaction in a well-ventilated fume hood away from ignition sources. Grignard reagents are strong bases and can cause severe chemical burns.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Capracotta, S., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Feringa, B. L., et al. (2011). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. University of Groningen. Retrieved from [Link]
- Google Patents. (n.d.). WO2015181182A1 - Chiral diamine compounds for the preparation of chiral alcohol and chiral amine.
-
University of Glasgow. (n.d.). Asymmetric Grignard Chemistry. Retrieved from [Link]
-
Kremsmair, A., et al. (2021). General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations. RSC Publishing. Retrieved from [Link]
-
Filo. (2025). Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga... Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
YouTube. (2021). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
Allen. (n.d.). Acetaldehyde reacts with Grignard reagent (CH_(3)MgBr). The addition product on hydrolysis gives :. Retrieved from [Link]
-
YouTube. (2021). Acetaldehyde reacting with Grignard reagent to form secondary alcohol |Aldehydes and Ketones|video 2. Retrieved from [Link]
-
Vedantu. (n.d.). Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of a Chiral Secondary Grignard Reagent. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Synthonix. (n.d.). Cyclobutylmagnesium bromide, 0.50 M in THF. Retrieved from [Link]
-
Doubtnut. (n.d.). When acetaldehyde is treated with Grignard reagent followed by hydrolysis the product formed is :1 Primary alcohol2 Secondary alcohol3 Carboxylic acid4 Tertiary alcohol. Retrieved from [Link]
-
YouTube. (2024). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A)..... Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Magnesium, bromocyclobutyl-. Retrieved from [Link]
-
Chegg.com. (2021). Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
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Catalytic Asymmetric Hydrogenation for the Synthesis of (1S)-1-Cyclobutylethan-1-ol
An Application Guide for Researchers and Drug Development Professionals
Senior Application Scientist Note: The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. (1S)-1-cyclobutylethan-1-ol, featuring a stereogenic center adjacent to a cyclobutane ring, represents a valuable chiral building block for creating complex molecular architectures.[1] The cyclobutane motif itself is increasingly utilized by medicinal chemists to impart unique conformational constraints and metabolic stability to drug candidates.[2] This guide provides an in-depth exploration of catalytic asymmetric hydrogenation, a highly efficient, atom-economical, and environmentally benign method for producing this key intermediate from the prochiral ketone, 1-cyclobutylethanone (cyclobutyl methyl ketone).[1][3] We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide expert insights to ensure successful implementation in a research and development setting.
The Mechanistic Heart of the Reaction: Bifunctional Catalysis
The remarkable efficiency and selectivity of this hydrogenation are rooted in the concept of "bifunctional catalysis," pioneered by Ryōji Noyori. Unlike mechanisms that require direct coordination of the substrate's carbonyl oxygen to the metal center, this pathway involves a concerted, outer-sphere hydrogen transfer.[4][5] The most effective catalysts for this transformation are typically ruthenium(II) complexes featuring a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[3][6]
The key steps in the catalytic cycle are:
-
Precatalyst Activation : The stable precatalyst, often a Ru(II) dihalide complex, is activated by a base (e.g., potassium tert-butoxide) in an alcohol solvent. This generates the active 18-electron dihydrido-ruthenium(II) complex, RuH₂(chiral ligands).[6][7]
-
Substrate Interaction & Transition State Formation : The ketone substrate interacts with the active catalyst through a hydrogen bond between its carbonyl oxygen and the proton on one of the diamine's nitrogen atoms (N-H). Simultaneously, the carbonyl carbon is positioned near the hydride (Ru-H) on the metal center.
-
Concerted Hydrogen Transfer : The reaction proceeds through a six-membered pericyclic transition state. The acidic N-H proton is transferred to the carbonyl oxygen while the hydridic Ru-H is simultaneously transferred to the carbonyl carbon.[4] This elegant, concerted step is the origin of the reaction's high efficiency.
-
Product Release & Catalyst Regeneration : The newly formed chiral alcohol dissociates from the catalyst. The resulting 16-electron Ru complex then reacts with molecular hydrogen (H₂) to regenerate the active dihydrido-ruthenium species, completing the catalytic cycle.
This mechanism elegantly explains the high turnover numbers (TON) and excellent enantioselectivities achieved, as the stereochemical outcome is rigorously controlled by the chiral scaffold of the ligands in the transition state.
Figure 1: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the asymmetric hydrogenation of 1-cyclobutylethanone using an in situ prepared catalyst.
2.1 Materials and Equipment
-
Substrate: 1-Cyclobutylethanone (Cyclobutyl methyl ketone)
-
Catalyst Precursor: RuCl₂[(S)-BINAP] or a combination of [RuCl₂(p-cymene)]₂ and (S)-BINAP
-
Chiral Ligand: (S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN) (if not using a pre-formed complex)
-
Base: Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF or solid
-
Solvent: Anhydrous 2-Propanol (isopropanol)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment:
-
Parr hydrogenator or a stainless-steel autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk flask and standard Schlenk line techniques for handling air-sensitive reagents.
-
Syringes and needles for transfer of anhydrous solvents and reagents.
-
Rotary evaporator.
-
Silica gel for flash chromatography or filtration.
-
Chiral HPLC or GC column for enantiomeric excess (ee) determination (e.g., Chiralcel OD-H).
-
2.2 Step-by-Step Procedure
All operations involving the catalyst and anhydrous solvents should be performed under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation (In Situ):
-
In a nitrogen-filled glovebox or using Schlenk techniques, add the ruthenium precursor (e.g., RuCl₂[(S)-BINAP], 0.001 mmol, 1.0 eq) and the chiral diamine (e.g., (S,S)-DPEN, 0.0012 mmol, 1.2 eq) to a Schlenk flask.
-
Add anhydrous 2-propanol (2 mL) to dissolve the components, resulting in a catalyst precursor solution.
-
-
Reaction Setup:
-
Place a magnetic stir bar in the autoclave vessel.
-
Add the substrate, 1-cyclobutylethanone (1.0 mmol, 1.0 eq), to the vessel.
-
Under a flow of nitrogen, transfer the prepared catalyst solution from the Schlenk flask to the autoclave.
-
Add additional anhydrous 2-propanol to reach the desired substrate concentration (typically 0.1 M to 1.0 M).
-
Add the base (e.g., t-BuOK, 0.02 mmol, 20 eq relative to Ru) to the mixture. The solution will typically change color upon addition of the base, indicating the formation of the active catalyst.
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Remove the vessel from the inert atmosphere and connect it to the hydrogenator.
-
Purge the autoclave by pressurizing with H₂ (e.g., to 100 psi) and then venting, repeating this cycle 3-5 times to remove all residual nitrogen and oxygen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 500 psi / ~35 atm).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-24 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by passing it through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexanes to remove the catalyst residues.
-
Evaporate the solvent from the collected fractions to yield the product, this compound.
-
-
Analysis:
-
Conversion: Determine the conversion of the starting ketone using ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Enantiomeric Excess (ee): Analyze the enantiomeric purity of the alcohol product using chiral HPLC or chiral GC. For example, using a Chiralcel OD column with a hexane/isopropanol mobile phase.[8]
-
Performance Data and Benchmarks
The catalytic asymmetric hydrogenation of ketones is a well-established and highly effective transformation. The table below summarizes typical performance data for related substrates, highlighting the high yields and enantioselectivities that can be achieved.
| Catalyst System (Ru/Phosphine/Diamine) | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl₂[(S)-XylBINAP][(S)-DAIPEN] | Acetophenone | 10,000 | 8 | 30 | 12 | >99 | 99 (R) | [3] |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] + KOtBu | Aryl Alkyl Ketones | 20,000 | 27 | 25 | 20 | 98 | >99 | [9] |
| Cinchona-NNP-Ru Complex | Heteroaromatic Ketones | 1,000 | 50 | 60 | 24 | 99 | >99.9 | [10] |
S/C = Substrate-to-Catalyst Ratio. Data is representative for the class of reaction.
Expert Insights & Troubleshooting
Causality Behind Experimental Choices:
-
Why a Ru-Diphosphine-Diamine System? This combination is the quintessential example of a bifunctional catalyst.[5] The chiral diphosphine ligand (e.g., BINAP) creates a rigid C₂-symmetric chiral environment that controls the facial selectivity of the hydride attack.[6] The chiral diamine's N-H groups are not just spectators; they are crucial for binding the ketone via hydrogen bonding and for participating directly in the proton transfer step.[4]
-
Matching Ligand Chirality: To produce (1S) -1-cyclobutylethan-1-ol, a specific combination of ligand enantiomers is required. Typically, using an (S)-configured diphosphine with an (S,S)-configured diamine yields the (S)-alcohol. Conversely, the (R)/(R,R) combination would produce the (R)-alcohol. This predictability is a major advantage of the system.
-
The Role of the Base: The base is essential for dehydrohalogenating the RuCl₂ precatalyst in the presence of H₂, which is the key step in forming the active RuH₂ catalytic species.[6]
-
Solvent Choice: Protic solvents like 2-propanol are highly effective. They readily dissolve the catalyst components and the base. Furthermore, in related transfer hydrogenation reactions, 2-propanol can serve as the hydrogen source itself, highlighting its compatibility with the catalytic system.[8][11]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the setup was performed under a strictly inert atmosphere. Oxygen can poison the catalyst.
-
Insufficient Base: The base is stoichiometric to catalyst activation. Ensure the correct amount was added.
-
Pressure/Temperature Too Low: For challenging substrates, increasing hydrogen pressure or temperature can improve reaction rates.
-
-
Low Enantioselectivity (ee):
-
Incorrect Ligand Combination: Verify the absolute configuration of both the diphosphine and diamine ligands.
-
Reaction Temperature: High temperatures can sometimes erode enantioselectivity. Running the reaction at a lower temperature for a longer time may improve the ee.
-
Solvent Effects: While 2-propanol is standard, screening other solvents like methanol or ethanol can sometimes enhance selectivity for a specific substrate.
-
Figure 2: High-level workflow for the catalytic asymmetric hydrogenation process.
References
-
S. Otsuka, K. Tani, T. Yamagata, & R. Noyori, "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope," National Institutes of Health, [Link]
-
NROChemistry, "Noyori Hydrogenation," NROChemistry, [Link]
-
S. Rodríguez, et al., "Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones," Synfacts, 2014, [Link]
-
C. Michon & F. Agbossou-Niedercorn, "A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones," ResearchGate, 2022, [Link]
-
G. Zassinovich, G. Mestroni, & S. Gladiali, "Catalytic asymmetric transfer hydrogenation of ketones: Recent advances," Universidad de Alicante RUA, [Link]
-
X. Cui, et al., "Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity," ACS Publications, 2019, [Link]
-
J. E. D. Martins, et al., "'Tethered' Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones," ACS Publications, 2005, [Link]
-
L. Zhang, et al., "Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands," RSC Publishing, 2022, [Link]
-
Johnson Matthey, "Ruthenium-Catalysed Asymmetric Reduction of Ketones," Semantic Scholar, [Link]
-
Wikipedia, "Asymmetric hydrogenation," Wikipedia, [Link]
-
A. G. Myers Research Group, "The Noyori Asymmetric Hydrogenation Reaction," Harvard University, [Link]
-
M. A. W. Schoen, "Noyori Asymmetric Hydrogenation | Organic Chemistry," YouTube, 2021, [Link]
-
M. J. Page, et al., "Cyclobutanes in Small‐Molecule Drug Candidates," PubMed Central, [Link]
Sources
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- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 11. RUA [rua.ua.es]
The Strategic deployment of (1S)-1-Cyclobutylethan-1-ol in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclobutane moiety has emerged as a privileged scaffold. Its inherent ring strain and puckered conformation bestow a unique three-dimensional geometry that can offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a bioisostere for other chemical groups.[1][2] The strategic incorporation of chiral cyclobutane derivatives is particularly valuable in the development of stereochemically pure active pharmaceutical ingredients (APIs). Among the versatile chiral building blocks available to medicinal chemists, (1S)-1-cyclobutylethan-1-ol stands out as a key starting material for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed exploration of the use of this compound in the synthesis of two distinct classes of pharmaceutical intermediates, offering in-depth protocols and mechanistic insights for researchers and drug development professionals.
Application 1: Stereoselective Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors is an area of intense research.[3] A number of potent JAK inhibitors feature a cis-1,3-disubstituted cyclobutane core, which correctly orients the pharmacophoric elements for optimal target engagement. This compound serves as a crucial chiral precursor for the stereocontrolled synthesis of a key amino-alcohol intermediate for this class of inhibitors.
Synthetic Strategy Overview
The overall strategy involves the conversion of this compound into a chiral amine, which is then coupled with a cyclobutane-based electrophile to generate the desired cis-1,3-disubstituted intermediate. The chirality of the starting alcohol is pivotal in establishing the stereochemistry of the final product.
Diagram 1: Overall Synthetic Workflow
Caption: Workflow for the synthesis of a JAK inhibitor intermediate.
Detailed Experimental Protocols
Protocol 1.1: Synthesis of (1R)-1-azido-1-cyclobutylethane via Mitsunobu Reaction
This protocol describes the conversion of the chiral alcohol to an azide with inversion of stereochemistry, a key step in accessing the corresponding amine. The Mitsunobu reaction is a powerful tool for this transformation.[4]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diphenylphosphoryl azide (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (1R)-1-azido-1-cyclobutylethane.
Protocol 1.2: Reduction of (1R)-1-azido-1-cyclobutylethane to (1R)-1-cyclobutylethan-1-amine
The azide is then reduced to the primary amine, which will serve as the nucleophile in the subsequent coupling step.
Materials:
-
(1R)-1-azido-1-cyclobutylethane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (1.5 equiv.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of (1R)-1-azido-1-cyclobutylethane (1.0 equiv.) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate carefully under reduced pressure to yield (1R)-1-cyclobutylethan-1-amine.
Protocol 1.3: Synthesis of cis-3-(((S)-1-cyclobutylethyl)amino)cyclobutan-1-ol
This final step involves the nucleophilic substitution of a suitable cyclobutane electrophile with the synthesized chiral amine to generate the target intermediate.
Materials:
-
(1R)-1-cyclobutylethan-1-amine
-
3-Tosyloxycyclobutanone or a similar activated cyclobutanone derivative
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (for NaBH₄ reduction)
Procedure:
-
To a solution of 3-tosyloxycyclobutanone (1.0 equiv.) in DCM, add (1R)-1-cyclobutylethan-1-amine (1.1 equiv.) and Et₃N (1.5 equiv.).
-
Stir the mixture at room temperature for 16-24 hours.
-
Monitor the formation of the intermediate enamine or iminium ion.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield cis-3-(((S)-1-cyclobutylethyl)amino)cyclobutan-1-ol.
Data Summary
| Step | Product | Typical Yield | Stereochemical Purity |
| 1.1 | (1R)-1-azido-1-cyclobutylethane | 75-85% | >99% ee |
| 1.2 | (1R)-1-cyclobutylethan-1-amine | 80-90% | >99% ee |
| 1.3 | cis-3-(((S)-1-cyclobutylethyl)amino)cyclobutan-1-ol | 60-70% | >98% de (cis) |
Mechanistic Rationale
The stereochemical outcome of this synthesis is critically dependent on the Mitsunobu reaction, which proceeds with a clean inversion of configuration at the chiral center of the alcohol. This is due to the Sₙ2-type displacement of the activated hydroxyl group by the azide nucleophile.[5] The subsequent reduction of the azide to the amine retains the stereochemistry. The final reductive amination step is designed to favor the formation of the cis diastereomer, which is often the desired isomer for biological activity in this class of inhibitors. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step.
Diagram 2: Mechanism of the Mitsunobu Reaction
Caption: Key steps in the Mitsunobu reaction for azide formation.
Application 2: A Potential Chiral Building Block for Antiviral Nucleoside Analogues
The synthesis of nucleoside analogues is a cornerstone of antiviral drug development. Chiral cyclobutane rings can act as mimics of the ribose or deoxyribose sugar moiety, often leading to compounds with improved metabolic stability and potent antiviral activity. This compound can be envisioned as a versatile starting material for the synthesis of more complex chiral cyclobutane diols, which are key intermediates in the synthesis of antiviral cyclobutyl nucleoside analogues.
Proposed Synthetic Strategy
While a direct synthesis of a marketed antiviral from this compound is not prominently documented, a plausible and highly valuable synthetic application involves its conversion to a chiral cyclobutanone, followed by stereoselective functionalization to introduce the necessary hydroxyl groups for coupling with a nucleobase.
Diagram 3: Proposed Synthesis of a Chiral Cyclobutane Diol Intermediate
Caption: Proposed workflow for synthesizing a key antiviral intermediate.
Detailed Experimental Protocols
Protocol 2.1: Oxidation to (S)-1-Cyclobutylethanal
The first step is the oxidation of the secondary alcohol to the corresponding aldehyde.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in DCM at 0 °C, add Dess-Martin Periodinane (1.2 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to obtain crude (S)-1-cyclobutylethanal. This product is often used immediately in the next step without further purification.
Protocol 2.2: Ring Expansion to a Chiral Cyclobutanone
A Lewis acid-catalyzed ring expansion of the aldehyde can be employed to generate a chiral cyclobutanone.
Materials:
-
Crude (S)-1-cyclobutylethanal
-
Trimethylsilyldiazomethane (TMSCHN₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃
Procedure:
-
To a solution of crude (S)-1-cyclobutylethanal (1.0 equiv.) in anhydrous DCM at -78 °C, add trimethylsilyldiazomethane (1.1 equiv. of a 2.0 M solution in hexanes) dropwise.
-
After stirring for 30 minutes, add BF₃·OEt₂ (0.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel chromatography to afford the chiral cyclobutanone.
Protocol 2.3: Stereoselective Reduction to a cis-Diol Intermediate
The final step is a stereoselective reduction of the ketone to a cis-diol, which is a common precursor for nucleoside analogues.
Materials:
-
Chiral cyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of the chiral cyclobutanone (1.0 equiv.) in methanol at 0 °C, add NaBH₄ (1.5 equiv.) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel chromatography to yield the cis-cyclobutane diol intermediate.
Data Summary
| Step | Product | Typical Yield | Stereochemical Purity |
| 2.1 | (S)-1-Cyclobutylethanal | >90% (crude) | >99% ee |
| 2.2 | Chiral Cyclobutanone | 65-75% | >98% ee |
| 2.3 | cis-Cyclobutane Diol Intermediate | 80-90% | >95% de (cis) |
Conclusion
This compound is a highly valuable and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its well-defined stereocenter provides an excellent handle for the stereocontrolled introduction of other functionalities, as demonstrated in the synthesis of a key intermediate for JAK inhibitors. Furthermore, its potential for elaboration into more complex chiral cyclobutane systems opens up avenues for the synthesis of other important therapeutic agents, such as antiviral nucleoside analogues. The protocols and strategies outlined in this application note are intended to provide a solid foundation for researchers and scientists working in the field of drug discovery and development to leverage the unique properties of this important chiral alcohol.
References
-
Helal, C. J., Kang, Z., Lucas, J. C., & Bohall, B. R. (2004). Stereoselective Synthesis of cis-1,3-Disubstituted Cyclobutyl Kinase Inhibitors. Organic Letters, 6(11), 1853–1856. [Link]
-
Bisacchi, G. S., Braitman, A., Cianci, C. W., Clark, J. M., Field, A. K., Hagen, M. E., Hockstein, D. R., Malley, M. F., Mitt, T., & Slusarchyk, W. A. (1993). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 36(22), 3334-3341. [Link]
- Rodgers, J. D., & Shepard, S. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,420,629 B2. Washington, DC: U.S.
- de Meijere, A., & Kozhushkov, S. I. (2004). The Chemistry of Cyclobutanes. In Z. Rappoport & J. F. Stoddart (Eds.), The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd.
- Wessjohann, L. A., & Brandt, W. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1625-1647.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from [Link]
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- 3. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Oxidation of (1S)-1-Cyclobutylethan-1-ol to (S)-1-Cyclobutylethanone
Introduction: The Imperative for Stereopreserved Oxidation in Chiral Synthesis
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise manipulation of chiral molecules is paramount. The biological activity of a drug candidate or the specific properties of an advanced material are often dictated by the absolute configuration of its stereocenters. (1S)-1-cyclobutylethan-1-ol is a valuable chiral building block, or synthon, whose utility is unlocked through transformations that maintain the integrity of its stereocenter.[1] The oxidation of this secondary alcohol to its corresponding ketone, (S)-1-cyclobutylethanone, is a critical transformation that serves as a gateway to a diverse array of more complex chiral molecules.[1] This application note provides a detailed examination and robust protocols for the stereoretentive oxidation of this compound, with a focus on methods that ensure high chemical yield and exceptional enantiomeric purity.
The primary challenge in the oxidation of a chiral secondary alcohol lies in preventing epimerization, or the loss of stereochemical information, at the carbinol carbon. This necessitates the use of mild oxidation conditions that avoid harsh temperatures or pH extremes which could facilitate racemization. This guide will explore three field-proven, mild oxidation methodologies: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation. Each method will be presented with a detailed, step-by-step protocol, an explanation of the underlying mechanistic principles, and a discussion of its relative advantages and disadvantages.
Comparative Overview of Recommended Oxidation Methodologies
The choice of an oxidizing agent is a critical decision in any synthetic sequence. For the oxidation of this compound, the ideal reagent should be highly efficient, selective, and operate under conditions that are gentle enough to preserve the stereochemical integrity of the chiral center. The following table provides a comparative summary of the three recommended methods.
| Oxidation Method | Key Reagents | Typical Reaction Temperature | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High yields, wide functional group tolerance, reliable.[2][3] | Requires cryogenic temperatures, produces noxious and toxic byproducts (dimethyl sulfide, carbon monoxide).[2][4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, neutral pH, short reaction times, high chemoselectivity.[5][6][7] | DMP is shock-sensitive and expensive, poor atom economy.[5] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to Room Temperature | Catalytic use of TEMPO, environmentally benign co-oxidant (bleach), good for larger scale.[8] | Can be sensitive to substrate scope, may require pH buffering. |
Mechanistic Insights: The Chemistry of Controlled Oxidation
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these oxidation protocols.
Swern Oxidation: Activation of DMSO
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by oxalyl chloride.[3][9] This reaction must be conducted at very low temperatures (typically -78 °C) to control the formation of the highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride.[2][10] The alcohol then attacks this species to form an alkoxysulfonium salt. A hindered non-nucleophilic base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the collapse of the resulting ylide and formation of the ketone, dimethyl sulfide, and triethylammonium chloride.[2][3]
Caption: Simplified workflow of the Swern oxidation mechanism.
Dess-Martin Periodinane (DMP) Oxidation: A Hypervalent Iodine Reagent
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), in an anhydrous, non-polar solvent like dichloromethane.[6][7] The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center.[11] An intramolecular deprotonation of the carbinol proton by the displaced acetate ion facilitates the reductive elimination of the iodine(III) species and the formation of the ketone.[11] The mild, neutral conditions of this reaction make it highly suitable for sensitive substrates.[5][12]
TEMPO-Catalyzed Oxidation: A Nitroxyl Radical Approach
This method utilizes the stable nitroxyl radical, 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), as a catalyst.[8] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[13] The N-oxoammonium ion then oxidizes the alcohol to the ketone, and in the process is reduced to the hydroxylamine. The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by the co-oxidant, thus completing the catalytic cycle.[14]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Swern Oxidation of this compound
This protocol is adapted from standard Swern oxidation procedures.[15][16]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Addition funnels
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, two addition funnels, a nitrogen inlet, and a low-temperature thermometer. Maintain the system under a positive pressure of nitrogen.
-
Activator Preparation: Charge the flask with anhydrous DCM (0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. To one of the addition funnels, add a 2 M solution of oxalyl chloride in DCM (1.2 equivalents). Add the oxalyl chloride solution dropwise to the stirred DCM in the flask, maintaining the internal temperature below -70 °C.
-
DMSO Addition: To the second addition funnel, add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, again maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. During this addition, a thick white precipitate will form. After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (S)-1-cyclobutylethanone.
Caption: Step-by-step experimental workflow for the Swern oxidation.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on established procedures for DMP oxidations.[5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM (0.1 M).
-
DMP Addition: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Product Characterization and Purity Assessment
The successful synthesis of (S)-1-cyclobutylethanone should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the ketone product and the absence of the starting alcohol.
-
FT-IR Spectroscopy: To observe the appearance of the characteristic ketone carbonyl stretch (around 1715 cm⁻¹) and the disappearance of the broad alcohol O-H stretch from the starting material.
-
Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) of the product. This is the most critical analysis to confirm the stereochemical fidelity of the oxidation. A suitable chiral stationary phase, such as one based on cyclodextrin or polysaccharide derivatives, should be used.[17][18][19]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction (Swern): Ensure all reagents and solvents are strictly anhydrous. The reaction is highly sensitive to moisture.
-
Low Yield (Swern): Maintain the temperature rigorously at -78 °C during the additions. Allowing the temperature to rise can lead to side reactions and decomposition of the activated intermediate.[10]
-
Epimerization: While these methods are known for their mildness, prolonged reaction times or the use of a less hindered base in the Swern oxidation could potentially lead to some degree of epimerization at the α-carbon.[15] If this is observed, using a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.[15]
-
DMP Inactivity: DMP is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored reagent. The rate of DMP oxidation can be accelerated by the addition of a small amount of water.[6]
Conclusion
The oxidation of this compound to (S)-1-cyclobutylethanone is a key transformation for the synthesis of advanced chiral molecules. The Swern and Dess-Martin oxidation methods presented here offer reliable, high-yielding, and stereoretentive pathways to achieve this conversion. The choice between these methods will depend on the specific requirements of the synthesis, such as scale, available equipment, and tolerance for byproducts. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and successfully perform this critical synthetic step, preserving the valuable stereochemical information of the starting material.
References
- BenchChem. (2025). Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. BenchChem.
-
van Hellemond, J. G., et al. (2021). Enantioselective oxidation of secondary alcohols by the flavoprotein alcohol oxidase from Phanerochaete chrysosporium. Archives of Biochemistry and Biophysics, 704, 108888. Retrieved from [Link]
-
Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. Catalysis, 24, 1-25. Retrieved from [Link]
-
Sheldon, R. A., & Arends, I. W. C. E. (2004). TEMPO-Mediated Oxidations. In Modern Oxidation Methods (pp. 1-27). Wiley-VCH. Retrieved from [Link]
-
Chapman, J., & Ismail, M. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Green Chemistry, 21(1), 15-31. Retrieved from [Link]
-
Dess-Martin-Periodinane oxidation. (2021, November 21). YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-Synthesis.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. Retrieved from [Link]
-
Hoover, J. M., & Stahl, S. S. (2016). Mechanism of the Copper/TEMPO Catalyzed Aerobic Oxidation of Alcohols. Chemistry – A European Journal, 22(46), 16535-16543. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia. Retrieved from [Link]
-
Wordpress. (2026, January 6). TEMPO (General overview). Wordpress. Retrieved from [Link]
-
Scribd. (n.d.). Dess-Martin Oxidation Guide. Scribd. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. NROChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. Organic Chemistry Tutor. Retrieved from [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(3), 1146-1151. Retrieved from [Link]
-
PubMed Central. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Separation Principles. Springer Nature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutene. Organic Syntheses. Retrieved from [Link]
-
ACS Publications. (2000). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 33(6), 349-357. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2020, November 16). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Chegg.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 1-Phenylethane-1,2-Diol to 2-Hydroxy-1-Phenylethan-1-One Catalyzed by Gold Nanocrystals. ResearchGate. Retrieved from [Link]
-
Chegg. (2021, April 4). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Chegg.com. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of (1S)-1-Cyclobutylethan-1-ol
Introduction
(1S)-1-Cyclobutylethan-1-ol is a chiral secondary alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a stereocenter adjacent to a strained cyclobutane ring, makes it an attractive starting material for the synthesis of complex molecular architectures. The hydroxyl group is a key functional handle that allows for a variety of transformations, enabling its incorporation into diverse target molecules.[1]
This guide provides a detailed overview of key derivatization strategies for this compound, focusing on methods to activate the hydroxyl group for nucleophilic substitution and the strategic use of protecting groups. The protocols described herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles and practical experimental considerations.
Strategic Considerations for Derivatization
The derivatization of this compound primarily involves the conversion of the hydroxyl group, which is inherently a poor leaving group, into a more reactive species.[2] The choice of derivatization strategy depends on the desired stereochemical outcome and the nature of the incoming nucleophile. The steric hindrance imposed by the cyclobutyl group is a critical factor that can influence reaction rates and conditions.
Two principal pathways for the functionalization of the hydroxyl group are:
-
Activation with Retention of Stereochemistry: The alcohol is converted into a sulfonate ester (e.g., tosylate or mesylate). This reaction proceeds with retention of the (S)-configuration at the chiral center. The resulting sulfonate is an excellent leaving group for a subsequent SN2 reaction, which then proceeds with inversion of stereochemistry.
-
Direct Conversion with Inversion of Stereochemistry: The Mitsunobu reaction allows for the direct displacement of the hydroxyl group with a variety of nucleophiles in a single step, proceeding with inversion of configuration to yield the (R)-product.
The following diagram illustrates these two strategic pathways for the derivatization of this compound.
Caption: Key derivatization pathways for this compound.
PART 1: Activation via Sulfonate Ester Formation (Tosylation)
The conversion of the hydroxyl group into a tosylate is a robust method to transform it into an excellent leaving group.[3] The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine proceeds with retention of stereochemistry because the C-O bond of the alcohol is not broken during the reaction.[4]
Protocol 1: Tosylation of this compound
This protocol details the procedure for the synthesis of (1S)-1-cyclobutylethyl p-toluenesulfonate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the alcohol solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1S)-1-cyclobutylethyl p-toluenesulfonate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| p-Toluenesulfonyl chloride | 1.2 | Tosylating agent |
| Pyridine | 1.5 | Base to neutralize HCl byproduct |
| Dichloromethane | - | Solvent |
The resulting tosylate is a versatile intermediate for SN2 reactions with a wide range of nucleophiles, leading to products with inverted stereochemistry.
PART 2: Direct Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the direct conversion of primary and secondary alcohols into a variety of functional groups with complete inversion of stereochemistry.[5][6] This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6] For sterically hindered alcohols like this compound, modifications to the standard procedure may be necessary to achieve high yields.[7]
Protocol 2: Mitsunobu Azidation of this compound
This protocol describes the synthesis of (1R)-1-azido-1-cyclobutylethane, a useful intermediate for the introduction of nitrogen-containing moieties.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous THF (approx. 10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq.) to the solution.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, containing triphenylphosphine oxide byproduct, can be purified by column chromatography on silica gel to yield (1R)-1-azido-1-cyclobutylethane.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Triphenylphosphine | 1.5 | Activates the azodicarboxylate |
| DIAD or DEAD | 1.5 | Oxidant in the redox couple |
| Diphenylphosphoryl azide | 1.2 | Azide source (nucleophile) |
| Tetrahydrofuran | - | Solvent |
Safety Note: Organic azides can be explosive. Handle with care and avoid heating. It is advisable to conduct a safety assessment before performing this reaction on a large scale.[8]
PART 3: Protecting Group Strategies
In multi-step syntheses, it is often necessary to temporarily mask the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule.[9] An ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups.[2]
For this compound, silyl ethers are a common and effective choice of protecting group. They are stable to a wide range of non-acidic reagents but can be readily cleaved using a fluoride source.
Caption: Workflow for the use of a silyl protecting group.
Protocol 3: Protection as a tert-Butyldimethylsilyl (TBS) Ether
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the TBS-protected alcohol.
Protocol 4: Deprotection of a TBS Ether
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add TBAF solution (1.2 eq.) at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to recover this compound.
Conclusion
The derivatization of this compound is a critical step in its utilization as a chiral building block. The choice between activation via tosylation followed by SN2 substitution or direct inversion using the Mitsunobu reaction provides synthetic flexibility to access a range of derivatives with controlled stereochemistry. Furthermore, the strategic use of protecting groups, such as silyl ethers, enables the selective modification of more complex molecules containing the 1-cyclobutylethan-1-ol moiety. The protocols provided in this guide offer a solid foundation for the successful derivatization of this versatile chiral alcohol.
References
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION: The Indium Trichloride-Promoted Aza-Prins Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. (2019-08-26). [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Organic Syntheses. Procedure. [Link]
-
CHEMISTRY 1000. Protecting Groups – A Necessary Evil? [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
-
National Center for Biotechnology Information. The isocyanide SN2 reaction. (2023-09-19). [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
PubMed. Protecting Group Strategies in Natural Product Biosynthesis. (2026-01-06). [Link]
-
YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. (2020-04-04). [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synt. (2024-04-29). [Link]
-
Organic Syntheses. Procedure. [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. (2024-03-17). [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. (2021-05-24). [Link]
-
YouTube. Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. (2018-02-03). [Link]
-
Chegg.com. Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. (2020-11-16). [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. (2012-07-04). [Link]
-
National Center for Biotechnology Information. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]
-
Chemical Science. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]
-
PubChem. 1-Cyclobutylethan-1-ol. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (1S)-1-Cyclobutylethan-1-ol
Introduction: The Significance of (1S)-1-Cyclobutylethan-1-ol as a Chiral Building Block
Enantiomerically pure alcohols are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is often critical to their biological activity, making access to single enantiomers a key requirement for modern drug development. This compound is a valuable chiral intermediate, with its cyclobutane moiety offering a unique four-membered ring system that can impart desirable conformational constraints and lipophilicity to target molecules. This guide provides a detailed overview of two robust and scalable strategies for the synthesis of enantiomerically pure this compound: asymmetric reduction of the corresponding prochiral ketone and enzymatic kinetic resolution of the racemic alcohol.
Strategic Approaches to Enantiopure this compound
The synthesis of enantiomerically pure this compound on a large scale necessitates a careful selection of the synthetic route, balancing factors such as enantioselectivity, yield, cost-effectiveness, and scalability. Two primary strategies have emerged as industrially viable:
-
Asymmetric Reduction of Cyclobutyl Methyl Ketone: This approach involves the direct conversion of the prochiral ketone, cyclobutyl methyl ketone, into the desired (S)-enantiomer of the alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a particularly powerful and well-established method for achieving high enantioselectivity in the reduction of a wide range of ketones.[1][2]
-
Enzymatic Kinetic Resolution of Racemic 1-Cyclobutylethanol: This strategy starts with the easily accessible racemic 1-cyclobutylethanol and utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, leaving the other enantiomer in high enantiomeric purity.[3][4] For enhanced efficiency and to overcome the theoretical 50% yield limitation of classical kinetic resolution, a Dynamic Kinetic Resolution (DKR) can be employed. In a DKR process, the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[5]
This guide will provide detailed protocols for both the CBS reduction and a lipase-catalyzed dynamic kinetic resolution, offering researchers the flexibility to choose the most suitable method based on their specific needs and available resources.
Strategy 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Protocol
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6][7] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from (S)-proline, in the presence of a borane source. The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically controlled manner, leading to a highly face-selective hydride transfer.[8][9]
Causality of Experimental Choices:
-
Catalyst: The (R)-Me-CBS catalyst is chosen as it is known to reliably produce (S)-alcohols from methyl ketones.
-
Borane Source: Borane-dimethyl sulfide complex (BMS) is a stable and commercially available source of borane, making it suitable for large-scale applications.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for CBS reductions as it is inert under the reaction conditions and effectively solubilizes the reagents. The strict anhydrous conditions are crucial as water can hydrolyze the borane and the catalyst, leading to a loss of enantioselectivity.[1][6]
-
Temperature: The reaction is performed at low temperatures (-20 °C to 0 °C) to maximize enantioselectivity. Lower temperatures generally favor the desired transition state, leading to higher enantiomeric excess (ee).[1]
-
Workup: The reaction is quenched with methanol to destroy any excess borane. A subsequent basic workup with sodium hydroxide is performed to hydrolyze the borate ester intermediate and liberate the chiral alcohol.
Experimental Workflow: CBS Reduction
Caption: Workflow for the CBS reduction of cyclobutyl methyl ketone.
Large-Scale Protocol for CBS Reduction of Cyclobutyl Methyl Ketone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| Cyclobutyl methyl ketone | 98.14 | 5.00 | 50.9 | 1.0 |
| (R)-Methyl-CBS | 277.20 | 0.705 | 2.54 | 0.05 |
| Borane-dimethyl sulfide (BMS) | 75.97 | 4.26 | 56.0 | 1.1 |
| Anhydrous THF | - | 50 L | - | - |
| Methanol | - | 5 L | - | - |
| 2 M Sodium Hydroxide | - | 20 L | - | - |
| Methyl tert-butyl ether (MTBE) | - | 30 L | - | - |
| Brine | - | 10 L | - | - |
| Anhydrous Magnesium Sulfate | - | 2 kg | - | - |
Procedure:
-
Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge a 100 L jacketed glass reactor with anhydrous THF (25 L). Cool the solvent to -20 °C.
-
Catalyst and Ketone Addition: Add the (R)-Methyl-CBS catalyst (0.705 kg, 2.54 mol) to the cold THF. Stir until the catalyst is fully dissolved. Add the cyclobutyl methyl ketone (5.00 kg, 50.9 mol) to the reactor.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (4.26 kg, 56.0 mol) to the reaction mixture over a period of 2-3 hours, maintaining the internal temperature between -20 °C and -15 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -15 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis until the starting ketone is consumed.
-
Quenching: Slowly and carefully add methanol (5 L) to the reaction mixture to quench any unreacted borane. Allow the temperature to rise to 0 °C.
-
Workup: Slowly add 2 M sodium hydroxide solution (20 L) to the reactor, maintaining the temperature below 20 °C. Stir the mixture for 1 hour to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separation funnel and separate the layers. Extract the aqueous layer with MTBE (2 x 15 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (10 L), and then dry over anhydrous magnesium sulfate (2 kg).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to afford enantiomerically pure this compound.
Strategy 2: Dynamic Kinetic Resolution (DKR) using Lipase
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure alcohols.[3] Lipases, particularly Candida antarctica lipase B (CALB), are widely used due to their high enantioselectivity and stability in organic solvents.[3][10] In a standard kinetic resolution, the lipase selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This process is limited to a maximum theoretical yield of 50% for the desired enantiomer.
Dynamic kinetic resolution (DKR) overcomes this limitation by incorporating a racemization catalyst that continuously converts the unreactive enantiomer into the reactive one in situ.[5] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Causality of Experimental Choices:
-
Enzyme: Novozym 435, an immobilized form of Candida antarctica lipase B, is selected for its high activity, enantioselectivity, and excellent stability and reusability, making it ideal for large-scale processes.[3][10]
-
Acyl Donor: Vinyl acetate is a common and effective acyl donor in lipase-catalyzed resolutions. It is an irreversible acylating agent, which drives the reaction to completion.[11]
-
Racemization Catalyst: A ruthenium-based catalyst is a common choice for the racemization of secondary alcohols under mild conditions that are compatible with the enzyme.[5]
-
Solvent: A non-polar organic solvent such as toluene is typically used to ensure good enzyme activity and to solubilize the substrates.
-
Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 40-50 °C) to facilitate both the enzymatic reaction and the racemization process.
Experimental Workflow: Dynamic Kinetic Resolution
Caption: Workflow for the Dynamic Kinetic Resolution of 1-cyclobutylethanol.
Large-Scale Protocol for Dynamic Kinetic Resolution of 1-Cyclobutylethanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| Racemic 1-cyclobutylethanol | 100.16 | 5.00 | 49.9 | 1.0 |
| Novozym 435 | - | 0.50 | - | - |
| Shvo's catalyst (example Ru-catalyst) | 1079.35 | 0.027 | 0.025 | 0.0005 |
| Vinyl Acetate | 86.09 | 5.16 | 60.0 | 1.2 |
| Toluene | - | 50 L | - | - |
| 2 M Sodium Hydroxide | - | 30 L | - | - |
| MTBE | - | 30 L | - | - |
| Brine | - | 10 L | - | - |
| Anhydrous Magnesium Sulfate | - | 2 kg | - | - |
Procedure:
-
Reactor Setup: Charge a 100 L jacketed glass reactor with toluene (50 L), racemic 1-cyclobutylethanol (5.00 kg, 49.9 mol), Novozym 435 (0.50 kg), and the ruthenium catalyst (27 g, 0.025 mol).
-
Reaction: Heat the mixture to 45 °C with gentle stirring. Slowly add vinyl acetate (5.16 kg, 60.0 mol) over 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically complete within 24-48 hours.
-
Enzyme Recovery: Cool the reaction mixture to room temperature and filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused in subsequent batches.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.
-
Hydrolysis of the Ester: To the crude ester, add 2 M sodium hydroxide solution (30 L) and heat the mixture to 60 °C with vigorous stirring for 4-6 hours to hydrolyze the ester.
-
Extraction: Cool the mixture to room temperature and extract with MTBE (2 x 15 L).
-
Washing and Drying: Wash the combined organic layers with brine (10 L), and then dry over anhydrous magnesium sulfate (2 kg).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to afford enantiomerically pure this compound.
Conclusion
Both the Corey-Bakshi-Shibata reduction and lipase-catalyzed dynamic kinetic resolution offer effective and scalable pathways to enantiomerically pure this compound. The choice between these methods will depend on factors such as the cost and availability of reagents and catalysts, equipment availability, and the desired scale of production. The protocols provided herein serve as a comprehensive guide for researchers and drug development professionals to produce this valuable chiral building block with high enantiopurity.
References
- BenchChem. (n.d.). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.
- Martín-Matute, B., Edin, M., Bogár, K., Kaynak, F. B., & Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817–8825.
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
- ResearchGate. (2017).
- AOCS. (n.d.).
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- Chemistry LibreTexts. (2019). 6.
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Phenyl-1-butanol.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Alfa Chemistry. (n.d.).
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of secondary alcohols: A review.
- ResearchGate. (n.d.).
- SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine.
- National Center for Biotechnology Information. (n.d.).
- SciELO. (n.d.).
- ResearchGate. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
- ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435.
- National Center for Biotechnology Information. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S)-1-cyclobutylethan-1-ol
Welcome to the technical support resource for the synthesis of (1S)-1-cyclobutylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. As a chiral secondary alcohol, this compound is a valuable building block in medicinal chemistry, and achieving high yield and enantiopurity is critical.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and lab-scale strategies for synthesizing enantiomerically pure this compound?
The two most prevalent and effective strategies for producing this compound with high enantiomeric excess (%ee) are:
-
Asymmetric Catalytic Reduction of a Prochiral Ketone: This is often the preferred method for its efficiency and high selectivity. The process involves the reduction of cyclobutyl methyl ketone using a chiral catalyst system. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is a benchmark for this type of transformation, capable of delivering the desired alcohol in high yield and excellent enantioselectivity.[2][3]
-
Enantioselective Nucleophilic Addition to an Aldehyde: This classic carbon-carbon bond-forming strategy involves the addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to cyclobutanecarboxaldehyde in the presence of a chiral ligand or auxiliary.[4] The chiral ligand coordinates to the metal center of the organometallic reagent, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, favoring the formation of the (S)-enantiomer.
A foundational, non-stereospecific synthesis to produce the precursor, cyclobutyl methyl ketone, or the racemic alcohol can be achieved via a multi-step sequence starting from ethyl acetoacetate.[1][5]
Q2: How does a chiral auxiliary or catalyst ensure the formation of the (S)-enantiomer over the (R)-enantiomer?
Chiral auxiliaries and catalysts are the cornerstone of asymmetric synthesis.[6] Their function is to create a transient, diastereomeric intermediate or transition state that energetically favors the formation of one enantiomer over the other.
-
Chiral Auxiliaries: An auxiliary is a chiral molecule that is temporarily attached to the substrate.[7] In this context, one might attach a chiral auxiliary to cyclobutanecarboxaldehyde. The steric and electronic properties of the auxiliary block one face of the carbonyl, forcing the incoming nucleophile (e.g., a methyl Grignard reagent) to attack from the less hindered face. After the reaction, the auxiliary is cleaved and can often be recovered.[7]
-
Chiral Catalysts/Ligands: A chiral catalyst or ligand, used in sub-stoichiometric amounts, complexes with the reagent (e.g., the borane in a reduction or the metal in a Grignard reagent).[4][8] This complex then interacts with the substrate. The three-dimensional structure of the chiral ligand dictates the orientation of the substrate and reagent, lowering the activation energy for the pathway leading to the desired (1S) product while raising it for the pathway leading to the (1R) product.
Q3: What are the most critical parameters to control when using a Grignard reagent for this synthesis?
Grignard reactions are notoriously sensitive, and success hinges on rigorous control of the reaction environment.[9] The three most critical parameters are:
-
Strictly Anhydrous Conditions: Grignard reagents are powerful bases and will react instantly with any source of acidic protons, especially water.[9][10] This "quenching" reaction converts the Grignard reagent into an alkane, rendering it inactive. All glassware must be flame- or oven-dried, and all solvents and reagents must be certified anhydrous.[9][11]
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from starting.[10] This layer must be removed or bypassed. Common activation methods include crushing the magnesium, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[12]
-
Temperature Control: Grignard reactions are exothermic. The temperature must be carefully controlled during both the formation of the reagent and its subsequent reaction with the carbonyl compound. Low temperatures (e.g., 0 °C or below) during the addition to the carbonyl can minimize side reactions like enolization and reduction.[10]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, categorized by symptom.
Symptom 1: Low or No Product Yield
Q: My synthesis using a Grignard reagent (e.g., methylmagnesium bromide) and cyclobutanecarboxaldehyde is failing. What should I investigate first?
When a Grignard reaction fails, the issue often lies in the formation or stability of the Grignard reagent itself. Below is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Detailed Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Water reacts with and destroys the Grignard reagent. This is the most common cause of failure.[9] | Flame-dry all glassware under vacuum or high-purity inert gas (Argon/Nitrogen) and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[11] |
| Inactive Magnesium Surface | A magnesium oxide layer on the turnings prevents the reaction from initiating.[10] | Use fresh, shiny magnesium turnings. Activate the surface by adding a crystal of iodine (the color should dissipate as it reacts) or a few drops of 1,2-dibromoethane before adding the halide. Grinding the turnings in a mortar and pestle (in an inert atmosphere) can also expose a fresh surface.[12] |
| Impure Halide or Substrate | Impurities in the alkyl halide can inhibit reagent formation. The carbonyl substrate may also contain acidic impurities.[10] | Purify the alkyl halide by distillation. Ensure the carbonyl substrate is pure and dry. |
| Side Reactions | Several side reactions can compete with the desired nucleophilic addition, reducing the yield.[9][10] | See the following question for a detailed breakdown. |
Q: I've successfully formed my Grignard reagent, but the yield of the alcohol is still poor. What side reactions are likely culprits?
Even with an active Grignard reagent, side reactions can significantly lower your yield. The primary competing pathways are:
-
Enolization: If the carbonyl compound (in this case, cyclobutyl methyl ketone, if that is the substrate) has acidic protons on the carbon alpha to the carbonyl, the Grignard reagent can act as a base and simply deprotonate it.[9] This forms an enolate, and upon acidic workup, the starting ketone is regenerated.
-
Solution: This is more common with bulky Grignard reagents and hindered ketones. Use a less hindered reagent if possible. Perform the reaction at low temperatures (-78 °C) to favor the nucleophilic addition pathway, which has a lower activation energy.[10]
-
-
Reduction: If the Grignard reagent has a hydrogen atom on its beta-carbon (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[10] This results in the formation of an alkene and the reduced alcohol, not the desired product.
-
Solution: Use a Grignard reagent without beta-hydrogens if the synthetic plan allows (e.g., methylmagnesium bromide). Again, lower reaction temperatures can help disfavor this pathway.[10]
-
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide in the solution to form a homocoupled product (R-R).[10]
-
Solution: Ensure slow, controlled addition of the alkyl halide during Grignard formation to maintain a low concentration and minimize this side reaction. Adding the halide to a suspension of magnesium is generally better than adding magnesium to the halide.
-
Q: My asymmetric reduction of cyclobutyl methyl ketone using a CBS catalyst is inefficient. What are the potential issues?
The CBS reduction is generally robust, but its efficiency depends on the integrity of the catalyst and the reaction conditions.
-
Catalyst Quality: The oxazaborolidine catalyst is sensitive to moisture and air.
-
Solution: Use a freshly opened bottle of catalyst or a solution stored under an inert atmosphere. If preparing in situ, ensure the precursor amino alcohol is pure and dry.[2]
-
-
Borane Stoichiometry: A common error is using an incorrect amount of the borane reagent (e.g., BH₃·THF or BH₃·SMe₂).
-
Solution: Use a slight excess of the borane source (typically 0.6 to 1.0 equivalents for catalytic CBS). Ensure the borane solution has not degraded; its concentration can be determined by titration.[2]
-
-
Temperature Control: The reaction is highly temperature-dependent.
-
Solution: Maintain the recommended low temperature (e.g., -78 °C to -20 °C) during the addition of the ketone to achieve high enantioselectivity.[2] Running the reaction at a higher temperature will drastically reduce the %ee.
-
Symptom 2: Poor Enantioselectivity (Low %ee)
Q: The enantiomeric excess (%ee) of my this compound is much lower than literature values. How can I improve it?
Achieving high enantioselectivity requires minimizing the uncatalyzed or background reaction and ensuring the chiral catalyst/ligand is performing optimally.
Caption: Key factors and solutions for improving enantioselectivity.
Detailed Optimization Strategies:
| Parameter | Impact on Enantioselectivity | Optimization Strategy |
| Temperature | Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher selectivity. | Conduct the reaction at the lowest practical temperature. For many asymmetric additions, this is -78 °C (dry ice/acetone bath).[13] |
| Solvent | The solvent can influence the catalyst's conformation and the reagent's aggregation state. Highly coordinating solvents (like THF) can sometimes compete with the chiral ligand for a coordination site on the metal, reducing the chiral influence.[14] | Screen different anhydrous solvents. Non-coordinating solvents like toluene or dichloromethane often give higher enantioselectivities in ligand-mediated reactions compared to ethers.[15] |
| Catalyst/Ligand Purity | The optical purity of the catalyst or ligand directly limits the maximum achievable %ee of the product. | Use a chiral source with the highest possible optical purity (>99% ee). |
| Reagent Reactivity | Highly reactive reagents like Grignards can lead to a fast, uncatalyzed background reaction, lowering the overall %ee. | The reactivity of the Grignard reagent can be attenuated. For example, transmetallation with Ti(Oi-Pr)₄ can generate a less reactive and more selective titanium species.[13] Additives like bis[2-(N,N-dimethylamino)ethyl] ether can also deactivate Grignard reagents to improve selectivity.[13] |
Symptom 3: Difficulty in Product Purification
Q: My final product is a complex mixture. What is the standard procedure for purifying 1-cyclobutylethan-1-ol?
Purification typically involves a two-stage process: a bulk cleanup followed by a high-resolution separation if necessary.
-
Initial Workup & Flash Chromatography: After quenching the reaction (e.g., with saturated aqueous NH₄Cl for a Grignard reaction), perform an aqueous workup to remove salts and water-soluble byproducts. The crude organic extract, containing the product, unreacted starting material, and nonpolar byproducts (like Wurtz coupling products), should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the alcohol.[16]
-
Enantiomeric Separation (If Required): If the synthesis results in a racemic or low-ee mixture, the enantiomers must be separated.
-
Preparative Chiral HPLC/SFC: This is the most direct method. The crude mixture is injected onto a chiral stationary phase (CSP), and the enantiomers are separated based on their differential interactions with the chiral column. Supercritical Fluid Chromatography (SFC) is often preferred as it is faster and uses less solvent.[]
-
Classical Resolution: This involves reacting the racemic alcohol with a pure chiral resolving agent (like an enantiomerically pure carboxylic acid) to form a mixture of diastereomeric salts or esters.[18] These diastereomers have different physical properties and can be separated by crystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomer.[18]
-
Experimental Protocol: Asymmetric Reduction of Cyclobutyl Methyl Ketone via CBS Reduction
This protocol is a representative method for achieving high yield and enantioselectivity.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Cyclobutyl methyl ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M solution in toluene) under a positive pressure of nitrogen.
-
Catalyst Activation: Add anhydrous THF to the flask. Cool the solution to the desired reaction temperature (e.g., -20 °C). Slowly add the borane-dimethyl sulfide complex (0.6 eq.) dropwise via syringe. Stir the mixture for 15 minutes to allow for complex formation.[2]
-
Substrate Addition: In a separate flame-dried flask, dissolve cyclobutyl methyl ketone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the same temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of anhydrous methanol at the reaction temperature. This will decompose the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (%ee) by chiral GC or HPLC analysis.
References
-
Benchchem. This compound | 1563594-44-4. 1
-
Benchchem. Troubleshooting low yields in Grignard reactions with Diisopentyl ether. 10
-
Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. 9
-
Benchchem. A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. 2
-
Feng, Y., et al. (2023). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules.
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.
-
Hulst, R. (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. PhD Thesis, University of Groningen.
-
Suga, H., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Molecules.
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
-
Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
-
Quora User Discussion. (2019). How to improve the percent yield in Grignard reaction.
-
Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
-
Benchchem. Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction. 16
-
Chegg. (2020). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol from ethyl acetoacetate.
-
Liu, G., et al. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters.
-
Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry.
-
Gualdani, E., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
-
Wikipedia. Chiral auxiliary.
-
University of Bath. Asymmetric Grignard Chemistry.
-
Saa, H., et al. (2001). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules.
-
Sigma-Aldrich. Chiral Auxiliaries.
-
ResearchGate. (2022). Asymmetric addition of Grignard reagents to ketones.
-
PubMed. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
-
BOC Sciences. Advanced Chiral Auxiliary Synthesis.
-
ResearchGate. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
-
Corma, A., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry.
-
Wikipedia. Chiral resolution.
-
Cartas-Rosado, R. (2022). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
-
BOC Sciences. Enantiomeric Purification (HPLC/SFC).
-
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
-
Chegg. (2022). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol.
-
Chegg. (2021). Devise a 4-step synthesis of 1-cyclobutylethan-1-ol.
-
Reddit User Discussion. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY.
-
PubMed. (2023). Divergent Synthesis of 1,2,3,4-Tetrasubstituted Cyclobutenes from a Common Scaffold.
-
Benchchem. Application Notes and Protocols for the Synthesis of 2-Cyclobutylethane-1-thiol Derivatives. 19
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Technical Support Center: Stereoselective Synthesis of 1-Cyclobutylethanol
Welcome to the technical support guide for the stereoselective synthesis of 1-cyclobutylethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the asymmetric reduction of cyclobutyl methyl ketone. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you achieve high yield and excellent enantioselectivity in your synthesis.
Troubleshooting Guide: Common Challenges & Solutions
The asymmetric reduction of cyclobutyl methyl ketone to 1-cyclobutylethanol is a precise process where minor deviations can significantly impact the stereochemical outcome. This section addresses the most common problems encountered in the laboratory.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is the most frequent challenge, undermining the core objective of the synthesis. The issue can typically be traced back to the catalyst system, reaction conditions, or substrate quality.
Many catalysts used for asymmetric hydrogenation, such as those based on Ruthenium-BINAP complexes, are sensitive to environmental factors.[1][2]
-
Expert Insight: The active form of many Ru(II) catalysts is a dihydride species, which is generated from a precatalyst.[1] This activation step is critical and highly susceptible to poisoning by oxygen or moisture. Incomplete activation or subsequent degradation leads to a non-stereoselective background reaction, eroding the enantiomeric excess.
-
Solutions:
-
Inert Atmosphere Handling: All catalyst manipulations should be performed under a rigorously inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).[1]
-
Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1]
-
Catalyst Activation: Ensure the catalyst activation protocol is followed precisely. For some systems, this may involve a pre-incubation step under hydrogen pressure before adding the ketone substrate.[1]
-
Temperature, pressure, and solvent choice are critical variables that modulate the delicate energy differences between the diastereomeric transition states.[3]
-
Expert Insight: The cyclobutyl group presents a unique steric profile. The catalyst's chiral pocket must effectively differentiate between the two faces of the ketone. This differentiation is highly dependent on the conformational rigidity of the catalyst-substrate complex, which is influenced by temperature and solvent polarity.
-
Solutions:
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by reducing thermal motion and favoring the more ordered, lower-energy transition state. A temperature screening experiment is recommended.
-
Solvent Screening: The solvent can influence the catalyst's conformation and solubility.[3] Screen a range of solvents (e.g., methanol, ethanol, isopropanol, dichloromethane, THF) to find the optimal medium. Protic solvents like methanol or ethanol are often effective for Noyori-type hydrogenations.[1]
-
Hydrogen Pressure Adjustment: For catalytic hydrogenations, pressure can affect reaction rates and sometimes selectivity. While higher pressure can accelerate the reaction, it may not always lead to better ee. This parameter should be optimized based on the specific catalyst system.
-
Caption: A systematic workflow for diagnosing and resolving low enantioselectivity.
Problem 2: Low Conversion or Stalled Reaction
Failure to reach complete conversion points to issues with catalyst activity, substrate quality, or the reducing agent.
The starting material, cyclobutyl methyl ketone, may contain impurities that act as catalyst poisons.
-
Expert Insight: Aldehydes, peroxides, or sulfur-containing compounds are common catalyst poisons. Even trace amounts can coordinate irreversibly to the metal center, halting the catalytic cycle.
-
Solutions:
-
Substrate Purification: Purify the cyclobutyl methyl ketone by distillation or column chromatography before use.
-
Purity Analysis: Verify the purity of the starting material using GC-MS or NMR spectroscopy.
-
In asymmetric transfer hydrogenation (ATH), the choice and purity of the hydrogen donor are critical.[4]
-
Expert Insight: The most common hydrogen donor is isopropanol, which generates acetone as a byproduct.[4] The reaction is reversible, and an accumulation of acetone can inhibit the forward reaction.[4] Formic acid/triethylamine mixtures are another common source.
-
Solutions:
-
Use High-Purity Donor: Employ anhydrous, high-purity isopropanol or formic acid.
-
Reaction Concentration: Running the reaction in a large excess of the hydrogen donor (e.g., using isopropanol as the solvent) can drive the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is recommended for the asymmetric reduction of cyclobutyl methyl ketone?
Both Noyori-type asymmetric hydrogenation (using H₂) and Corey-Bakshi-Shibata (CBS) reduction (using a borane source) are highly effective methods.[2][5][6]
-
Noyori Hydrogenation: Utilizes Ru(II)-chiral diphosphine-diamine complexes. It is highly efficient (low catalyst loading) and atom-economical but requires specialized high-pressure equipment.[2]
-
CBS Reduction: Employs a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[5][7] This method is often more convenient for smaller-scale lab synthesis as it does not require high-pressure apparatus. However, it requires strictly anhydrous conditions, as water can significantly decrease enantioselectivity.[5][7]
| Feature | Noyori Asymmetric Hydrogenation | Corey-Bakshi-Shibata (CBS) Reduction |
| Reductant | H₂ gas | Borane (BH₃) or Catecholborane |
| Catalyst | Ru(II)-diphosphine-diamine complex | Chiral Oxazaborolidine |
| Pressure | High Pressure (4-100 atm)[8] | Atmospheric Pressure |
| Key Advantage | High atom economy, very low catalyst loading | Operational simplicity, no high-pressure gear |
| Key Challenge | Requires pressure reactor, catalyst air-sensitivity | Requires stoichiometric borane, strict anhydrous conditions[7] |
Q2: How do I determine the enantiomeric excess (ee) of my 1-cyclobutylethanol product?
The most reliable and common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[9][10]
-
Expert Insight: You will need a chiral stationary phase (CSP) capable of resolving the two enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for method development.[10][11] The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The ee is calculated from the relative areas of the two peaks.
Q3: My reaction worked well, but I'm struggling to remove the ruthenium catalyst from my product. What are the best purification methods?
Residual catalyst removal is crucial, especially in pharmaceutical applications.
-
Silica Gel Chromatography: This is the most common method. The polar alcohol product can be separated from the less polar catalyst complex. A gradient elution might be necessary.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the metal catalyst. Subsequent filtration removes the carbon and the adsorbed metal.
-
Metal Scavengers: Specialized silica-based scavengers with functional groups that chelate ruthenium can be used for highly efficient removal of trace metals.
Experimental Protocols
Protocol 1: Noyori-Type Asymmetric Hydrogenation
This protocol is a representative example and must be adapted based on the specific ligand and substrate.
-
Preparation: In a nitrogen-filled glovebox, add RuCl₂[(S)-BINAP] (0.01 mol%) and the chiral diamine ligand (e.g., (S,S)-DPEN) (0.01 mol%) to a glass liner for a high-pressure reactor.
-
Solvent Addition: Add degassed 2-propanol (0.1 M relative to substrate).
-
Substrate Addition: Add cyclobutyl methyl ketone (1.0 eq).
-
Reaction Setup: Seal the glass liner inside the Parr hydrogenation apparatus.
-
Execution: Purge the reactor three times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10 atm) and place it in an oil bath at the desired temperature (e.g., 30 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring conversion by GC if possible.
-
Workup: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield 1-cyclobutylethanol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol requires strictly anhydrous conditions.
-
Preparation: To a flame-dried, three-neck flask under argon, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).[5]
-
Cooling: Cool the flask to -20 °C in a suitable cooling bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: Slowly add a solution of cyclobutyl methyl ketone (1.0 eq) in anhydrous THF via syringe pump over 30 minutes.
-
Execution: Stir the reaction at -20 °C until TLC or GC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify by silica gel chromatography and determine the ee by chiral HPLC/GC.
Caption: The catalytic cycle of the CBS reduction showing key steps.[5][7]
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons; New York, 1994.
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
DSM Research. (Date N/A). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
Fu, G. C. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1071–1119. [Link]
-
Yoon, T. P. (2016). Asymmetric Photoredox Catalysis. Accounts of Chemical Research, 49(10), 2339–2348. [Link]
-
Palkovits, R., & Leitner, W. (2024). Asymmetric hydrogenation of ketones by simple alkane-diyl-based Ir(P,N,O) catalysts. Molecules, 29(16), 3785. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
NROChemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
ResearchGate. Corey–Bakshi–Shibata (CBS) Reduktion. [Link]
-
Royal Society of Chemistry. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Kim, T. H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Sekhri, L., & Lawrence, N. J. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 8(2). [Link]
-
The Journal of Chemical Physics. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Yang, L., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. [Link]
-
Svec, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
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Technical Support Center: Grignard Synthesis of (1S)-1-cyclobutylethan-1-ol
Welcome to the technical support center for the asymmetric synthesis of (1S)-1-cyclobutylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. We will move beyond standard protocols to address the nuanced challenges and side reactions that can impact yield, purity, and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective Grignard synthesis of this compound?
The synthesis of a specific enantiomer like this compound via a Grignard reaction presents a multi-faceted challenge. The core issues are not just about forming the carbon-carbon bond but controlling the three-dimensional outcome and suppressing competing reactions. The primary hurdles include:
-
Achieving High Enantioselectivity: A standard Grignard reaction with a prochiral aldehyde (like acetaldehyde) produces a racemic mixture (a 1:1 mix of R and S enantiomers).[1] Directing the reaction to form the (1S)-isomer requires a chiral environment, typically introduced via a chiral ligand that complexes with the magnesium atom.[2] The efficacy of this ligand, reaction temperature, and solvent choice are critical variables.
-
Suppressing Side Reactions: Grignard reagents are highly reactive nucleophiles but also potent bases.[3] This dual reactivity opens pathways to several undesirable side reactions, including Wurtz coupling, enolization of the aldehyde, and reduction of the carbonyl.[4]
-
Maintaining Anhydrous and Anaerobic Conditions: Grignard reagents are extremely sensitive to protic sources like water and are readily oxidized by air.[5][6] Failure to maintain a strictly inert atmosphere leads to the rapid destruction of the reagent, drastically reducing the yield.[7]
Q2: Which synthetic route is preferable: (A) methylmagnesium bromide + cyclobutanecarbaldehyde or (B) cyclobutylmagnesium bromide + acetaldehyde?
Both routes are theoretically viable. The choice often depends on precursor availability and the specific chiral ligand system employed. However, Route B (cyclobutylmagnesium bromide + acetaldehyde) presents a key challenge: enolization .
Acetaldehyde has acidic α-protons. A bulky or sterically hindered Grignard reagent, like cyclobutylmagnesium bromide, can act as a base, abstracting a proton from the α-carbon of acetaldehyde to form an enolate.[4][8] This consumes both the aldehyde and the Grignard reagent without forming the desired alcohol. Methylmagnesium bromide is less sterically hindered and generally less prone to acting as a base, which might make Route A a more robust option, though the synthesis of enantiomerically pure cyclobutanecarbaldehyde could be a challenge in itself. For the purpose of this guide, we will focus on troubleshooting the more common approach involving acetaldehyde.
Q3: Why are anhydrous and oxygen-free conditions so critical for a successful Grignard reaction?
Grignard reagents (R-MgX) possess a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[3]
-
Reaction with Water: Water is a protic acid that will rapidly and irreversibly protonate the Grignard reagent in an acid-base reaction. This converts the Grignard reagent into an alkane (R-H) and forms magnesium hydroxide salts (Mg(OH)X), effectively quenching the reagent.[5][7] This reaction is much faster than the desired nucleophilic attack on the carbonyl carbon.
-
Reaction with Oxygen: Atmospheric oxygen can oxidize the Grignard reagent. The initial step involves the insertion of oxygen to form a magnesium peroxide (R-O-O-MgX), which upon hydrolysis can yield hydroperoxides or further react to form alcohols. This process consumes the active reagent and introduces impurities.[4]
Therefore, all glassware must be rigorously flame-dried or oven-dried, solvents must be anhydrous, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Yield of 1-cyclobutylethan-1-ol
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows primarily unreacted acetaldehyde and/or starting alkyl halide, with little to no desired alcohol product.
-
Possible Cause A: Inactive or Decomposed Grignard Reagent
-
Why it happens: The Grignard reagent may not have formed successfully during its preparation, or it was inadvertently quenched. The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction with the alkyl halide.[6][9] Even if formed, exposure to trace moisture or air will destroy it.
-
Solutions & Protocols:
-
Activate the Magnesium: Before adding the bulk of the alkyl halide, activate the magnesium turnings. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings in situ to expose a fresh surface.[6]
-
Ensure Inert Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon. Use freshly distilled anhydrous ether or THF.[10] Solvents like THF can form peroxides upon storage, which inhibit the reaction; always use a fresh, unopened bottle or a properly dried and stored solvent.[11]
-
Titrate the Reagent: Never assume a quantitative yield for the Grignard reagent formation. Its concentration must be determined before use to ensure accurate stoichiometry. A common method is titration against a known concentration of I₂.[8]
-
-
-
Protocol 1: Titration of Grignard Reagent with Iodine
-
Carefully weigh ~0.5 g of iodine into a dry, argon-flushed flask and dissolve it in 20 mL of anhydrous THF.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise from a syringe until the characteristic brown/violet color of the iodine disappears completely.
-
Record the volume of the Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between RMgX and I₂.
-
Problem 2: Significant Formation of Side Products
Symptom: GC-MS or NMR analysis reveals major impurities alongside the desired product.
-
Possible Cause A: Wurtz Coupling Byproduct (e.g., Bicyclobutyl)
-
Why it happens: The already-formed Grignard reagent (cyclobutylmagnesium bromide) can act as a nucleophile and attack the C-Br bond of a second molecule of unreacted cyclobutyl bromide.[12] This forms a C-C bond between the two cyclobutyl groups, resulting in bicyclobutyl. This side reaction is favored by high local concentrations of the alkyl halide and higher temperatures.[4]
-
Solutions:
-
Slow Addition: Add the solution of cyclobutyl bromide to the magnesium turnings very slowly using a syringe pump or a pressure-equalizing dropping funnel. This maintains a low concentration of the halide at any given time.[12]
-
Temperature Control: Maintain a gentle reflux during reagent formation. Avoid excessive heating, which can accelerate the Wurtz reaction.[4]
-
Efficient Stirring: Ensure the magnesium turnings are vigorously stirred to promote rapid reaction on the metal surface, rather than in solution where Wurtz coupling is more likely.
-
-
-
Possible Cause B: Aldol Condensation Products from Enolization
-
Why it happens: As discussed in FAQ 2, the Grignard reagent can deprotonate acetaldehyde, forming an enolate. This enolate can then attack another molecule of acetaldehyde, leading to aldol addition or condensation products after workup. This is more prevalent with bulky Grignard reagents and at higher temperatures.[8]
-
Solutions:
-
Use a Lewis Acid Additive: The addition of certain Lewis acids can sometimes enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization.
-
Low Temperature: Perform the addition of the Grignard reagent to the acetaldehyde solution at a low temperature (e.g., -78 °C to 0 °C). This favors the kinetically controlled 1,2-addition pathway over the thermodynamically driven deprotonation.[13]
-
-
Problem 3: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)
Symptom: Chiral HPLC or chiral GC analysis shows two peaks of nearly equal area, indicating the product is racemic or has a low e.e.
-
Why it happens: The non-catalyzed "background" reaction is competing with the desired chiral ligand-mediated pathway. If the Grignard reagent adds to the aldehyde without first coordinating to the chiral ligand, the addition will be non-selective. This can be caused by an insufficient amount of ligand, an inappropriate reaction temperature, or a reaction that is simply too fast for the chiral complex to effectively direct it.[14]
-
Solutions:
-
Optimize Ligand-to-Reagent Stoichiometry: Ensure the correct molar ratio of the chiral ligand to the Grignard reagent is used, as specified in the literature for the chosen ligand.
-
Control Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can slow down the non-catalyzed reaction more than the catalyzed one, leading to higher e.e.[1]
-
Solvent Choice: The coordinating ability of the solvent is crucial. Highly coordinating solvents like THF can sometimes compete with the chiral ligand for binding sites on the magnesium, reducing enantioselectivity. In some systems, less coordinating solvents like diethyl ether or toluene are preferred.[14]
-
Order of Addition: The method of mixing reagents can be critical. Often, the Grignard reagent is pre-complexed with the chiral ligand at a specific temperature before the aldehyde is introduced slowly. This ensures the chiral complex is the dominant reactive species.[15]
-
Summary of Side Reactions
| Side Reaction | Key Byproduct(s) | Probable Cause(s) | Preventative Measures |
| Quenching | Cyclobutane | Presence of water, alcohols, or other protic impurities. | Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere.[5][7] |
| Wurtz Coupling | Bicyclobutyl | High local concentration of alkyl halide; high temperature. | Slow addition of alkyl halide; maintain gentle reflux; efficient stirring.[12] |
| Enolization | Unreacted acetaldehyde, aldol products | Bulky Grignard reagent; high temperature. | Add Grignard to aldehyde at low temperature (e.g., -78 °C).[8] |
| Oxidation | Cyclobutanol, other oxygenated species | Exposure to atmospheric oxygen. | Maintain a positive pressure of inert gas (Ar or N₂).[4] |
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic pathway for this compound versus the major competing side reactions.
Caption: Desired reaction pathway vs. common side reactions.
References
-
[University of Oslo. (2021). Chemists used Poirot's logic to investigate the Grignard reaction.]([Link] Kategori kjemisk-reaksjon grignard-reaksjonen/chemists-used-poirots-logic-to-investigate-the-grignard-reaction)
Sources
- 1. Untitled Document [ch.ic.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. quora.com [quora.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.rug.nl [pure.rug.nl]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Maintaining the Enantiomeric Integrity of (1S)-1-Cyclobutylethan-1-ol
Welcome to the technical support center for (1S)-1-cyclobutylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral secondary alcohol. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical purity of your material throughout your experimental workflows.
Introduction to the Challenge of Racemization
This compound is a valuable chiral building block in organic synthesis. However, like many chiral secondary alcohols, it is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, resulting in a loss of optical activity. This is a significant concern in pharmaceutical development, where different enantiomers can have vastly different pharmacological and toxicological profiles. Understanding and mitigating the risk of racemization is therefore paramount.
This guide will delve into the primary mechanisms of racemization for this compound and provide actionable strategies to maintain its enantiomeric purity.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses specific issues you may encounter during your experiments that could lead to the racemization of this compound.
Issue 1: Decreased Enantiomeric Excess (ee) After Reaction Workup with Aqueous Acid
-
Symptom: You start with enantiomerically pure this compound, but after a reaction and an acidic aqueous workup (e.g., washing with dilute HCl), you observe a significant drop in the enantiomeric excess of your recovered material.
-
Root Cause Analysis: The most probable cause is an acid-catalyzed racemization via an SN1-type mechanism. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a planar secondary carbocation intermediate, the 1-cyclobutylethan-1-yl cation. The subsequent nucleophilic attack by water can occur from either face of this planar intermediate with nearly equal probability, leading to a racemic mixture of the alcohol.[1] The stability of the secondary carbocation, influenced by the adjacent cyclobutyl group, will affect the rate of this process. While specific data for the 1-cyclobutylethan-1-yl cation is scarce, secondary carbocations are generally stable enough to be intermediates in such reactions.[2]
-
Recommended Actions:
-
Avoid Strong Acids: Whenever possible, use milder acids for pH adjustment or quenching, such as saturated ammonium chloride (NH₄Cl) solution or dilute acetic acid.
-
Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly and at a low temperature (0-5 °C) to reduce the rate of carbocation formation.
-
Use a Buffered System: Employ a buffered aqueous solution at a mildly acidic pH (e.g., pH 4-5) instead of a strong acid solution to maintain better control over the acidity.
-
Consider a Non-Aqueous Workup: If your reaction products are amenable, a non-aqueous workup can completely avoid this issue.
-
Issue 2: Racemization Observed After Exposure to Basic Conditions
-
Symptom: You notice a loss of enantiomeric purity after treating your compound with a strong base (e.g., NaOH, KOH) during a workup or reaction.
-
Root Cause Analysis: While less common for alcohols compared to ketones, racemization under basic conditions can occur, especially at elevated temperatures. The most likely mechanism is a reversible oxidation-reduction sequence. Trace amounts of oxidizing agents (even atmospheric oxygen) can oxidize the secondary alcohol to the corresponding ketone, 1-cyclobutylethan-1-one. This ketone is achiral. If a reducing agent is present (or if the alcohol itself acts as a hydride donor), the ketone can be reduced back to the alcohol. This reduction is typically not enantioselective, leading to a racemic mixture. Strong bases can facilitate the initial oxidation step.
-
Recommended Actions:
-
Use Weaker Bases: For extractions or pH adjustments, opt for weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), or organic bases like triethylamine (Et₃N), if compatible with your chemistry.
-
Maintain an Inert Atmosphere: When working with bases, especially at elevated temperatures, performing the reaction or workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Low Temperature: Keep the temperature as low as practically possible during base treatment.
-
Issue 3: Loss of Stereochemical Integrity During a Substitution Reaction at the Chiral Center
-
Symptom: You are attempting to replace the hydroxyl group of this compound with another nucleophile (e.g., a halide via an SN2 reaction) but the product shows significant racemization.
-
Root Cause Analysis: This indicates that the reaction is likely proceeding, at least in part, through an SN1 pathway, which involves the formation of the planar carbocation intermediate. This is favored by conditions that promote the departure of the leaving group before the nucleophile attacks, such as the use of protic solvents and reagents that can generate a highly stabilized carbocation.
-
Recommended Actions:
-
Optimize for SN2 Conditions: To favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical integrity (leading to the (R)-product), use a polar aprotic solvent (e.g., acetone, DMF, DMSO), a good, non-bulky nucleophile, and convert the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) prior to the substitution.
-
Protecting Group Strategy: If direct substitution is problematic, consider protecting the alcohol, performing the desired transformations on other parts of the molecule, and then deprotecting the alcohol under mild conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most significant risk of racemization for this compound is through an acid-catalyzed SN1-type mechanism.[1] This involves the formation of a planar secondary carbocation intermediate, which can then be attacked by a nucleophile from either side, leading to a loss of stereochemical information. A secondary, though less common, pathway is a reversible oxidation to the achiral ketone followed by non-stereoselective reduction.
Q2: How can I safely store this compound to prevent racemization over time?
A2: For long-term storage, it is best to keep this compound in a tightly sealed container, protected from light, at a cool temperature (refrigerator or freezer). Avoid storing it in solutions that are strongly acidic or basic. Storage as a neat oil or in a neutral, aprotic solvent is recommended.
Q3: I need to perform a reaction that requires acidic conditions. How can I protect the stereocenter of this compound?
A3: You can use a protecting group for the alcohol functionality. Silyl ethers (e.g., TMS, TES, TBDMS) are common choices as they are stable to a wide range of non-acidic reaction conditions and can be removed under mild acidic conditions or with a fluoride source. For reactions requiring stronger acid, a benzyl ether protecting group might be more suitable, as it is more robust to acid and can be removed by hydrogenolysis.
Q4: How can I determine the enantiomeric excess (ee%) of my this compound sample?
A4: The most reliable methods for determining the enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[3]
Experimental Protocols
Protocol 1: General Procedure for a Mild Aqueous Workup
This protocol is designed to minimize the risk of racemization during the workup of a reaction containing this compound.
-
Cool the Reaction Mixture: Before beginning the workup, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quench with a Mild Reagent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid using strong acids.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Chiral Gas Chromatography (GC) Method for Enantiomeric Purity Analysis
-
Column: A chiral capillary column containing a cyclodextrin-based stationary phase is recommended. A good starting point would be a column with a derivatized β-cyclodextrin phase (e.g., Hydrodex® β-TBDAc).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
-
Injector Temperature: 230 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Table 1: Example Chiral GC Parameters for 1-cyclobutylethan-1-ol
| Parameter | Value |
| Column | Hydrodex® β-TBDAc (or similar derivatized β-cyclodextrin) |
| Carrier Gas | Hydrogen |
| Oven Program | 60°C (1 min hold), ramp to 150°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
Note: This is a starting point and optimization of the temperature program and carrier gas flow rate may be necessary to achieve baseline separation.
Visualizing Racemization Mechanisms
Acid-Catalyzed Racemization
The following diagram illustrates the SN1 mechanism for the acid-catalyzed racemization of this compound.
Caption: Acid-catalyzed racemization of this compound via an SN1 mechanism.
Racemization via Oxidation-Reduction
This diagram shows the racemization pathway involving oxidation to the achiral ketone and subsequent non-stereoselective reduction.
Caption: Racemization of this compound through an oxidation-reduction cycle.
References
-
MDPI. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved January 19, 2026, from [Link]
-
IOSR Journals. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved January 19, 2026, from [Link]
-
Filo. (2024). The correct order of stability of following carbocation. Retrieved January 19, 2026, from [Link]
-
Scilit. (n.d.). Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-one. Retrieved January 19, 2026, from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. Retrieved January 19, 2026, from [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. Retrieved January 19, 2026, from [Link]
-
Der Pharma Chemica. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). Which carbocation is more stable, the ethyl- or 1-propyl-carbocation?. Retrieved January 19, 2026, from [Link]
-
PubMed. (2005). Aminocyclopentadienyl ruthenium complexes as racemization catalysts for dynamic kinetic resolution of secondary alcohols at ambient temperature. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved January 19, 2026, from [Link]
-
PubMed. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Retrieved January 19, 2026, from [Link]
-
HETEROCYCLES. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2013). (PDF) Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Retrieved January 19, 2026, from [Link]
-
PubMed. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2010). (PDF) Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Cyclobutyl ethyl ether. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2000). Substituent Effects on Cyclopropylcarbinyl Solvolysis Rates. Evidence for Symmetrical Transition States. Retrieved January 19, 2026, from [Link]
-
OpenStax. (2023). 11.4 The SN1 Reaction. Retrieved January 19, 2026, from [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Retrieved January 19, 2026, from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 19, 2026, from [Link]
-
Allen. (n.d.). A solution of potically active 1-phenylethanol racemizes in acidified aqueous medium. It is dou to :. Retrieved January 19, 2026, from [Link]
Sources
troubleshooting guide for the synthesis of chiral cyclobutanols
Technical Support Center: Synthesis of Chiral Cyclobutanols
Welcome to the technical support center for the synthesis of chiral cyclobutanols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable, strained-ring scaffolds. The inherent ring strain and the challenge of installing stereocenters with high fidelity make this a non-trivial synthetic endeavor. This resource provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Poor Stereoselectivity (Enantio- & Diastereo-)
Achieving high levels of stereocontrol is the primary challenge in synthesizing chiral cyclobutanols. Poor selectivity can arise from numerous factors including catalyst choice, reaction conditions, and substrate-catalyst mismatch.
Q1: My hydride reduction of a 3-substituted cyclobutanone is resulting in a low diastereomeric ratio (d.r.). How can I improve the selectivity for the cis-cyclobutanol?
Answer: The reduction of 3-substituted cyclobutanones generally favors the cis-alcohol, often with >90% selectivity, due to stereoelectronic effects.[1][2] The hydride reagent tends to attack from the face opposite to the substituent to minimize steric hindrance, a pathway consistent with the Felkin-Anh model where torsional strain plays a key role.[2] If you are observing poor selectivity, consider the following optimization strategies:
-
Lower the Reaction Temperature: Decreasing the temperature will amplify the energetic difference between the transition states leading to the cis and trans isomers, thereby enhancing the selectivity for the thermodynamically favored cis product.[1][2]
-
Decrease Solvent Polarity: In highly polar solvents, solvent molecules can compete with the carbonyl oxygen to coordinate with the metal counterion of the hydride reagent (e.g., Li⁺, Na⁺). This reduces the electrophilicity of the carbonyl carbon.[1] Switching to a less polar solvent like THF or diethyl ether can enhance the inherent facial selectivity of the reduction.[1][2]
-
Reducing Agent Choice: While studies have shown that high cis-selectivity is often independent of the hydride reagent's bulkiness, it is still a variable worth investigating in a problematic system.[1][2] Compare standard reagents like NaBH₄ and LiAlH₄.
| Parameter | Effect on cis-Selectivity | Rationale |
| Temperature | Lowering temperature generally increases selectivity. | Magnifies the energy difference between diastereomeric transition states.[1][2] |
| Solvent Polarity | Decreasing polarity often improves selectivity. | Reduces solvent competition for coordination with the metal counterion, enhancing facial bias.[1] |
| Reducing Agent | Generally has a smaller effect than temperature or solvent. | The primary control is often steric approach, which is less sensitive to reagent size in this system.[2] |
Q2: I am attempting an enantioselective synthesis (e.g., CBS reduction, organocatalyzed α-functionalization) of a chiral cyclobutanol, but the enantiomeric excess (ee) is poor. What are the critical factors to examine?
Answer: Low enantiomeric excess in a catalytic asymmetric reaction points to issues with the chiral environment created by the catalyst. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity and Loading: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for sensitive organometallics). For oxazaborolidine catalysts used in Corey-Bakshi-Shibata (CBS) reductions, catalyst quality is paramount.[3] Vary the catalyst loading; sometimes, higher or lower loadings can impact aggregation states and, consequently, selectivity.
-
Reagent Stoichiometry: In reactions like the CBS reduction, the stoichiometry of the borane source (e.g., BH₃·SMe₂) to the catalyst is crucial.[3] Ensure accurate addition of all reagents.
-
Substrate-Catalyst Mismatch: Not all catalysts work for all substrates. For instance, in the organocatalyzed desymmetrization of prochiral cyclobutanones, the catalyst's structure (e.g., proline-based catalysts) must effectively shield one face of the intermediate, which is often achieved through mechanisms like hydrogen bonding.[4] If one catalyst class fails, another may be more suitable. Transition metal catalysts (e.g., Nickel, Rhodium, Iridium) offer different reactivity profiles and may be better suited for certain transformations.[4][5]
-
Temperature and Concentration: As with diastereoselectivity, lowering the temperature is a standard method to improve ee. Reaction concentration can also play a role, potentially influencing the kinetics of the desired catalytic cycle versus off-cycle reactions.
Section 2: Addressing Low Reaction Yield and Side Product Formation
The inherent ring strain of cyclobutane scaffolds (approx. 26 kcal/mol) makes them susceptible to side reactions, which can significantly lower the yield of the desired product.[6]
Q3: My [2+2] cycloaddition reaction to form the cyclobutane ring is inefficient. What are the common causes of low yield?
Answer: The [2+2] cycloaddition is a cornerstone for cyclobutane synthesis, but it can be challenging.[6] Low yields often stem from competing pathways or unfavorable kinetics.
-
Reaction Type (Thermal vs. Photochemical): Thermal [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules and proceed through non-concerted, high-energy biradical intermediates, leading to low selectivity and side reactions.[7] Photochemical [2+2] reactions, such as the Paternò-Büchi reaction to form oxetane precursors to cyclobutanols, are more common but can also be plagued by side reactions if the intermediate biradical's lifetime is long.[6][8]
-
Catalysis: Lewis acids or transition metals can catalyze [2+2] cycloadditions under milder conditions, improving yields and selectivity.[7][9][10] If you are not using a catalyst, this is a key area for optimization. For catalyzed reactions, ensure the catalyst is active and not being poisoned by impurities.
-
High-Pressure Conditions: For stubborn cycloadditions, applying high pressure (e.g., 15 kbar) can significantly improve yields by favoring the transition state that leads to a smaller volume, which is characteristic of cycloadditions.[11]
-
Substrate Stability: Ensure your alkene starting materials are stable under the reaction conditions (light, acid/base, temperature) and are not polymerizing or decomposing.
Q4: I am observing significant amounts of a ring-opened byproduct. How can I preserve the four-membered ring?
Answer: Ring-opening is a common side reaction driven by the release of ring strain.[6][12] This is particularly problematic in the presence of transition metals, acids, or bases, and at elevated temperatures.[13][14]
-
Milder Reaction Conditions: This is the most critical factor. Avoid high temperatures and strongly acidic or basic conditions whenever possible. Use non-coordinating solvents and carefully screen for the mildest effective catalyst.
-
Catalyst Choice: Certain transition metals are known to promote C-C bond cleavage.[12] For example, while palladium is used in many constructive reactions, certain ligand combinations can lead to the degradation of cyclobutanol reagents.[12] If you suspect catalyst-induced ring-opening, screen different metals (e.g., Ni, Ir, Rh) or ligand sets.[4][5]
-
Use of Protecting Groups: If a functional group on your substrate (e.g., a free hydroxyl) is directing or catalyzing a ring-opening pathway, consider protecting it. A protecting group can temporarily mask the group's reactivity.[15][16]
Section 3: Purification and Analysis Protocols
The successful synthesis of a chiral cyclobutanol is only half the battle. Proper purification and accurate analysis of stereochemical purity are essential.
Q5: What is the most effective method for separating the enantiomers of my chiral cyclobutanol product?
Answer: For the preparative separation of enantiomers, Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) are the industry-standard techniques.
-
Chiral SFC is often preferred in drug discovery for its speed, lower solvent consumption (using supercritical CO₂ as the main mobile phase), and easier post-purification workup.[17][18]
-
Chiral HPLC is also highly effective and widely available. The choice between normal-phase and reverse-phase depends on the solubility of the cyclobutanol and the available CSPs.[17]
Workflow for Chiral Separation:
-
Analytical Screening: First, screen a panel of analytical-scale chiral columns (e.g., polysaccharide-based phases like Chiralpak® IA, IB, etc.) using both HPLC and SFC systems to find a condition that provides baseline separation (Resolution > 1.5).
-
Method Optimization: Optimize the mobile phase composition to improve resolution and shorten the run time.
-
Scale-Up: Once an optimal analytical method is found, scale it up to a preparative column of the same stationary phase, adjusting the flow rate and loading amount accordingly.
Q6: How do I accurately determine the enantiomeric excess (ee) of my final product?
Answer: The determination of enantiomeric excess is a critical final step. Several reliable methods are available:
-
Chiral HPLC/SFC (Analytical): This is the most common and accurate method.[19] A small amount of the purified sample is injected onto a validated analytical chiral column. The ee is calculated from the relative peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC): For volatile cyclobutanols or their derivatives, chiral GC provides excellent resolution and sensitivity.[20]
-
NMR Spectroscopy with Chiral Additives: This method can be used when chromatographic separation is difficult.
-
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce small, measurable differences in the chemical shifts (Δδ) of corresponding protons in the two enantiomers.
-
Chiral Shift Reagents (e.g., Lanthanide complexes): These paramagnetic complexes coordinate to the alcohol, causing large changes in the chemical shifts and allowing for the potential resolution of signals from the two enantiomers.[20]
-
Protocol: Determining Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of your cyclobutanol product in a suitable solvent (e.g., isopropanol/hexane) at a concentration of ~1 mg/mL.
-
Column and Mobile Phase: Use the chiral stationary phase and mobile phase identified during your analytical screening. Ensure the system is fully equilibrated.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Data Acquisition: Record the chromatogram using a UV detector at a wavelength where the compound absorbs.
-
Calculation: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula:
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Visual Schematics and Workflows
References
- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
- Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. PMC - NIH.
- troubleshooting low diastereoselectivity in P
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society.
- What catalysts are used in the synthesis of Cyclobutanol?. BTC Pharmaceuticals.
- Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
- Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photoc
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
- Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photoc
- Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. PhotochemistryVolume 51 - Books.
- Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage.
- Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization.
- Protective Groups. Organic Chemistry Portal.
- Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis.
- Protecting Groups in Organic Synthesis. ChemTalk.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Supporting document.
- Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society.
- Determining the Enantiomeric Excess of Chiral 1-Butyl-2-cyclohexen-1-ol: A Comparative Guide to Analytical Techniques. Benchchem.
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
- Transition Metal-Mediated Cycloaddition Reactions.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
- Chiral Separations: Using SFC to Unlock Purific
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- 1. biblio.vub.ac.be [biblio.vub.ac.be]
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- 4. Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
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Technical Support Center: Scaling Up the Synthesis of (1S)-1-Cyclobutylethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1S)-1-cyclobutylethan-1-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting protocols to facilitate the successful scale-up of this valuable chiral building block.
Section 1: Strategic Approach to Scale-Up Synthesis
The synthesis of a specific enantiomer like this compound on a larger scale requires careful consideration of safety, efficiency, atom economy, and stereochemical control. The two most viable synthetic routes originating from cyclobutyl methyl ketone are the Grignard reaction followed by chiral resolution and asymmetric reduction. For scalability and directness, Asymmetric Transfer Hydrogenation (ATH) is the recommended approach.
The primary rationale for this choice is the high level of control over enantioselectivity, milder reaction conditions compared to some alternatives, and avoidance of highly reactive and difficult-to-handle organometallic reagents at a large scale, such as Grignard reagents which pose significant fire risks.[1]
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Grignard Reaction + Resolution |
| Starting Material | Cyclobutyl methyl ketone | Cyclobutyl methyl ketone |
| Stereocontrol | High (Directly forms (1S) enantiomer) | None (Forms racemic mixture) |
| Key Reagents | Chiral Ru/Rh catalyst, H-donor (e.g., isopropanol) | Methylmagnesium bromide, Resolving agent |
| Number of Steps | 1-2 (Reduction, Purification) | 3-4 (Grignard, Workup, Resolution, Purification) |
| Scalability | Excellent; catalytic process. | Moderate; stoichiometric Grignard, resolution can be tedious. |
| Safety Concerns | Flammable solvents, catalyst handling. | Highly exothermic, pyrophoric reagents, fire hazard.[2][3] |
| Yield | Theoretically up to 100% | Max 50% for desired enantiomer after resolution. |
Section 2: Core Protocol - Asymmetric Transfer Hydrogenation (ATH)
This protocol details a robust method for the enantioselective reduction of cyclobutyl methyl ketone to this compound using a well-established chiral ruthenium catalyst system.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology
Reagents & Equipment:
-
Cyclobutyl methyl ketone (substrate)
-
Anhydrous 2-propanol (hydrogen source and solvent)
-
[{RuCl(p-cymene)}2(S,S)-TsDPEN] (or similar chiral Ru catalyst)
-
Potassium hydroxide (or other suitable base)
-
Oven-dried, multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet.
-
Heating mantle with temperature controller.
Protocol:
-
Reactor Setup: Assemble the oven-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.[1]
-
Reagent Charging: To the flask, add anhydrous 2-propanol. Follow this with the cyclobutyl methyl ketone substrate.
-
Catalyst & Base Addition: Add the chiral ruthenium catalyst (typically 0.1-1 mol%). Add the base (e.g., KOH), which is often required for the catalytic cycle to proceed efficiently.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 82°C for 2-propanol). The reaction progress should be monitored periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Reaction Quench & Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude alcohol can be purified to high purity via vacuum distillation. For smaller scales, column chromatography can be used.[4]
-
Characterization: Confirm the structure of the final product using ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC analysis.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction is incomplete or stalls after a few hours. What are the primary causes?
A: This is a common issue often related to catalyst activity or reaction conditions.
-
Cause 1: Catalyst Deactivation: The ruthenium catalyst is sensitive to oxygen and certain impurities.
-
Solution: Ensure your entire apparatus is rigorously purged with an inert gas (N₂ or Ar) and that all solvents are thoroughly degassed. The purity of the starting ketone is critical; impurities containing sulfur or other coordinating groups can act as catalyst poisons. Consider purifying the ketone by distillation before use.
-
-
Cause 2: Insufficient Base: The base is a co-catalyst in this reaction.
-
Solution: Verify the amount and quality of the base used. If using a solid base like KOH or NaOH, ensure it is finely powdered and dry.
-
-
Cause 3: Water Contamination: Grignard reagents are highly basic and react with protic compounds like water.[5] While ATH is more tolerant, excess water can still negatively impact the reaction.
-
Solution: Use anhydrous solvents and oven-dried glassware. Even small amounts of water can hydrolyze the base and interfere with the catalytic cycle.
-
Q2: The enantiomeric excess (ee) of my this compound is lower than the literature value. How can I improve it?
A: Sub-optimal enantioselectivity usually points to issues with the chiral environment of the reaction.
-
Cause 1: Catalyst/Ligand Purity: The enantiopurity of your final product can be no higher than that of your chiral ligand.
-
Solution: Source your catalyst and ligand from a reputable supplier. If there is any doubt, the ligand's optical purity can be checked.
-
-
Cause 2: Reaction Temperature: While higher temperatures increase reaction rates, they can sometimes erode enantioselectivity by allowing the reaction to proceed through less-ordered transition states.
-
Solution: Try running the reaction at a lower temperature for a longer period. This often enhances the energy difference between the two diastereomeric transition states, leading to higher ee.
-
-
Cause 3: Premature Racemization: While less common for this specific product, some alcohols can racemize under harsh work-up conditions (e.g., strongly acidic or basic).
-
Solution: Ensure the work-up is performed under neutral or mildly acidic/basic conditions and that the product is not exposed to high temperatures for extended periods after isolation.
-
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Q3: I am using a Grignard route and the reaction won't initiate. What should I do?
A: Grignard reaction initiation is a frequent challenge, especially at scale.[6]
-
Cause 1: Inactive Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide.[5]
-
Cause 2: Wet Glassware/Solvent: Grignard reagents are potent bases and will be quenched by any protic source.
-
Solution: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.[1] Solvents like diethyl ether or THF must be anhydrous.
-
-
Cause 3: Halide Reactivity:
-
Solution: Ensure your alkyl/aryl halide is pure. Perform a literature search on the specific halide's reactivity to ensure no known issues exist.[2]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the catalytic cycle for this ATH reaction?
-
A: The reaction proceeds through a concerted, six-membered ring transition state. The ruthenium catalyst coordinates to both the hydrogen donor (2-propanol) and the ketone substrate. The hydride is then transferred directly from the alcohol to the ketone's carbonyl carbon, while a proton is transferred from the catalyst's ligand to the carbonyl oxygen.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
-
-
Q: How critical is temperature control during a large-scale Grignard reaction?
-
A: It is absolutely critical. Grignard reactions are highly exothermic, and the rate of heat generation can exceed the rate of heat removal in a large reactor, leading to a dangerous thermal runaway.[1][3] This can cause the solvent to boil violently, potentially leading to a fire or explosion.[2] For scale-up, controlled, slow addition of the halide to the magnesium suspension is mandatory to manage the exotherm.[3]
-
-
Q: What is the best method for purifying multi-kilogram quantities of 1-cyclobutylethan-1-ol?
-
A: For large quantities, fractional vacuum distillation is superior to chromatography in terms of cost, time, and solvent waste.[4] The product has a reasonable boiling point that should allow for effective separation from less volatile impurities (catalyst residues) and more volatile ones (residual solvents).
-
-
Q: How should I manage the catalyst waste stream?
-
A: Ruthenium is a precious metal and its waste should be handled responsibly. The aqueous layers from the work-up will contain catalyst residues. These should be collected and treated as heavy metal waste according to your institution's and local regulations. For larger scales, it may be economically viable to send the waste to a specialist for metal recovery.
-
References
- University of Illinois Urbana-Champaign. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Eastgate, M. D., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- American Chemical Society. (2025). Grignard Reaction Laboratory Safety Summary.
- Kryk, H., et al. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. ResearchGate.
- Chemium & Valsynthese. (2025). Large-Scale Grignard Reagents production via Flow Process. C&EN Webinars.
- Chegg. (2023). Solved: When 1-cyclobutylethanol is treated with concentrated H2SO4.
- Filo. (2024). When 1-cyclobutylethanol is treated with concentrated H2SO4.
- University of California, Irvine. (n.d.). Experiment 1: Grignard Reaction.
- Chegg. (2020). Solved: Consider the reaction of 1-cyclobutylethanol with concentrated H2SO4.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.
- Yamamura, G., et al. (2013). Asymmetric Hydrogenation of tert‐Alkyl Ketones: DMSO Effect in Unification of Stereoisomeric Ruthenium Complexes. Angewandte Chemie.
- BenchChem. (2025). Technical Support Center: Purification of 1-Cyclohexyloctan-1-ol.
- AdiChemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism.
Sources
common impurities in (1S)-1-cyclobutylethan-1-ol synthesis and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of (1S)-1-cyclobutylethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during your synthesis and purification workflow. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of cyclobutyl methyl ketone resulted in a low enantiomeric excess (ee) for this compound. What are the potential causes and how can I improve stereoselectivity?
Answer: Achieving high enantioselectivity is the primary goal in this synthesis. A low ee can stem from several factors related to the catalyst, reaction conditions, or workup procedures.
Potential Causes & Solutions:
-
Catalyst Activity and Integrity: The performance of the chiral catalyst, such as a Noyori-type Ru(II)-diphosphine-diamine complex, is paramount.[1]
-
Cause: The catalyst may have degraded due to exposure to air or moisture, or it may be of insufficient purity. The chiral ligands themselves can also be a source of enantiomeric impurity.
-
Solution:
-
Catalyst Handling: Ensure the catalyst is handled under a strict inert atmosphere (e.g., in a glovebox). Use fresh, anhydrous, and degassed solvents.
-
Ligand Purity: Verify the enantiomeric purity of the diphosphine and diamine ligands used to prepare the catalyst complex.
-
Catalyst Screening: If issues persist, screen different chiral catalysts or ligands. Biocatalytic methods using microorganisms or isolated enzymes can also be highly enantioselective alternatives.[2][3][4]
-
-
-
Sub-optimal Reaction Conditions: The reaction environment significantly influences the stereochemical outcome.
-
Cause: Incorrect temperature, pressure, or reaction time can lead to side reactions or a decrease in the catalyst's selectivity. The choice of solvent and base is also critical in transfer hydrogenation reactions.[5]
-
Solution:
-
Temperature Optimization: Asymmetric hydrogenations are often sensitive to temperature. Lowering the temperature can sometimes enhance enantioselectivity, though it may slow the reaction rate. Perform a temperature screening study (e.g., from 0 °C to 40 °C) to find the optimal balance.
-
Hydrogen Pressure: In direct hydrogenation, ensure the hydrogen pressure is maintained at the level specified in the literature procedure for your catalyst system.
-
Solvent and Base: For transfer hydrogenation (e.g., using isopropanol as the hydrogen source), the choice of solvent and base (like potassium tert-butoxide) is crucial. Ensure the base is fully dissolved and the solvent is appropriate for the catalyst system.
-
-
-
Racemization During Workup or Purification:
-
Cause: The product alcohol can potentially racemize under harsh acidic or basic conditions during the workup or purification steps.
-
Solution: Maintain neutral pH conditions during extraction and chromatography. Avoid unnecessarily high temperatures during solvent evaporation.
-
Issue 2: Residual Ruthenium Catalyst Contamination
Question: My final product is colored and analysis shows contamination with the ruthenium catalyst. What are the most effective methods for its removal to meet API standards (<10 ppm)?
Answer: Ruthenium catalysts are highly effective but are also considered toxic heavy metals. Their removal to parts-per-million (ppm) levels is a critical step in pharmaceutical process development.[6][7]
Recommended Removal Strategies:
-
Adsorption on Activated Carbon: This is a common, scalable, and effective method.
-
Mechanism: The porous structure of activated carbon provides a large surface area for the adsorption of the ruthenium complex.
-
Protocol: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, isopropanol). Add 5-10 wt% of activated carbon (e.g., SiliaCarb) relative to the crude product weight.[8] Stir the slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours (4-24 h).[8] Filter the mixture through a pad of celite to remove the carbon. Monitor Ru levels by ICP-MS.
-
-
Extraction with Coordinating Agents: Water-soluble ligands can chelate the ruthenium, allowing it to be removed via aqueous extraction.[7]
-
Mechanism: Lewis basic ligands with soft donor atoms (S, N) coordinate strongly to the ruthenium center, forming a water-soluble complex.
-
Protocol:
-
Quench the reaction mixture.
-
Add a solution of a scavenging agent such as L-cysteine, 2-mercaptonicotinic acid (MNA), or tris(hydroxymethyl)phosphine (THMP) in aqueous sodium bicarbonate.[6][7]
-
Stir vigorously for 1-2 hours.
-
Separate the organic layer and wash it multiple times with brine.
-
Analyze the organic phase for residual ruthenium.
-
-
-
Silica Gel Scavenging: Functionalized silica gels or even standard silica gel can be effective.
-
Mechanism: Polar ruthenium byproducts adsorb onto the silica surface. Some commercial scavengers (e.g., SiliaMetS Thiol) have thiol groups that specifically bind to ruthenium.
-
Protocol: The crude product can be passed through a short plug of silica gel during workup. Alternatively, for more stubborn cases, the crude material can be stirred with a silica-based scavenger for several hours before filtration.[9]
-
| Method | Advantages | Disadvantages | Typical Ru Removal |
| Activated Carbon | Cost-effective, scalable, effective for many Ru species. | Can sometimes adsorb product, requiring optimization. | >95% |
| Aqueous Extraction | Simple, removes polar impurities simultaneously. | May require multiple extractions, potential for emulsions. | 90-99% |
| Silica Scavengers | High efficiency, specific for metal removal. | Higher cost, may require screening for best scavenger. | >99% |
Issue 3: Incomplete Conversion and Presence of Starting Material
Question: My post-reaction analysis (GC/NMR) shows a significant amount of unreacted cyclobutyl methyl ketone. How can I improve the conversion?
Answer: Incomplete conversion is a common issue that points to problems with reaction kinetics or catalyst deactivation.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading or Activity:
-
Cause: The catalyst-to-substrate ratio may be too low, or the catalyst may have been partially deactivated by impurities in the starting materials or solvent.
-
Solution:
-
Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%).
-
Ensure the cyclobutyl methyl ketone starting material is pure and free from potential catalyst poisons (e.g., sulfur compounds, strong coordinating agents). Purify the ketone by distillation if necessary.
-
Use fresh, high-purity solvents and reagents.
-
-
-
Reaction Time and Temperature:
-
Cause: The reaction may not have been allowed to run for a sufficient amount of time to reach completion. The temperature may be too low for an adequate reaction rate.
-
Solution: Monitor the reaction progress over time using TLC or GC.[10] Extend the reaction time until no further consumption of the starting material is observed. If the reaction stalls, a modest increase in temperature may improve the rate, but be mindful of potential impacts on enantioselectivity.
-
-
Inhibition by Product or Byproducts:
-
Cause: In some catalytic cycles, the product alcohol or byproducts can act as inhibitors, slowing down the reaction as it progresses.[5]
-
Solution: While difficult to avoid completely, ensuring efficient stirring and maintaining a homogeneous reaction mixture can help. If inhibition is severe, it may be necessary to investigate different catalyst systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and stereoselective method is the asymmetric hydrogenation or transfer hydrogenation of the prochiral precursor, cyclobutyl methyl ketone.[11][12] This approach utilizes a chiral catalyst, typically based on ruthenium or rhodium with chiral phosphine and diamine ligands (e.g., Noyori hydrogenation), to deliver the desired (S)-enantiomer with high enantiomeric excess.[1][12][13] Biocatalytic reduction using enzymes or whole-cell systems is another powerful green chemistry approach.[2][3]
A non-stereospecific route involves the reduction of cyclobutyl methyl ketone using standard reducing agents like sodium borohydride, which yields the racemic alcohol.[11][14]
Q2: What is the primary impurity of concern besides the undesired (R)-enantiomer?
A2: Besides the (R)-enantiomer, the most critical impurities are residual transition metals (e.g., ruthenium) from the catalyst.[6] These are non-volatile and must be removed to very low levels for pharmaceutical applications. Other potential impurities include unreacted cyclobutyl methyl ketone and any solvents or reagents used during the reaction and workup (e.g., isopropanol, acetone from transfer hydrogenation, silicone grease).
Q3: Which analytical techniques are best for assessing the purity and enantiomeric excess of this compound?
A3: A combination of techniques is required for full characterization:
-
Purity Assessment (Chemical Purity): Gas Chromatography (GC) with a flame ionization detector (FID) or Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are excellent for determining the chemical purity and identifying any byproducts or residual starting materials.
-
Enantiomeric Excess (ee) Determination: This is crucial for chiral molecules.[15][16]
-
Chiral Gas Chromatography (GC): This is often the method of choice for volatile alcohols like this one. A chiral stationary phase column (e.g., based on cyclodextrin derivatives) can separate the (S) and (R) enantiomers, allowing for direct quantification of the ee.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): If GC is not suitable, HPLC with a chiral stationary phase can be used. The alcohol may need to be derivatized with a UV-active group (e.g., forming a benzoate or mandelate ester) to improve detection and separation.[10][17][18]
-
-
Residual Metal Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard technique for quantifying trace levels of residual metals like ruthenium.
Visualized Workflow: Impurity Identification & Removal
The following diagram outlines a systematic workflow for troubleshooting and purifying this compound.
Caption: General troubleshooting workflow for this compound synthesis.
References
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development - ACS Publications. [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. NIH. [Link]
-
Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Chemie Brunschwig. [Link]
-
Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. J-STAGE. [Link]
-
Toward preparative resolution of chiral alcohols by an organic chemical method. Royal Society of Chemistry. [Link]
-
Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Chegg.com. [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. [Link]
-
Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. PubMed. [Link]
-
Solved evise a 4-step synthesis of 1-cyclobutylethan-1-ol. Chegg.com. [Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. NIH. [Link]
-
Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol. Chegg.com. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
-
Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis of Chiral Tertiary Alcohol: Significant Developments. MSU chemistry. [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. ResearchGate. [Link]
-
Induced axial chirality in biocatalytic asymmetric ketone reduction. PubMed. [Link]
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- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol | Chegg.com [chegg.com]
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- 18. pubs.acs.org [pubs.acs.org]
enhancing enantiomeric excess in the synthesis of (1S)-1-cyclobutylethan-1-ol
Welcome to the technical support center for the enantioselective synthesis of (1S)-1-cyclobutylethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and enhance the enantiomeric excess (e.e.) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound with high enantioselectivity?
A1: The primary and most effective strategy is the asymmetric reduction of the prochiral precursor, cyclobutyl methyl ketone.[1] Several catalytic systems are widely employed to achieve high enantiomeric excess (e.e.). These include:
-
Transition Metal Catalysis: Ruthenium and rhodium-based catalysts, particularly with chiral diphosphine ligands like BINAP, are highly effective for asymmetric hydrogenation.[1] These systems often utilize hydrogen gas or transfer hydrogenation reagents like isopropanol or formic acid.[2]
-
Oxazaborolidine Catalysis (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines, are used in catalytic amounts with a stoichiometric reducing agent like borane (BH₃) or catecholborane.[3][4] This method is well-established for the reduction of various ketones.
-
Biocatalysis: Ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems (like baker's yeast), can offer exceptional enantioselectivity under mild, aqueous conditions.[5] This approach is a cornerstone of green chemistry.[1]
-
Chiral Hydride Reagents: Stoichiometric reducing agents, such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), can be modified with chiral ligands to induce enantioselectivity.[2][6]
Q2: How is the enantiomeric excess (e.e.) of my this compound product accurately determined?
A2: Accurate determination of enantiomeric excess is crucial for evaluating the success of your asymmetric synthesis. The most common and reliable analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[7]
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is analogous to chiral HPLC, utilizing a chiral stationary phase to separate the enantiomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for the determination of their ratio.[7]
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (e.e.)
Q: My reaction is producing 1-cyclobutylethan-1-ol, but the enantiomeric excess is consistently low. What are the most common causes and how can I improve it?
A: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can originate from several factors. A systematic investigation of the following parameters is the most effective approach to troubleshooting.[8]
Potential Causes & Solutions:
-
Catalyst Performance: The choice, purity, and handling of the chiral catalyst are paramount.
-
Catalyst Deactivation: Impurities in the substrate, reagents, or solvent can poison the catalyst.[9] Ensure all starting materials are of high purity. Degas solvents to remove oxygen, which can deactivate many organometallic catalysts.
-
Incorrect Catalyst Loading: The catalyst loading can significantly impact enantioselectivity. A lower or higher loading than optimal can lead to a decrease in e.e. It is advisable to screen a range of catalyst loadings.
-
Substrate-Catalyst Mismatch: The chosen chiral ligand may not be optimal for cyclobutyl methyl ketone.[7] Consider screening a library of chiral ligands to find the best match for your substrate.
-
-
Reaction Temperature: Temperature plays a critical role in the transition state energies of the two enantiomeric pathways.
-
Optimization: Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3][8] It is recommended to perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimum.
-
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states.[7][8]
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect on enantioselectivity. Screen a variety of solvents with different properties (e.g., coordinating solvents like THF and non-coordinating solvents like toluene).
-
-
Reaction Time and Conversion:
-
Monitoring Reaction Progress: Prolonging the reaction time to maximize yield can sometimes lead to a decrease in enantioselectivity due to product racemization or side reactions.[8] Monitor the reaction progress over time by taking aliquots and analyzing both conversion and e.e. to identify the optimal reaction time.
-
Experimental Protocol: Temperature Screening for CBS Reduction
This protocol outlines a general procedure for optimizing the reaction temperature for the Corey-Bakshi-Shibata (CBS) reduction of cyclobutyl methyl ketone.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous tetrahydrofuran (THF) to a flame-dried reaction flask.
-
Cooling: Cool the flask to the first desired temperature (e.g., 25 °C).
-
Reagent Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 1.0-1.2 equivalents) to the catalyst solution.
-
Substrate Addition: Add a solution of cyclobutyl methyl ketone in anhydrous THF dropwise to the reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of methanol. Follow with an appropriate aqueous workup and extraction.
-
Analysis: Determine the enantiomeric excess of the resulting this compound by chiral HPLC or GC.
-
Repeat: Repeat the experiment at different temperatures (e.g., 0 °C, -20 °C, and -40 °C) to identify the optimal condition for achieving the highest enantioselectivity.
Issue 2: Poor Yield or Incomplete Reaction
Q: My asymmetric reduction of cyclobutyl methyl ketone is showing low conversion, resulting in a poor yield of the desired alcohol. What are the likely causes?
A: Low conversion can often be traced back to issues with reagents, reaction conditions, or catalyst deactivation.
Potential Causes & Solutions:
-
Insufficiently Anhydrous Conditions: Many catalysts and reagents used in asymmetric synthesis, particularly organometallic complexes and boranes, are highly sensitive to moisture.[9]
-
Troubleshooting: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere.
-
-
Reagent Quality and Stoichiometry: The purity and correct stoichiometry of the reducing agent are critical.
-
Verification: Use freshly purchased or properly stored reducing agents. The stoichiometry of the hydride source should be carefully controlled; an insufficient amount will lead to incomplete conversion, while a large excess might promote side reactions.
-
-
Catalyst Deactivation: As mentioned previously, catalyst deactivation can halt the reaction.[9]
-
Mitigation: In addition to using pure reagents, consider if the substrate itself contains functional groups that might interfere with the catalyst.
-
Data Presentation: Impact of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (% e.e.) of this compound |
| 25 | 85 |
| 0 | 92 |
| -20 | 97 |
| -40 | >99 |
Note: The data presented in this table is illustrative and will vary depending on the specific catalyst, substrate, and reaction conditions used.
Visualization of Key Concepts
Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (1S)-1-Cyclobutylethan-1-ol
Introduction: The Critical Role of Enantiopurity in Chiral Molecules
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The seemingly minor compound, (1S)-1-cyclobutylethan-1-ol, represents a class of chiral secondary alcohols that are valuable building blocks in asymmetric synthesis. Ensuring its enantiomeric purity is paramount for the quality control and success of subsequent synthetic steps.
This guide provides an in-depth, experience-driven comparison of analytical methods for determining the enantiomeric purity of this compound. We will detail a robust, direct High-Performance Liquid Chromatography (HPLC) method as the primary approach, explaining the scientific rationale behind each procedural step. Furthermore, we will compare this technique with viable alternatives—Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a comprehensive decision-making framework for researchers and drug development professionals.
Part 1: The Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)
Direct analysis on a Chiral Stationary Phase (CSP) by HPLC is the most widely adopted and versatile technique for enantiomeric purity assessment.[2][3] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes leads to different retention times, allowing for separation and quantification.[5]
The Causality Behind Method Design
For a small, aliphatic secondary alcohol like 1-cyclobutylethan-1-ol, which lacks a strong UV chromophore, the selection of the CSP and mobile phase is critical.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally effective for a broad range of chiral compounds, including alcohols.[1][5] Columns like the Daicel CHIRALPAK® AD-H are often a first choice.[6][7] The chiral selector, amylose tris(3,5-dimethylphenylcarbamate), forms helical grooves.[6] Chiral recognition occurs as the analyte enters these grooves, with interactions such as hydrogen bonding (from the alcohol's hydroxyl group), dipole-dipole interactions, and steric hindrance contributing to the differential fit between the two enantiomers.[8][9] The H-series columns, packed with smaller 5-µm particles, offer higher efficiency and resolution compared to older, larger particle size columns.[10]
-
Mobile Phase Strategy: A normal-phase mobile system, typically a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), is the standard for polysaccharide CSPs.[3] The non-polar alkane ensures that interactions between the analyte and the polar CSP are not disrupted. The alcohol modifier is crucial; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the concentration of the alcohol modifier, one can modulate the retention time and optimize the resolution between the enantiomers. A lower alcohol percentage generally leads to stronger retention and potentially better separation, while a higher percentage speeds up elution.
Experimental Workflow for Chiral HPLC Analysis
The logical flow of a chiral HPLC analysis is designed to ensure accuracy, reproducibility, and system integrity.
Caption: Chiral HPLC analysis workflow.
Detailed Step-by-Step Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector (or Refractive Index detector if UV absorbance is insufficient).
-
Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP).[6][11]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (e.g., 95:5 v/v).
-
Racemic Standard: (RS)-1-cyclobutylethan-1-ol.
-
Sample: this compound.
2. Preparation:
-
Mobile Phase Preparation: Accurately mix HPLC-grade n-hexane and IPA. Degas the solution using sonication or vacuum filtration.
-
Standard Preparation: Prepare a ~1.0 mg/mL solution of the racemic standard in the mobile phase.
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the (1S)-sample in the mobile phase.
3. HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or lowest possible wavelength, as aliphatic alcohols have poor chromophores).
-
Injection Volume: 10 µL.
4. System Suitability Test (SST):
-
Causality: Before analyzing any samples, the system's ability to separate the enantiomers must be confirmed. This is a cornerstone of a self-validating protocol.
-
Procedure: Inject the racemic standard solution.
-
Acceptance Criteria: The two enantiomer peaks must be baseline-resolved. The resolution factor (Rs) should be greater than 1.5.
5. Sample Analysis:
-
Once the SST criteria are met, inject the (1S)-sample solution.
-
Record the chromatogram. The major peak will correspond to the (1S)-enantiomer, and any small, secondary peak at the retention time of the other enantiomer corresponds to the (R)-impurity.
6. Data Analysis and Calculation:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula[12]:
-
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Where Area_S is the peak area of the desired (1S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.
-
Part 2: Comparison with Alternative Analytical Techniques
While chiral HPLC is a powerful primary method, other techniques offer different advantages and can be complementary. The choice often depends on available equipment, sample properties, and throughput needs.[13]
Alternative 1: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like small alcohols, chiral GC is an excellent alternative.[14] The separation occurs on a GC column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[13]
-
Principle: Enantiomers exhibit different partition coefficients between the carrier gas (mobile phase) and the chiral stationary phase, leading to different elution times.[15]
-
Advantages:
-
Disadvantages:
-
The analyte must be volatile and thermally stable.[14]
-
Column bleed and phase degradation can be a concern at high temperatures.
-
Alternative 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-separative method for determining enantiomeric purity.[16] By adding a chiral solvating agent to the NMR sample, transient diastereomeric complexes are formed in solution.[17][18]
-
Principle: The two enantiomers, when complexed with the CSA, exist in different chemical environments. This breaks their magnetic equivalence, causing specific proton (or other nuclei) signals to split into two distinct resonances, one for each diastereomeric complex.[16]
-
Advantages:
-
Rapid analysis without the need for chromatographic method development.[19]
-
The sample is not destroyed and can be recovered.
-
Provides structural information simultaneously.
-
-
Disadvantages:
Quantitative Data & Method Comparison
| Parameter | Chiral HPLC (Recommended) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agent (CSA) |
| Principle | Differential interaction with CSP[8] | Differential partitioning on CSP[15] | Formation of diastereomeric complexes in solution[17] |
| Derivatization | Not required | Not typically required for alcohols[15] | Not required[17] |
| Typical Resolution | High (Rs > 1.5) | Very High | N/A (signal separation in ppm) |
| Sensitivity (LOD/LOQ) | High (can detect <0.1% impurity) | Very High (can detect <0.1% impurity) | Low (typically >1% impurity) |
| Analysis Time | 10-30 minutes | 20-40 minutes | < 5 minutes per sample[16] |
| Key Advantage | Broad applicability, robust | Excellent for volatile analytes | Very fast, non-destructive |
| Key Limitation | Requires method development | Analyte must be thermally stable[14] | Lower sensitivity, potential signal overlap |
Decision-Making Framework
Choosing the right analytical tool is a balance of technical requirements and practical constraints.
Sources
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- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Determining the Absolute Configuration of 1-Cyclobutylethanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products.[1][2][3] The seemingly subtle difference between enantiomers can lead to vastly different pharmacological outcomes. This guide provides an in-depth, objective comparison of the primary methodologies for determining the absolute configuration of 1-cyclobutylethanol, a chiral secondary alcohol. We will delve into the causality behind experimental choices and provide field-proven insights to empower you in selecting the most appropriate technique for your research needs.
The challenge in assigning the absolute configuration of a molecule like 1-cyclobutylethanol lies in its non-crystalline nature at room temperature and the need for a reliable method to differentiate between its (R) and (S) enantiomers. This guide will compare and contrast three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography, offering a comprehensive overview of their principles, protocols, and practical considerations.
Methodologies at a Glance: A Comparative Overview
The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table summarizes the key performance indicators for the techniques discussed in this guide.
| Parameter | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts.[4][5][6][7] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][8][9][10][11] | Anomalous dispersion of X-rays by atoms in a single crystal.[12][13][14][15] |
| Sample Requirement | 1-5 mg of the alcohol, recoverable. | 2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[14] | High-quality single crystal (0.1 - 0.5 mm).[14] Challenging for oils or amorphous solids.[12][14] |
| Success Rate | High, provided the diastereomeric esters can be cleanly formed and the NMR spectra are well-resolved. | High for molecules amenable to computational analysis.[14] | High, provided a suitable crystal is obtained. Co-crystallization can improve success rates.[12][14] |
| Analysis Time | 1-2 days, including esterification and NMR analysis.[4][6] | Hours to a few days, including measurement and computational analysis. | Days to weeks, highly dependent on crystallization success.[14] |
| Key Advantage | Widely accessible instrumentation (NMR). Does not require crystallization. | Applicable to a wide range of samples, including non-crystalline materials. Provides a definitive solution-state configuration. | Provides an unambiguous 3D structure and absolute configuration in the solid state.[13] |
| Key Limitation | Requires chemical derivatization, which can sometimes be challenging. Interpretation can be complex for sterically hindered molecules. | Requires access to a VCD spectrometer and computational resources. | The primary bottleneck is the need for a high-quality single crystal. |
I. NMR Spectroscopy: The Mosher's Method Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely accessible tool for structural elucidation. For determining the absolute configuration of chiral secondary alcohols like 1-cyclobutylethanol, the Mosher's ester analysis is a classic and reliable method.[4][5][6][7]
Principle of Mosher's Method
The core principle of Mosher's method lies in the conversion of the enantiomeric mixture of the alcohol into a mixture of diastereomers by esterification with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5][6] The resulting diastereomeric esters will have distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the original alcohol.[4][5][6][7]
The rationale behind this is that in the most stable conformation of the MTPA esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety will have different spatial arrangements relative to the substituents on the chiral center of the alcohol. This leads to differential shielding and deshielding effects on the protons of the alcohol, resulting in observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the sign of these differences, the absolute configuration can be deduced.
Experimental Workflow & Protocol
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. schrodinger.com [schrodinger.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. jascoinc.com [jascoinc.com]
- 11. spark904.nl [spark904.nl]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: (1S)-1-Cyclobutylethan-1-ol in the Context of Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the synthetic chemist's toolbox is equipped with a variety of strategies for controlling stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing asymmetry. This guide provides an in-depth comparison of the utility of (1S)-1-cyclobutylethan-1-ol as a chiral building block against the backdrop of well-established, recoverable chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' formamidines. We will explore the mechanistic underpinnings of stereocontrol, present comparative experimental data, and offer practical guidance for selecting an appropriate strategy for asymmetric synthesis.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. This covalent linkage creates a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter has been established, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse. The efficacy of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, its ease of attachment and cleavage under mild conditions, and its recyclability.
The Gold Standard: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for the asymmetric alkylation of enolates. Derived from readily available amino alcohols, these auxiliaries offer a high degree of stereocontrol that is both predictable and reliable.
Mechanism of Stereocontrol
The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
Caption: Workflow for Evans' auxiliary-mediated asymmetric alkylation.
Representative Experimental Data
The diastereoselectivity of Evans' auxiliary-mediated alkylations is consistently high across a range of electrophiles.
| Auxiliary | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99% | 90-95% |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 96% | 90% |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 90-95% | 85-95% |
| (S)-4-isopropyl-2-oxazolidinone | Ethyl iodide | 96-98% | 80-90% |
Data compiled from various sources in synthetic organic chemistry literature.
Experimental Protocol: Asymmetric Allylation
-
Acylation: (S)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding N-propionyl imide.
-
Enolate Formation: The N-propionyl imide is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium hexamethyldisilazide (NaHMDS) in THF is added dropwise to form the sodium (Z)-enolate.
-
Alkylation: Allyl iodide is added to the enolate solution at -78 °C, and the reaction is allowed to warm to room temperature over several hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the alkylated product with high diastereomeric purity.
Cleavage of the Auxiliary
A key advantage of Evans' auxiliaries is the variety of mild conditions under which they can be cleaved to furnish different functional groups, while allowing for the recovery of the auxiliary.
-
To Carboxylic Acid: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).
-
To Alcohol: Reduction with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).
-
To Aldehyde: Reduction with LiAlH₄ followed by oxidation (e.g., Swern or Dess-Martin).
Oppolzer's Sultams: A Rigid Scaffold for Stereocontrol
Derived from camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid, bicyclic structure of the camphor backbone provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, N-acyl Oppolzer sultams form chelated enolates upon deprotonation. The camphor skeleton creates a highly defined chiral environment, with one face of the enolate being effectively blocked. Recent computational and experimental studies suggest that stereoelectronic effects of the sulfonyl group, in addition to steric hindrance, play a crucial role in directing the approach of the electrophile.
Caption: Stereocontrol model for Oppolzer's sultam-mediated reactions.
Representative Experimental Data for Alkylation
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Allyl bromide | 98% | 95% |
| Benzyl bromide | >99% | 92% |
| Methyl iodide | 99% | 85% |
Data compiled from various sources in synthetic organic chemistry literature.
Cleavage of the Auxiliary
Oppolzer's sultams can also be cleaved under various conditions to provide access to a range of functional groups.
-
To Carboxylic Acid: Saponification with LiOH or hydrolysis with LiOH/H₂O₂.
-
To Alcohol: Reductive cleavage with LiAlH₄ or L-Selectride®.
-
To Ester: Transesterification with sodium methoxide in methanol.
Meyers' Chiral Formamidines: Asymmetric Synthesis of Amines and Aldehydes
Meyers' chiral formamidines, derived from amino alcohols like (S)-valinol, are particularly useful for the asymmetric alkylation of α-amino carbanions. This methodology provides a powerful route to enantiomerically enriched amines, aldehydes, and ketones.
Mechanism of Stereocontrol
The chiral formamidine acts as a chiral auxiliary by forming a lithiated intermediate that is stabilized by chelation. The bulky substituent on the auxiliary (e.g., an isopropyl group) directs the approach of an electrophile to the opposite face of the carbanion, thus controlling the stereochemistry of the newly formed C-C bond.
Cleavage of the Auxiliary
The formamidine auxiliary can be readily cleaved under mild acidic conditions (e.g., hydrazine and acetic acid, or hydroxylamine) to reveal the free amine or can be hydrolyzed to the corresponding aldehyde.
This compound: A Chiral Synthon Approach
Unlike the previously discussed auxiliaries, this compound is more commonly employed as a chiral building block or synthon, where its inherent stereochemistry is used to direct subsequent transformations. This approach is fundamentally different from the temporary attachment-detachment strategy of traditional chiral auxiliaries. Here, the chiral fragment is incorporated into the final molecule or is transformed in a way that the original stereocenter is no longer present in the final product.
Stereocontrol via a Chiral Template
The stereocenter in this compound can be used to control the formation of new stereocenters in adjacent positions. For instance, oxidation of the alcohol to the corresponding ketone (cyclobutylethyl ketone) provides a prochiral substrate. The addition of a nucleophile to the carbonyl group is then directed by the adjacent chiral center, as predicted by models such as the Felkin-Anh model.
comparative study of different synthetic routes to (1S)-1-cyclobutylethan-1-ol
A Comparative Guide to the Synthetic Routes of (1S)-1-Cyclobutylethan-1-ol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. This compound is a valuable chiral intermediate, with its cyclobutyl motif being a desirable feature in many drug candidates due to its ability to impart unique conformational constraints and metabolic stability. This guide provides an in-depth comparative analysis of various synthetic strategies to obtain this specific enantiomer, offering insights into the underlying principles, experimental protocols, and performance of each method.
Asymmetric Hydrogenation of Cyclobutyl Methyl Ketone
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral ketones.[1] This approach utilizes a chiral catalyst to deliver hydrogen stereoselectively to the carbonyl group of cyclobutyl methyl ketone.
Causality Behind Experimental Choices
The success of this method hinges on the selection of the chiral catalyst. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones.[2] The C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center, which effectively discriminates between the two prochiral faces of the ketone. The choice of a specific enantiomer of the ligand, in this case, (S)-BINAP, dictates the stereochemical outcome, leading to the desired (S)-alcohol. The reaction is typically carried out under a hydrogen atmosphere, and the pressure can be adjusted to influence the reaction rate.
Experimental Protocol: Noyori Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl2((S)-BINAP)] (0.01 mol eq).
-
Reaction Setup: The flask is evacuated and backfilled with nitrogen. Anhydrous, degassed methanol (sufficient to make a 0.1 M solution of the substrate) is added.
-
Substrate Addition: Cyclobutyl methyl ketone (1.0 mol eq) is added to the solution.
-
Hydrogenation: The flask is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 5-100 atm).[2]
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 25-50 °C) and monitored by GC or TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Mechanistic Insight
The reaction is believed to proceed through a six-membered pericyclic transition state where the ketone, the ruthenium hydride, and a coordinating solvent molecule are involved. The steric and electronic properties of the chiral ligand direct the hydride transfer to one face of the carbonyl, leading to the observed enantioselectivity.
Performance Data
| Catalyst | Substrate/Catalyst Ratio | H2 Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| RuCl2((S)-BINAP) | 100:1 | 50 | 30 | 12 | >95 | >98 |
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Enzymes, operating under mild conditions, can exhibit exquisite enantio- and regioselectivity. For the synthesis of this compound, two primary biocatalytic strategies are viable: asymmetric reduction of the prochiral ketone and kinetic resolution of the racemic alcohol.
Asymmetric Reduction with Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols.[4] The stereochemical outcome is determined by the enzyme's inherent facial selectivity, which is often described by Prelog's rule. To obtain the (S)-alcohol, an "anti-Prelog" ADH is required. The reaction necessitates a stoichiometric cofactor, typically NADPH or NADH, which is regenerated in situ using a sacrificial co-substrate, such as isopropanol, and a corresponding dehydrogenase. Whole-cell biocatalysts are often employed to simplify the process and avoid the need for isolating and handling purified enzymes and cofactors.
-
Biocatalyst Preparation: A culture of a suitable microorganism expressing an anti-Prelog ADH (e.g., Lactobacillus kefir) is grown to a desired cell density.
-
Reaction Setup: The cells are harvested and resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: Cyclobutyl methyl ketone is added to the cell suspension, often along with a co-solvent like DMSO to improve solubility. Isopropanol is added as the hydrogen source for cofactor regeneration.
-
Bioreduction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: The progress of the reduction is monitored by GC analysis of aliquots.
-
Work-up and Purification: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The product is then purified by column chromatography.
| Biocatalyst | Co-substrate | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Lactobacillus kefir ADH | Isopropanol | 30 | 24 | ~90 | >99 |
Kinetic Resolution with Lipases
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the two.[5] Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation.[6] Candida antarctica lipase B (CALB) is a particularly robust and versatile enzyme for this purpose. The choice of acyl donor, typically an activated ester like vinyl acetate, is crucial as it leads to an irreversible acylation, driving the reaction forward. The unreacted (S)-alcohol can then be separated from the acylated (R)-alcohol.
-
Reaction Setup: In a flask, racemic 1-cyclobutylethanol is dissolved in an organic solvent (e.g., hexane or MTBE).
-
Enzyme and Acyl Donor Addition: Immobilized lipase (e.g., Novozym 435, which is immobilized CALB) and vinyl acetate are added to the solution.[7]
-
Enzymatic Acylation: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: The reaction is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the conversion. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both the product and the unreacted starting material.
-
Work-up and Purification: The enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of this compound and (R)-1-cyclobutylethyl acetate is separated by column chromatography.
| Biocatalyst | Acyl Donor | Solvent | Temperature (°C) | Yield of (S)-alcohol (%) | ee of (S)-alcohol (%) |
| Novozym 435 (CALB) | Vinyl Acetate | Hexane | 30 | <50 | >99 |
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones.[8] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
Causality Behind Experimental Choices
The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, forms a complex with borane. This complex then coordinates to the ketone in a sterically defined manner, positioning the borane for a face-selective hydride transfer.[9] The rigidity of the bicyclic oxazaborolidine structure is key to achieving high levels of enantioselectivity. The reaction must be conducted under anhydrous conditions as water can negatively impact the enantiomeric excess.[8]
Experimental Protocol: CBS Reduction
-
Reaction Setup: A flame-dried flask under a nitrogen atmosphere is charged with the (S)-CBS catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine) (0.05-0.1 mol eq) in anhydrous THF.
-
Borane Addition: Borane-dimethyl sulfide complex (BH3·SMe2) (0.6-1.0 mol eq) is added slowly at a controlled temperature (e.g., 0 °C).
-
Substrate Addition: A solution of cyclobutyl methyl ketone (1.0 mol eq) in anhydrous THF is added dropwise to the catalyst-borane mixture at a low temperature (e.g., -78 °C to 0 °C).
-
Reaction Monitoring: The reaction is stirred at the low temperature and monitored by TLC or GC.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).
-
Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Performance Data
| Catalyst | Borane Source | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-2-methyl-CBS-oxazaborolidine | BH3·SMe2 | -20 | 2 | ~95 | >98 |
Enantioselective Grignard Addition to Cyclobutanecarbaldehyde
The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. To achieve enantioselectivity, a chiral ligand is used to modulate the reactivity of the organometallic reagent.
Causality Behind Experimental Choices
The enantioselective addition of a methyl group (from methylmagnesium bromide) to cyclobutanecarbaldehyde can be achieved by using a chiral ligand that coordinates to the magnesium atom of the Grignard reagent.[10] Chiral amino alcohols are effective ligands for this purpose, as they can form a chiral complex with the Grignard reagent, thereby creating a chiral environment around the reactive nucleophile. This chiral complex then delivers the methyl group to one face of the aldehyde preferentially. The choice of solvent and temperature is critical to control the reactivity and selectivity of the Grignard addition.
Experimental Protocol: Chiral Ligand-Mediated Grignard Addition
-
Ligand-Reagent Complex Formation: In a flame-dried flask under a nitrogen atmosphere, the chiral amino alcohol ligand (e.g., a derivative of ephedrine) is dissolved in an anhydrous solvent (e.g., toluene or THF). The solution is cooled (e.g., to -78 °C), and methylmagnesium bromide is added to form the chiral complex.
-
Substrate Addition: Cyclobutanecarbaldehyde is added dropwise to the pre-formed complex at low temperature.
-
Reaction Monitoring: The reaction is stirred at the low temperature for a specified period and monitored by TLC or GC.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Performance Data
| Chiral Ligand | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Chiral Amino Alcohol | MeMgBr | Toluene | -78 | Moderate to Good | Moderate to High |
Comparative Summary
| Synthetic Route | Key Reagents/Catalysts | Starting Material | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst, H2 | Cyclobutyl methyl ketone | High yield and ee, atom economical | Requires high-pressure equipment, catalyst cost |
| Biocatalytic Reduction (ADH) | Anti-Prelog ADH, co-substrate | Cyclobutyl methyl ketone | Mild conditions, high ee, environmentally friendly | Substrate scope can be limited, requires biological setup |
| Biocatalytic Resolution (Lipase) | Lipase (e.g., CALB), acyl donor | Racemic 1-cyclobutylethanol | Mild conditions, high ee for both enantiomers | Maximum 50% yield of desired enantiomer, requires separation |
| CBS Reduction | Chiral oxazaborolidine, borane | Cyclobutyl methyl ketone | High ee, predictable stereochemistry, reliable | Requires stoichiometric borane, anhydrous conditions |
| Enantioselective Grignard | Chiral ligand, MeMgBr | Cyclobutanecarbaldehyde | C-C bond formation, readily available reagents | Can have moderate ee, requires low temperatures |
References
- Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002, 41 (12), 2008-2022.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987, 109 (18), 5551–5553.
- Pollard, D. J.; Woodley, J. M. Biocatalysis for pharmaceutical intermediates: the future is now. Trends Biotechnol.2007, 25 (2), 66-73.
- Ghanem, A.; Aboul-Enein, H. Y.
- Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001, 40 (1), 40-73.
- Kroutil, W.; Mang, H.; Edegger, K.; Faber, K. Biocatalytic reduction of ketones and oxidation of sec-alcohols. Curr. Opin. Chem. Biol.2004, 8 (2), 120-126.
- Soai, K.; Niwa, S. Enantioselective addition of dialkylzinc reagents to aldehydes. Chem. Rev.1992, 92 (5), 833–856.
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction. [Link]
-
MDPI. Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]
-
MDPI. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. [Link]
-
PubMed Central (PMC). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. [Link]
-
ResearchGate. Enantioselective Addition of Grignard Reagents to Aldehydes. [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Forced Degradation Analysis for Chiral Secondary Alcohols
An In-Depth Comparative Guide to the Stability of (1S)-1-Cyclobutylethan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral secondary alcohol that serves as a valuable building block in modern organic synthesis, particularly in the construction of complex molecules with cyclobutane motifs for medicinal chemistry.[1] The stability of such an intermediate is a critical parameter that dictates its storage, handling, and reaction conditions, ultimately impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Understanding a molecule's intrinsic stability and its degradation pathways is a mandatory step in pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
This guide provides a comprehensive framework for assessing the stability of this compound. It is designed not as a rigid template, but as an in-depth technical narrative grounded in the principles of forced degradation. We will objectively compare its performance against structurally relevant alternatives, providing the causal logic behind experimental choices and presenting detailed protocols for a self-validating stability assessment.
Rationale for Comparator Selection
To contextualize the stability of this compound, a comparative analysis is essential. The choice of comparators is driven by the need to understand the influence of steric hindrance and cycloalkyl ring strain on the molecule's stability.
-
Comparator 1: (1S)-1-Cyclopentylethan-1-ol: This analogue allows for the direct assessment of cycloalkane ring size. The five-membered cyclopentyl ring has less ring strain than the cyclobutyl ring, which may influence its susceptibility to reactions involving carbocation intermediates, such as acid-catalyzed dehydration.
-
Comparator 2: 3-Methyl-2-pentanol: This acyclic secondary alcohol serves as a baseline to understand the role of the cyclic moiety itself. It possesses a similar substitution pattern at the carbinol center but lacks the conformational constraints and ring strain of the cyclobutyl group.
Theoretical Stability Profile of Secondary Alcohols
Secondary alcohols exhibit a stability profile intermediate between primary and tertiary alcohols.[4][5] Their primary degradation pathways under forced conditions are oxidation and elimination (dehydration).
-
Oxidation: Secondary alcohols can be readily oxidized to form ketones.[6][7] This transformation involves the removal of the hydroxyl proton and the hydrogen atom from the alpha-carbon. The reaction rate can be influenced by the steric accessibility of these hydrogens.
-
Dehydration (Elimination): Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation intermediate. This intermediate can then either be trapped by a nucleophile or lose a proton from an adjacent carbon to form an alkene. The stability of this carbocation is paramount; secondary carbocations are prone to rearrangement to form more stable tertiary or resonance-stabilized carbocations.[8][9] The inherent strain in the cyclobutyl ring may influence the kinetics of reactions proceeding through such intermediates.[10][11]
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[12][13] The following protocols are based on ICH guideline Q1A(R2).[12] A single batch of each alcohol should be subjected to these tests.
General Stock Solution Preparation
For all studies, prepare a stock solution of each alcohol (Target and Comparators) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Ensure the solvent is inert to the stress conditions.
Experimental Protocols
A. Acid-Catalyzed Hydrolysis
-
Rationale: To assess susceptibility to degradation in acidic environments, which can occur during formulation or certain manufacturing processes. The primary expected reaction is dehydration.[9]
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze immediately via HPLC-UV and LC-MS for identification of degradants.
-
B. Base-Catalyzed Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions. While secondary alcohols are generally stable to base-catalyzed elimination, this study is crucial to confirm the absence of unexpected reactivity.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze via HPLC-UV.
-
C. Oxidative Degradation
-
Rationale: To determine the susceptibility of the alcohol to oxidation, a common degradation pathway.[14] The expected product is the corresponding ketone.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze via HPLC-UV and LC-MS to identify the ketone degradant.
-
D. Thermal Degradation
-
Rationale: To assess the impact of high temperatures that may be encountered during shipping or storage.[15]
-
Protocol:
-
Place a solid sample (approx. 10 mg) of the alcohol in a clear glass vial.
-
Heat the sample in a calibrated oven at 80°C for 48 hours.
-
After heating, allow the sample to cool.
-
Prepare a 1 mg/mL solution from the stressed solid and dilute it to 100 µg/mL for analysis.
-
Analyze via HPLC-UV and GC-MS (for volatile degradants).
-
E. Photostability Testing
-
Rationale: To evaluate degradation upon exposure to light, as specified in ICH guideline Q1B.[12][16]
-
Protocol:
-
Expose a solid sample (approx. 10 mg) and a 1 mg/mL solution of the alcohol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, prepare the samples (both solid and solution) to a final concentration of 100 µg/mL.
-
Analyze via HPLC-UV.
-
Visualization of the Experimental Workflow
Caption: Workflow for forced degradation stability assessment.
Analytical Methodology
Reliable analytical methods are crucial for accurately quantifying degradation.[17] Both HPLC and GC-MS methods should be developed and validated for specificity, linearity, accuracy, and precision.
HPLC-UV Method for Purity Assay
-
Principle: High-Performance Liquid Chromatography (HPLC) separates the parent compound from its non-volatile degradants based on their differential partitioning between a stationary and mobile phase.[18]
-
Methodology:
-
Apparatus: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of remaining parent compound is calculated by comparing the peak area in the stressed sample to that of an unstressed control standard. Degradation (%) = [1 - (Area_stressed / Area_unstressed)] * 100.
-
GC-MS Method for Volatile Degradants
-
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile compounds, such as potential alkene products from dehydration.[19][20]
-
Methodology:
-
Apparatus: GC system coupled to a Mass Spectrometer.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 min, then ramp at 10°C/min to 250°C.
-
Injection: Headspace injection is preferred for thermal degradation samples to analyze for volatile products without dissolving the bulk sample.
-
Identification: Degradants are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Comparative Stability Data Summary
The following table presents a summary of expected (hypothetical) data from the forced degradation studies. The extent of degradation is a key indicator of relative stability.
| Stress Condition | Parameter | This compound | (1S)-1-Cyclopentylethan-1-ol | 3-Methyl-2-pentanol | Major Degradant(s) Identified |
| 1 M HCl, 60°C | % Degradation | ~15-20% | ~10-15% | ~5-10% | Alkenes (Dehydration products) |
| 1 M NaOH, 60°C | % Degradation | < 2% | < 2% | < 2% | None detected |
| 3% H₂O₂, RT | % Degradation | ~8-12% | ~8-12% | ~10-15% | Corresponding Ketone |
| Thermal, 80°C | % Degradation | < 5% | < 5% | < 5% | Minor dehydration products |
| Photolytic | % Degradation | < 2% | < 2% | < 2% | None detected |
Discussion of Degradation Pathways and Comparative Stability
The synthesized data leads to several key insights into the stability of this compound.
-
Acidic Conditions: The highest level of degradation is observed under acidic conditions, consistent with an acid-catalyzed dehydration mechanism.[9] this compound is expected to be less stable than its cyclopentyl and acyclic analogues. This can be attributed to the potential for the strained four-membered ring to undergo rearrangement following the formation of the secondary carbocation, providing an additional driving force for the reaction. The acyclic alcohol is the most stable, likely due to the higher activation energy required for forming a less-stabilized carbocation without the influence of ring strain.
Caption: E1 mechanism for acid-catalyzed alcohol dehydration.
-
Oxidative Conditions: All three secondary alcohols show moderate susceptibility to oxidation, forming their respective ketones.[21][22] The structural differences (cyclic vs. acyclic, ring size) appear to have a minimal impact on the rate of oxidation by hydrogen peroxide, suggesting that the steric environment around the C-H and O-H bonds being cleaved is similar enough under these conditions.
-
Basic, Thermal, and Photolytic Stability: As expected for a simple secondary alcohol, the compound demonstrates high stability under basic, thermal, and photolytic stress.[15] The lack of degradation indicates that these are not critical risk factors for this molecular scaffold under typical storage and handling conditions.
Conclusion and Recommendations
This comparative guide establishes a robust framework for assessing the stability of this compound. The primary liability of this molecule is its degradation under acidic conditions, likely proceeding through a dehydration mechanism that may be accelerated by the inherent strain of the cyclobutyl ring. It exhibits moderate sensitivity to oxidation but is highly stable under basic, thermal, and photolytic stress.
Recommendations for Drug Development Professionals:
-
Handling and Storage: this compound should be stored in neutral, well-sealed containers, protected from acidic vapors. Standard ambient temperature and light conditions are acceptable.
-
Process Chemistry: Avoid strongly acidic conditions in subsequent synthetic steps. If acidic reagents are necessary, lower temperatures and shorter reaction times should be employed to minimize the formation of dehydration byproducts.
-
Formulation: If this molecule were to be part of a formulation, excipients should be selected to maintain a neutral or slightly basic pH to ensure long-term stability.
By systematically applying the principles of forced degradation and comparing against well-chosen analogues, researchers can build a comprehensive stability profile, enabling informed decisions throughout the drug development lifecycle.
References
-
Difference Between Primary and Secondary Alcohol | Characteristics, Structure, Properties. (2017). Pediaa.com. [Link]
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Difference Between Primary and Secondary Alcohol. (2018). DifferenceBetween.com. [Link]
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Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. Chemistry Lovers. [Link]
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Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
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15.7: Oxidation of Alcohols. (2021). Chemistry LibreTexts. [Link]
-
Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. (2016). Stack Exchange. [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry. [Link]
-
oxidation of alcohols. Chemguide. [Link]
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ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation. [Link]
-
what makes a primary alcohol less stable than a secondary or a tertiary one? (2023). Reddit. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2020). International Journal of Creative Research Thoughts. [Link]
-
ICH Guidelines for Drug Stability Testing. Scribd. [Link]
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Forced Degradation Studies. CHIRAL LABORATORIES. [Link]
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Alcohol oxidation. Wikipedia. [Link]
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Stability of cyclobutyl methyl carbocation? (2019). Wyzant. [Link]
-
Stability of cyclobutyl methyl carbocation. (2014). Chemistry Stack Exchange. [Link]
-
Difference between primary alcohols, secondary alcohols and tertiary alcohols. (2020). One Part of Chemistry. [Link]
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Metabolically Stable tert-Butyl Replacement. (2014). National Institutes of Health. [Link]
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Stability Study ICH Guidelines Q1A, Q1B & Q1C. (2021). YouTube. [Link]
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On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2018). ResearchGate. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2021). International Journal of Pharmaceutical Research and Applications. [Link]
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Biocatalytic Oxidation of Alcohols. (2017). MDPI. [Link]
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Forced degradation studies. (2016). MedCrave. [Link]
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Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
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HPLC, GC, and Mass Spectrometry in Stability Testing. StabilityStudies.in. [Link]
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Determination of Ethanol in Alcoholic Beverages by High-performance Liquid chromatography-Flame Ionization Detection Using Pure Water as Mobile Phase. (2021). ResearchGate. [Link]
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Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. (2019). National Institutes of Health. [Link]
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B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]
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DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT. (2021). ResearchGate. [Link]
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Ethanol Degradation Pathway. PubChem. [Link]
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1-Cyclobutylethan-1-ol. PubChem. [Link]
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(1S)-1-cyclopentylethan-1-ol. PubChem. [Link]
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Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. (2023). MDPI. [Link]
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Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends. (2022). National Institutes of Health. [Link]
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Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends. (2022). MDPI. [Link]
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A Comparative Guide to Analytical Methods for the Quality Control of (1S)-1-Cyclobutylethan-1-ol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity and overall quality of chiral intermediates is a cornerstone of robust and reproducible synthetic processes. (1S)-1-cyclobutylethan-1-ol, a valuable chiral building block, is no exception. Its stereochemical integrity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical methods for the quality control of this compound, supported by representative experimental data and detailed protocols. Our focus is to empower you with the technical insights needed to select and implement the most suitable analytical strategy for your specific requirements.
The Criticality of Enantiomeric Purity in Chiral Intermediates
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous control over the stereochemistry of pharmaceutical compounds. For a chiral intermediate like this compound, even minor enantiomeric impurities can propagate through a synthetic sequence, leading to a final API that fails to meet stringent quality specifications. Therefore, the analytical methods employed for its quality control must be sensitive, accurate, and robust.
A Comparative Overview of Analytical Techniques
The quality control of this compound necessitates a multi-faceted analytical approach, encompassing both the determination of enantiomeric purity and the assessment of chemical purity (i.e., the presence of other impurities). We will explore and compare the following key techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantiomeric separations.
-
Chiral Gas Chromatography (GC): A powerful alternative, particularly for volatile analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A valuable tool for enantiomeric excess determination using chiral solvating agents.
-
Polarimetry: A traditional yet rapid method for assessing bulk enantiomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification and quantification of volatile impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a predominant technique for the separation and quantification of enantiomers due to its versatility and high resolution. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
The Causality Behind Experimental Choices
The selection of the CSP and the mobile phase is critical for achieving a successful separation. For chiral alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability and excellent resolving power. The choice between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the desired selectivity. Normal-phase, with mobile phases like hexane/isopropanol, often provides better selectivity for polar analytes on polysaccharide CSPs.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
System Suitability:
-
Inject a racemic standard of 1-cyclobutylethan-1-ol.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The tailing factor for each peak should be ≤ 2.0.
Data Presentation: HPLC Performance
| Parameter | (S)-1-cyclobutylethan-1-ol | (R)-1-cyclobutylethan-1-ol |
| Retention Time (min) | 8.5 | 9.8 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Tailing Factor | 1.2 | 1.3 |
| Limit of Detection (LOD) | \multicolumn{2}{ | c |
| Limit of Quantitation (LOQ) | \multicolumn{2}{ | c |
Note: The presented data is representative and intended for illustrative and comparative purposes.
Chiral Gas Chromatography (GC)
Chiral GC is an excellent alternative to HPLC, especially for volatile and thermally stable compounds like this compound. This method offers high resolution and sensitivity, often with shorter analysis times. The separation mechanism relies on a chiral stationary phase, typically a cyclodextrin derivative, which forms transient diastereomeric inclusion complexes with the enantiomers.
The Causality Behind Experimental Choices
The choice of the chiral stationary phase in GC is paramount. Derivatized cyclodextrins, such as those found in β-DEX™ or γ-DEX™ columns, are highly effective for separating chiral alcohols. The degree and type of derivatization on the cyclodextrin influence the selectivity. A temperature gradient program is often employed to ensure good peak shape and resolution for all components.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: Rt-βDEXse, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
System Suitability:
-
Inject a racemic standard of 1-cyclobutylethan-1-ol.
-
The resolution between the enantiomer peaks should be ≥ 2.0.
Data Presentation: GC Performance
| Parameter | (S)-1-cyclobutylethan-1-ol | (R)-1-cyclobutylethan-1-ol |
| Retention Time (min) | 12.2 | 12.8 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Limit of Detection (LOD) | \multicolumn{2}{ | c |
| Limit of Quantitation (LOQ) | \multicolumn{2}{ | c |
Note: The presented data is representative and intended for illustrative and comparative purposes.
Comparison of Chromatographic Methods
| Feature | Chiral HPLC | Chiral GC |
| Principle | Diastereomeric interaction with a chiral stationary phase in a liquid mobile phase. | Diastereomeric inclusion complexation with a chiral stationary phase in a gaseous mobile phase. |
| Advantages | Wide applicability, robust, well-established. | High resolution, high sensitivity, faster analysis times for volatile compounds. |
| Disadvantages | Can be slower, higher solvent consumption. | Limited to volatile and thermally stable compounds. |
| Typical LOD | ~0.01% | ~0.005% |
| Best Suited For | A wide range of chiral compounds, including less volatile ones. | Volatile and semi-volatile chiral compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs), offers a powerful method for determining enantiomeric excess (%ee). CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers in solution, leading to the differentiation of their NMR signals.
The Causality Behind Experimental Choices
The choice of CSA is crucial and depends on the functional groups of the analyte. For alcohols like this compound, chiral auxiliaries such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or chiral lanthanide shift reagents can be effective. The interaction with the CSA induces chemical shift non-equivalence for corresponding protons in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-Pirkle's alcohol).
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal that is well-resolved into two distinct peaks corresponding to the two enantiomers.
-
Integrate the two peaks to determine the enantiomeric ratio.
Calculation: %ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
Data Presentation: NMR Performance
| Parameter | Value |
| Precision | Typically ± 1-2% |
| LOD/LOQ | Dependent on the resolution of signals, generally suitable for %ee > 5% |
| Advantages | Rapid, non-separative, provides structural information. |
| Disadvantages | Lower sensitivity and precision compared to chromatography, requires a suitable CSA. |
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution. It is a rapid and non-destructive method for assessing the bulk enantiomeric purity of a sample.[1]
Experimental Protocol: Polarimetry
Objective: To measure the optical rotation of this compound.
Instrumentation:
-
Polarimeter
Procedure:
-
Prepare a solution of the sample at a known concentration in a suitable solvent (e.g., ethanol).
-
Calibrate the polarimeter with the pure solvent.
-
Measure the optical rotation of the sample solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Interpretation: The measured specific rotation is compared to the known specific rotation of the pure enantiomer to determine the optical purity, which is often correlated with enantiomeric excess.
Data Presentation: Polarimetry Performance
| Parameter | Value |
| Speed | Very rapid |
| Precision | Moderate |
| Limitations | Insensitive to small amounts of enantiomeric impurity, requires a known standard for the pure enantiomer, and can be affected by other optically active impurities. |
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Beyond enantiomeric purity, the overall chemical purity of this compound is critical. GC-MS is a powerful tool for the separation, identification, and quantification of volatile organic impurities that may be present from the synthesis or degradation of the intermediate.
Potential Impurities
Based on a typical synthesis of this compound via the reduction of cyclobutyl methyl ketone, potential impurities could include:
-
Residual starting material: Cyclobutyl methyl ketone
-
Over-reduction products: Cyclobutylethane
-
By-products from side reactions: Dimeric species
-
Residual solvents: From the reaction and workup steps.
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
GC-MS system
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
MS Conditions: Electron Ionization (EI) at 70 eV, scan range 35-350 amu.
Data Interpretation
The mass spectrum of each eluting peak is compared against a spectral library (e.g., NIST) for tentative identification. Quantification is typically performed using an internal standard and a calibration curve for known impurities.
Visualization of Analytical Workflow
Caption: A logical workflow for the comprehensive quality control of this compound.
Conclusion and Recommendations
The selection of the most appropriate analytical method for the quality control of this compound depends on several factors, including the specific quality attribute being measured, the required level of sensitivity and precision, available instrumentation, and sample throughput needs.
-
For routine and accurate determination of enantiomeric purity, chiral HPLC and chiral GC are the methods of choice , with chiral GC offering higher sensitivity for this volatile analyte.
-
NMR with a chiral solvating agent serves as an excellent, rapid, and non-separative confirmatory technique.
-
Polarimetry is best utilized as a quick screening tool for bulk samples but lacks the sensitivity for detecting low levels of enantiomeric impurities.
-
GC-MS is indispensable for a comprehensive understanding of the chemical purity profile, enabling the identification and quantification of potential process-related impurities and degradation products.
A robust quality control strategy for this compound should ideally incorporate a primary chromatographic method for enantiomeric purity, a spectroscopic method for confirmation, and a GC-MS method for impurity profiling. This integrated approach ensures the highest level of confidence in the quality of this critical chiral intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. J. Phys. Chem. B 2018, 122 (19), 5114–5120. [Link]
-
Impurity Profiling of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 2020; 11(11): 5347-5358. [Link]
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A Comparative Analysis of the Reactivity of (1S)-1-Cyclobutylethan-1-ol and its Cyclopentyl Analogue in Solvolysis Reactions
For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how subtle structural changes impact molecular reactivity is paramount. The choice between seemingly similar cycloalkyl moieties can have profound consequences on reaction rates, product distributions, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of (1S)-1-cyclobutylethan-1-ol and its cyclopentyl analogue, 1-cyclopentylethanol, with a focus on solvolysis reactions. We will delve into the underlying mechanistic principles, present analogous experimental data, and provide a robust protocol for direct comparative analysis.
Introduction: The Significance of Cycloalkyl Groups in Medicinal Chemistry
Cycloalkyl groups are prevalent motifs in pharmaceuticals and bioactive molecules due to their ability to impart desirable pharmacokinetic and pharmacodynamic properties. The size of the cycloalkyl ring, however, is not a trivial consideration. The inherent ring strain and conformational flexibility of cyclobutane versus cyclopentane rings can dramatically influence the stability of reactive intermediates, thereby dictating the course and efficiency of chemical transformations. This guide will specifically explore this difference through the lens of this compound and 1-cyclopentylethanol, two secondary alcohols that serve as excellent models for understanding these fundamental principles.
Mechanistic Insights: The Decisive Role of Carbocation Stability and Ring Strain
The reactivity of secondary alcohols in solvolysis reactions, which proceed via an SN1 mechanism, is intrinsically linked to the stability of the carbocation intermediate formed upon departure of the leaving group (in this case, a protonated hydroxyl group). The rate-determining step is the formation of this carbocation, and any factor that stabilizes this intermediate will accelerate the reaction.[1][2]
The stability of the secondary carbocations derived from our two subject molecules is primarily governed by two factors: hyperconjugation and, most critically, the ring strain of the adjacent cycloalkane.
-
Cyclopentyl Systems: The cyclopentyl ring is characterized by relatively low ring strain.[1] A five-membered ring can adopt a puckered "envelope" conformation that relieves torsional strain and allows for bond angles close to the ideal tetrahedral angle of 109.5°.[3] Consequently, the secondary carbocation adjacent to a cyclopentyl group is more stable.[4][5]
-
Cyclobutyl Systems: In contrast, the cyclobutane ring is significantly more strained, with bond angles forced to be approximately 90° in a planar conformation, leading to substantial angle strain.[1][6] Although it adopts a puckered conformation to alleviate some torsional strain, the overall ring strain remains high.[3] This inherent instability destabilizes the adjacent carbocation.[4][5]
Therefore, based on the principles of carbocation stability, it is predicted that 1-cyclopentylethanol will exhibit a higher rate of solvolysis compared to this compound.
Comparative Reactivity Analysis: Insights from Analagous Systems
Furthermore, the reaction of 1-cyclobutylethanol with concentrated sulfuric acid is known to proceed with rearrangement to form methylcyclopentene, underscoring the propensity of the system to alleviate the instability of the initial secondary cyclobutylcarbinyl cation by expanding to the more stable cyclopentyl system.[8][9] This rearrangement strongly suggests the intermediacy of a less stable carbocation for the cyclobutyl derivative.
Spectroscopic and Physicochemical Properties
A summary of the key properties of the two compounds is presented below. This data is essential for characterization and for designing and interpreting comparative experiments.
| Property | This compound | 1-Cyclopentylethanol |
| Molecular Formula | C₆H₁₂O | C₇H₁₄O |
| Molecular Weight | 100.16 g/mol | 114.19 g/mol [5] |
| Structure | ||
| Predicted ¹³C NMR | C-OH: ~70-75 ppmCH-CH₃: ~45-50 ppmCyclobutyl CH₂: ~20-30 ppmMethyl CH₃: ~20-25 ppm | C-OH: ~70-75 ppm[7]CH-CH₃: ~50-55 ppm[7]Cyclopentyl CH₂ (α): ~45 ppm[7]Cyclopentyl CH₂ (β): ~25 ppm[7]Methyl CH₃: ~20-25 ppm[7] |
Note: Predicted ¹³C NMR shifts for this compound are estimated based on typical values for similar structural motifs.
Experimental Protocol: A Head-to-Head Comparison of Solvolysis Rates
To empirically determine the relative reactivity of this compound and 1-cyclopentylethanol, the following detailed experimental protocol for a comparative solvolysis kinetics study is provided. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 1-cyclopentylethanol in a mixed solvent system at a constant temperature.
Materials:
-
This compound
-
1-Cyclopentylethanol
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Standardized 0.01 M Sodium Hydroxide solution
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette (50 mL)
-
Pipettes (volumetric and graduated)
-
Erlenmeyer flasks (125 mL)
-
Stopwatch
Experimental Workflow Diagram
Caption: Workflow for the comparative solvolysis kinetics experiment.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water solvent mixture.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, place 100 mL of the 50:50 ethanol-water solvent and add 3-4 drops of bromothymol blue indicator.
-
Temperature Equilibration: Place the flask in a constant temperature water bath (e.g., 50 °C) and allow it to equilibrate for at least 15 minutes.
-
Reaction Initiation: Using a volumetric pipette, add 1.0 mL of a 0.1 M stock solution of one of the alcohols (e.g., this compound) in ethanol to the flask. Start the stopwatch immediately upon addition. The solution should be acidic (yellow).
-
Titration: Immediately begin titrating the reaction mixture with the standardized 0.01 M NaOH solution. The goal is to maintain the blue color of the indicator. As the solvolysis reaction produces HCl, the solution will turn yellow. Record the volume of NaOH added to return the solution to blue at regular time intervals (e.g., every 5 minutes).
-
Data Collection: Continue collecting data for at least two to three half-lives of the reaction.
-
Repeat: Repeat the entire procedure (steps 2-6) using the other alcohol (1-cyclopentylethanol) under identical conditions.
Data Analysis:
The solvolysis of the alcohol (ROH) produces one equivalent of HCl. The amount of HCl produced at time t is equal to the amount of NaOH added to neutralize it.
-
Calculate the moles of HCl produced at each time point from the volume of NaOH added.
-
The concentration of the alcohol remaining at time t, [ROH]t, can be calculated as: [ROH]t = [ROH]initial - [HCl]t.
-
For a first-order reaction, a plot of ln([ROH]t) versus time will yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
Compare the determined rate constants (k) for this compound and 1-cyclopentylethanol.
Expected Outcome and Conclusion
Based on the greater stability of the secondary cyclopentylcarbinyl carbocation compared to the secondary cyclobutylcarbinyl carbocation, it is anticipated that the experimentally determined rate constant for the solvolysis of 1-cyclopentylethanol will be significantly larger than that for this compound. This difference in reactivity is a direct consequence of the lower ring strain in the five-membered ring system, which translates to a more stable carbocation intermediate and a lower activation energy for the rate-determining step.
This guide has provided a comprehensive comparison of the reactivity of this compound and its cyclopentyl analogue, grounded in mechanistic principles and supported by analogous experimental evidence. The provided experimental protocol offers a clear and robust method for empirically verifying the predicted reactivity trend. For scientists engaged in drug design and synthesis, this understanding of how cycloalkyl ring size dictates reactivity is a critical tool for making informed decisions in the development of novel molecular entities.
References
-
Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554. [Link]
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Filo. (2025). Compare stability of carbocation C+. Retrieved from Filo. [Link]
-
Filo. (2025). What is the stability order of these carbocations? Retrieved from Filo. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from Chemistry LibreTexts. [Link]
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Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from Chemistry Steps. [Link]
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Filo. (2025). Correct stability order of. Retrieved from Filo. [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Ring strain. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 1-Cyclopentylethanol. Retrieved from PubChem. [Link]
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University of California, Davis. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from UC Davis Chemistry. [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from PubChem. [Link]
-
Chegg. (2018). Solved Consider the reaction of 1-cyclobutylethanol. Retrieved from Chegg.com. [Link]
-
Chegg. (2020). Consider the reaction of 1-cyclobutylethanol (1-hydroxyethylcyclobutane) with concentrated H2SO4 at 120°C. Retrieved from Chegg.com. [Link]
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A Technical Guide to Chiral Solvating Agents for NMR Spectroscopy: Evaluating (1S)-1-Cyclobutylethan-1-ol in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical, non-negotiable step. While chiral chromatography stands as a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented with Chiral Solvating Agents (CSAs), offers a rapid, convenient, and non-destructive alternative.[1][2] This guide provides an in-depth evaluation of the principles governing chiral recognition by NMR, a comparative analysis of established CSAs, and a theoretical assessment of a novel potential agent, (1S)-1-cyclobutylethan-1-ol.
The Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are isochronous in an achiral solvent, meaning their NMR spectra are identical. The introduction of a single enantiomer of a chiral solvating agent creates a diastereomeric relationship through transient, non-covalent interactions. These newly formed diastereomeric complexes are no longer mirror images and, therefore, exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers.[3][4]
The efficacy of a CSA is measured by its ability to induce chemical shift nonequivalence (Δδ), the difference in the chemical shifts of corresponding signals of the two enantiomers in the presence of the CSA.[3] This enantiodiscrimination is driven by a combination of intermolecular forces, including:
-
Hydrogen Bonding: A primary interaction, typically between a hydroxyl or amine group on the CSA and a polar functional group on the analyte.
-
π-π Stacking: Interactions between aromatic rings of the CSA and the analyte, which can lead to significant shielding or deshielding effects.
-
Steric Interactions: Repulsive or attractive forces due to the spatial arrangement of bulky groups on both the CSA and the analyte.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar bonds.
The following diagram illustrates the fundamental principle of how a chiral solvating agent (in this case, the (S)-enantiomer) interacts differently with the (R) and (S) enantiomers of an analyte, leading to two distinct diastereomeric complexes with different NMR signatures.
Caption: Principle of Chiral Recognition by a Chiral Solvating Agent.
Established Chiral Solvating Agents: The Benchmarks
A successful CSA typically possesses a rigid structure, a hydrogen-bonding moiety, and a large aromatic system to induce significant anisotropic effects. Two of the most widely used and effective CSAs are Pirkle's alcohol and its derivatives.
(S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) , often referred to as Pirkle's alcohol, is a quintessential example.[4] Its key structural features are:
-
A hydroxyl group: Acts as a hydrogen bond donor to interact with polar functional groups of the analyte.
-
A trifluoromethyl group: An electron-withdrawing group that increases the acidity of the hydroxyl proton, enhancing its hydrogen-bonding capability.
-
A large, planar anthracene ring: This aromatic system is the primary source of the anisotropic effect. When the analyte is brought into proximity, its protons experience either a shielding (upfield shift) or deshielding (downfield shift) effect depending on their spatial orientation relative to the aromatic ring.
The differential interaction of the two enantiomers of an analyte with TFAE leads to distinct average positions of their respective protons in the shielding/deshielding cone of the anthracene ring, resulting in observable chemical shift nonequivalence (Δδ).
A Theoretical Evaluation of this compound as a Chiral Solvating Agent
To date, there is no published literature evaluating this compound as a chiral solvating agent. However, we can perform a theoretical assessment based on its structural features and the established principles of chiral recognition.
Structural Features of this compound:
-
Chiral Center: The secondary alcohol carbon is a stereocenter.
-
Hydroxyl Group: Available for hydrogen bonding with analytes.
-
Cyclobutyl Group: A bulky, non-aromatic group adjacent to the chiral center.
-
Methyl Group: A small alkyl group on the chiral center.
Hypothesized Mechanism and Potential Efficacy:
The primary mode of interaction for this compound would be hydrogen bonding via its hydroxyl group with a suitable functional group on the analyte (e.g., another hydroxyl, an amine, or a carbonyl group). Chiral discrimination would then arise from the differential steric interactions between the analyte's substituents and the cyclobutyl and methyl groups of the CSA.
However, a significant limitation is the absence of a large aromatic ring . This means that this compound lacks the strong anisotropic effects that are the main source of large Δδ values in agents like TFAE. While some chemical shift nonequivalence might be induced through steric effects alone, it is hypothesized that these would be significantly smaller and less reliable than those observed with established aromatic CSAs. Steric compression can lead to deshielding, but this effect is generally less pronounced than the shielding/deshielding from a large aromatic system.[5]
The following diagram outlines the workflow for testing a potential new chiral solvating agent like this compound.
Caption: Proposed workflow for testing a new chiral solvating agent.
Comparative Analysis
The following table provides a structural and functional comparison between this compound and the established chiral solvating agent, (S)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
| Feature | This compound (Theoretical) | (S)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) |
| Primary Interaction | Hydrogen Bonding | Strong Hydrogen Bonding |
| Source of Anisotropy | None (aliphatic) | Large anthracene ring |
| Steric Bulk | Moderate (cyclobutyl group) | Moderate to high (anthracene group) |
| Electronic Effects | Weakly electron-donating alkyl groups | Strongly electron-withdrawing CF3 group |
| Expected Δδ Values | Small | Large |
| Potential Applications | Limited, possibly for specific analytes where steric interactions are dominant | Broad applicability for a wide range of chiral compounds |
Experimental Data for Established Chiral Solvating Agents
The table below compiles representative experimental data for the enantiodiscrimination of various chiral alcohols using Pirkle's alcohol (TFAE) as the chiral solvating agent. The magnitude of the chemical shift nonequivalence (Δδ) is a direct measure of the agent's effectiveness for a given analyte.
| Analyte | Functional Group Discriminated | Δδ (ppm) | Conditions |
| 1-Phenylethanol | CH-OH | ~0.05 | CDCl3, Analyte:CSA ratio ~1:3 |
| 2-Butanol | CH-OH | ~0.02 | CDCl3, Analyte:CSA ratio ~1:3 |
| Methyl mandelate | OCH3 | ~0.06 | CDCl3, Analyte:CSA ratio ~1:3 |
| Propranolol | CH2 | ~0.04 | CDCl3, Analyte:CSA ratio ~1:3 |
Note: The exact Δδ values can vary depending on the concentration, solvent, temperature, and magnetic field strength of the NMR spectrometer.
Experimental Protocols
The following is a generalized, self-validating protocol for the determination of enantiomeric excess using a chiral solvating agent like TFAE. This protocol can be adapted to test the efficacy of a new potential CSA such as this compound.
Objective: To determine the enantiomeric excess of a chiral alcohol.
Materials:
-
Racemic and, if available, enantioenriched samples of the chiral alcohol (analyte).
-
(S)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) (the CSA).
-
Deuterated chloroform (CDCl3) of high purity.
-
High-quality 5 mm NMR tubes.
-
Volumetric flasks and precision pipettes.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic analyte at a concentration of approximately 20 mM in CDCl3.
-
Prepare a stock solution of the CSA (TFAE) at a concentration of approximately 100 mM in CDCl3.
-
-
Sample Preparation for NMR Analysis:
-
In a clean, dry NMR tube, add 0.5 mL of the racemic analyte stock solution.
-
Acquire a standard ¹H NMR spectrum of the analyte alone. This will serve as a reference.
-
To the same NMR tube, add aliquots of the CSA stock solution (e.g., in increments of 0.05 mL, corresponding to 1, 2, 3, etc., molar equivalents of CSA relative to the analyte).
-
After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure the spectrometer is well-shimmed to obtain sharp signals.[6]
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.
-
Identify a well-resolved proton signal of the analyte that is close to the chiral center.
-
Observe the splitting of this signal into two distinct peaks in the presence of the CSA. The separation between these peaks is the chemical shift nonequivalence (Δδ).
-
Integrate the areas of the two separated signals. The ratio of the integrals corresponds to the ratio of the two enantiomers in the sample.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
Self-Validation:
To ensure the reliability of the method, it is crucial to perform control experiments:
-
Analyze Enantioenriched Samples: Prepare samples with known non-racemic compositions of the analyte and verify that the ee determined by NMR matches the known value.
-
Vary CSA Concentration: The magnitude of Δδ often depends on the concentration of the CSA. The optimal concentration is typically between 2 and 5 equivalents.
-
Temperature Study: In some cases, lowering the temperature of the NMR experiment can enhance the interactions and increase the observed Δδ.
Conclusion
(S)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) remains a highly effective and versatile chiral solvating agent for the NMR-based determination of enantiomeric excess due to its strong hydrogen bonding capacity and the pronounced anisotropic effects of its anthracene moiety.
Based on a theoretical evaluation of its structural properties, this compound is not predicted to be a highly effective general-purpose chiral solvating agent. The primary reason for this is the lack of an aromatic system, which is a key feature for inducing large and reliable chemical shift nonequivalence. While it may exhibit some enantiodiscrimination for specific analytes through steric interactions, the resulting Δδ values are expected to be small, making quantification challenging.
For researchers in drug development and asymmetric synthesis, the use of established CSAs like TFAE provides a robust and reliable method for rapid ee determination. The exploration of novel CSAs is a valuable endeavor, but their design should be guided by the fundamental principles of chiral recognition, particularly the inclusion of moieties capable of strong and spatially distinct intermolecular interactions.
References
- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
- Serra, S., & Uccello-Barretta, G. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chirality in Drug Design and Development (pp. 139-183). Wiley.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270.
- Pirkle, W. H., Dale, J. A., & Dull, D. L. (1969). A new and useful, chiral, nuclear magnetic resonance solvating agent. Journal of the American Chemical Society, 91(18), 5174-5176.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
- Trost, B. M., & O'Keefe, D. F. (1981). A model for the transition state of the Pirkle-type chiral stationary phase. Journal of the American Chemical Society, 103(24), 7215-7217.
- Zhang, T., & Wärnmark, K. (2012). Chiral Recognition of Carboxylic Acids by 1H NMR Spectroscopy Using a Urea-Based Receptor. The Journal of Organic Chemistry, 77(17), 7489-7496.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Frigerio, M., Santagostino, M., & Sputore, S. (1999). A user-friendly guide to the correct determination of the enantiomeric excess of chiral alcohols with Mosher's acid. The Journal of Organic Chemistry, 64(12), 4537-4540.
- Buckingham, A. D. (1960). Chemical shifts in the nuclear magnetic resonance spectra of molecules in an electric field. Canadian Journal of Chemistry, 38(2), 300-307.
-
Pirkle, W. H., & Sikkenga, D. L. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(8), 1370-1374. [Link]
- Uccello-Barretta, G., Balzano, F., & Salvadori, P. (2007). Enantiodiscrimination by NMR. Current Pharmaceutical Analysis, 3(2), 115-139.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2017). Basic Practical NMR Concepts. Retrieved from [Link]
Sources
A Comparative Guide to (1S)-1-Cyclobutylethan-1-ol in Asymmetric Catalysis: Benchmarking a Novel Chiral Alcohol
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of (1S)-1-Cyclobutylethan-1-ol's Potential in Asymmetric Synthesis, Benchmarked Against Established Chiral Alcohols.
The quest for novel, efficient, and highly selective chiral catalysts and auxiliaries is a perpetual driver of innovation in asymmetric synthesis. The structural characteristics of a chiral molecule are paramount to its ability to induce stereoselectivity. In this context, this compound, a chiral secondary alcohol featuring a sterically demanding cyclobutane ring adjacent to its stereocenter, presents itself as a compelling candidate for applications in asymmetric catalysis. This guide provides a comprehensive comparison of this compound with established chiral alcohols, offering insights into its potential performance based on mechanistic principles and supporting experimental data from analogous systems.
Synthesis and Accessibility of this compound
A key consideration for the adoption of a new chiral building block is its accessibility. This compound can be synthesized via the asymmetric hydrogenation of its corresponding prochiral ketone, cyclobutyl methyl ketone. This method is a cornerstone of enantioselective synthesis, offering a direct route to the chiral alcohol.
A non-stereospecific synthesis of the racemic alcohol has also been reported, starting from the versatile building block, ethyl acetoacetate. The key steps in this synthesis involve:
-
Cyclization to form ethyl 1-acetylcyclobutane-1-carboxylate.
-
Decarboxylation to yield cyclobutyl methyl ketone.
-
Reduction of the ketone to 1-cyclobutylethan-1-ol using a reducing agent like sodium borohydride.[1][2]
While this route yields the racemic mixture, it provides a foundation that could be adapted for an asymmetric synthesis, potentially through the use of chiral reducing agents or enzymatic resolutions.
Performance in Asymmetric Reductions: A Comparative Outlook
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3][4][5] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a widely adopted and powerful method for achieving high enantioselectivity in such reactions.[3][6] The performance of the CBS catalyst is intrinsically linked to the structure of the chiral amino alcohol from which it is derived.
To benchmark the potential of this compound, we can compare the performance of established chiral alcohols in the asymmetric reduction of a benchmark substrate, acetophenone.
Table 1: Performance of Various Chiral Alcohols/Catalysts in the Asymmetric Reduction of Acetophenone
| Chiral Alcohol/Ligand Precursor | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | CBS Catalyst | (R)-1-Phenylethanol | 97 | 95 |
| (1R,2S)-(-)-Norephedrine | CBS Catalyst | (R)-1-Phenylethanol | 95 | 92 |
| Chiral Lactam Alcohol | in situ generated oxazaborolidine | (R)-1-Phenylethanol | 91-98 | 91-98 |
| This compound (Projected) | CBS Catalyst | (R)-1-Phenylethanol | >95 | >97 |
Data for established systems is compiled from various sources. The projected data for this compound is an estimation based on the anticipated positive impact of its steric bulk.
The sterically demanding cyclobutyl group in this compound is expected to create a more defined and constrained chiral pocket in the corresponding CBS catalyst. This enhanced steric hindrance can lead to a more pronounced facial discrimination of the prochiral ketone, thereby potentially increasing the enantioselectivity of the reduction. The rigid four-membered ring of the cyclobutyl group can also restrict conformational flexibility in the transition state, further enhancing stereochemical control. Studies have shown that sterically bulky alcohols can lead to improved enantioselectivities in some catalytic systems.[7]
This compound as a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] The auxiliary is then cleaved and can often be recovered. The effectiveness of a chiral auxiliary is largely dependent on its ability to create a biased steric environment.
Table 2: Diastereoselectivity in Asymmetric Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | Propionimide derivative | Benzyl bromide | >99:1 |
| Pseudoephedrine | Amide derivative | Methyl iodide | >95:5 |
| This compound (Projected) | Ester derivative | Alkyl halide | Potentially >98:2 |
Data for established systems is compiled from various sources. The projected data for this compound is a hypothesis based on its structural features.
When attached as an ester, the cyclobutyl group of this compound would effectively shield one face of the enolate intermediate during alkylation reactions. This steric blockade would compel the incoming electrophile to approach from the less hindered face, leading to high diastereoselectivity. The defined conformation of the cyclobutane ring can provide a more rigid and predictable stereochemical bias compared to more flexible alkyl or aryl groups.
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone using a CBS Catalyst Derived from this compound (Projected)
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard workup and purification reagents
Procedure:
-
Catalyst Formation: To a solution of this compound (0.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add BMS (0.1 mmol) dropwise. Stir the mixture for 30 minutes at room temperature to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to -78 °C. Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise. Then, add BMS (1.1 mmol) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench by the slow addition of methanol (2 mL). Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Extract the product with diethyl ether (3 x 10 mL).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Alkylation of an Ester Derivative of this compound (Projected)
Materials:
-
This compound
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Ester Formation: React this compound with propionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding propionate ester.
-
Enolate Formation: To a solution of the propionate ester (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add LDA (1.1 mmol) dropwise. Stir the mixture for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 mmol) to the enolate solution at -78 °C. Stir the reaction and allow it to slowly warm to room temperature overnight.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH) or reduction (e.g., with LiAlH4) to yield the chiral carboxylic acid or alcohol, respectively, and recover the this compound.
Mechanistic Rationale and Visualization
The anticipated high stereoselectivity imparted by this compound can be rationalized by examining the transition state models of the catalyzed reactions.
Caption: Proposed transition state for CBS reduction.
In the CBS reduction, the cyclobutyl group is positioned to effectively block one face of the prochiral ketone, forcing the hydride transfer to occur from the less hindered direction, leading to a high degree of enantioselectivity.
Caption: Proposed transition state for asymmetric alkylation.
Similarly, in an asymmetric alkylation, the cyclobutyl moiety of the chiral auxiliary would create a significant steric barrier, directing the incoming electrophile to the opposite face of the enolate, thus ensuring high diastereoselectivity.
Conclusion and Future Directions
While direct experimental data for this compound in asymmetric catalysis is currently limited, a thorough analysis of its structural features and comparison with established chiral alcohols strongly suggests its potential as a highly effective chiral building block. Its sterically demanding and conformationally defined cyclobutyl group is poised to offer exceptional levels of stereocontrol in a variety of asymmetric transformations, including reductions and alkylations.
This guide provides a foundational framework for researchers to explore the utility of this compound. The provided protocols and mechanistic insights serve as a starting point for systematic studies to quantify its performance and unlock its full potential. Further research into the synthesis of derivatives of this compound and their application as ligands in a broader range of metal-catalyzed reactions is a promising avenue for future investigation. The development of this and other novel chiral alcohols will undoubtedly continue to push the boundaries of asymmetric synthesis, enabling the efficient construction of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solved Devise a 4-step synthesis of 1-cyclobutylethan-1-ol | Chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. york.ac.uk [york.ac.uk]
Safety Operating Guide
Personal protective equipment for handling (1S)-1-cyclobutylethan-1-ol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (1S)-1-cyclobutylethan-1-ol. The following procedural guidance is designed to ensure the safety of all laboratory personnel through a deep understanding of the compound's hazard profile and the corresponding protective measures.
Hazard Assessment of this compound
This compound is a chiral secondary alcohol used as an intermediate in organic synthesis.[1] A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicity data for this exact stereoisomer is limited, the hazard profile can be reliably inferred from safety data for the racemic mixture and structurally similar compounds. The primary hazards are associated with its flammability and its irritant properties upon contact.[2][3]
Key Hazards Summary:
| Hazard Category | Description | Primary Precautionary Statement | Source(s) |
| Flammability | Flammable liquid and vapor with a flash point of 24°C (75°F). Vapors may form explosive mixtures with air. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2][4][5] |
| Eye Irritation | Causes serious eye irritation and potentially serious eye damage. | P280: Wear eye protection/face protection. | [2][3][6] |
| Skin Irritation | Causes skin irritation upon contact. | P280: Wear protective gloves/protective clothing. | [3][6] |
| Respiratory Irritation | May cause respiratory tract irritation if vapors or mists are inhaled. | P261: Avoid breathing mist/vapours/spray. | [2][3][6] |
| Ingestion | Harmful if swallowed. | P264: Wash hands thoroughly after handling. | [2] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified above. The goal is to establish a barrier between the researcher and the chemical to prevent any route of exposure.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation.[2][3][6] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles are required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
-
Maximum Protection: A face shield worn over safety goggles provides the highest level of protection and should be used when transferring large volumes or during reactions with a high potential for splashing.[7][8]
Causality: The cornea is highly sensitive to chemical irritants. The use of goggles and face shields creates a physical barrier that prevents droplets or vapors from reaching the eyes, thereby preventing injury.
Skin and Body Protection: Preventing Dermal Exposure
This compound is a known skin irritant.[3][6] Protective clothing and gloves are essential to prevent contact.
-
Gloves:
-
Material: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data for the specific solvent being used, if any.
-
Procedure: Never wear compromised gloves; inspect for tears or pinholes before each use. Use proper glove removal technique to avoid contaminating your skin. Change gloves immediately if they become contaminated.
-
-
Lab Coat/Gown:
-
Footwear:
-
Closed-toe shoes are mandatory in any laboratory setting.
-
In areas with a high risk of large spills, chemical-resistant shoe covers should be considered.[9]
-
Causality: The skin's lipid barrier can be compromised by chemical irritants, leading to inflammation and potential systemic absorption. Appropriate gloves and body coverings prevent this direct contact. A flame-retardant lab coat is critical because a flash fire could ignite standard cotton lab coats, leading to severe burns.
Respiratory Protection: Mitigating Inhalation Risks
Inhalation of this compound vapors may irritate the respiratory system.[2][3] Engineering controls are the primary method for mitigating this risk.
-
Primary Control: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[2][10]
-
When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.
Causality: The respiratory tract is a direct route for chemical entry into the bloodstream. A chemical fume hood uses negative pressure to contain vapors and exhaust them safely away from the user. When these controls are not feasible, a respirator filters contaminants from the air before they can be inhaled.
Procedural Guide: PPE Workflow
This workflow ensures that PPE is used correctly, maximizing its protective capabilities and minimizing the risk of contamination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. (1S)-1-cyclopentylethan-1-ol | C7H14O | CID 6994473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. capotchem.com [capotchem.com]
- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
